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  • Product: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione
  • CAS: 3817-96-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, a molecule of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, a molecule of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the synthetic strategy, mechanistic underpinnings, and critical experimental parameters.

Introduction and Strategic Overview

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione belongs to the class of halogenated 1,3-indandione derivatives. The introduction of a chlorine atom at the C-2 position of the 2-phenyl-1,3-indandione scaffold can significantly alter its electronic properties and biological activity, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. The synthetic approach detailed herein focuses on the direct chlorination of the readily available precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This method is favored for its efficiency and atom economy.

The core of this synthesis lies in the electrophilic chlorination of the active methylene group at the C-2 position of the 1,3-indandione ring system. The acidity of the proton at this position, flanked by two carbonyl groups, facilitates the reaction with a suitable electrophilic chlorine source. This guide will focus on the use of N-Chlorosuccinimide (NCS) as the chlorinating agent, a reagent known for its ease of handling and milder reactivity compared to gaseous chlorine.

Synthesis of the Starting Material: 2-Phenyl-1H-indene-1,3(2H)-dione

The precursor, 2-phenyl-1H-indene-1,3(2H)-dione, can be synthesized via a Knoevenagel condensation reaction between phthalic anhydride and phenylacetic acid.

Electrophilic Chlorination: Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

The pivotal step in this synthesis is the chlorination of 2-phenyl-1H-indene-1,3(2H)-dione. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, offering a reliable and selective method for the introduction of a chlorine atom at the C-2 position.

Reaction Principle and Causality

The C-2 proton of 2-phenyl-1H-indene-1,3(2H)-dione is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the formation of an enolate intermediate under appropriate conditions. N-Chlorosuccinimide serves as an electrophilic chlorine source ("Cl+"). The enolate, acting as a nucleophile, attacks the electrophilic chlorine atom of NCS, leading to the formation of the chlorinated product and succinimide as a byproduct. The choice of an appropriate solvent is crucial; a solvent that can facilitate the reaction without competing with the substrate is preferred.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Materials and Reagents:

  • 2-Phenyl-1H-indene-1,3(2H)-dione

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1.0 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 to 1.2 equivalents) portion-wise at room temperature. The slight excess of NCS ensures complete conversion of the starting material.

  • Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Reaction Workflow Diagram

Synthesis_Workflow Start Start Dissolve Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in solvent Start->Dissolve Add_NCS Add N-Chlorosuccinimide Dissolve->Add_NCS Stir Stir at Room Temperature (Monitor by TLC) Add_NCS->Stir Quench Quench with Water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO3 (aq) and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Purify->End

Mechanistic Insights

The chlorination of 2-phenyl-1H-indene-1,3(2H)-dione with NCS proceeds via an electrophilic substitution mechanism on the enol or enolate form of the dione.

Tautomerization and Enolate Formation

The 1,3-dicarbonyl moiety of the starting material exists in equilibrium with its enol tautomer. The presence of a base or an acidic medium can catalyze this tautomerization. The enol form is electron-rich at the C-2 carbon, making it susceptible to electrophilic attack.

Electrophilic Attack by NCS

N-Chlorosuccinimide acts as a source of an electrophilic chlorine atom ("Cl+"). The polarized N-Cl bond is attacked by the nucleophilic C-2 carbon of the enol or enolate.

Deprotonation and Product Formation

Following the attack of the enol on the chlorine atom, a proton is lost from the hydroxyl group to regenerate the carbonyl and yield the final product, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Succinimide is formed as a byproduct.

Mechanistic Diagram

Reaction_Mechanism cluster_start Keto-Enol Tautomerism cluster_reaction Electrophilic Attack cluster_product Product Formation Keto Keto Form (Starting Material) Enol Enol Form Keto->Enol Equilibrium Enol_React Enol Form Intermediate Intermediate Enol_React->Intermediate Nucleophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Intermediate_Prod Intermediate Product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Intermediate_Prod->Product Deprotonation Succinimide Succinimide (Byproduct) Intermediate_Prod->Succinimide

Characterization of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the indene and phenyl rings. The disappearance of the signal for the C-2 proton of the starting material is a key indicator of a successful reaction.

    • ¹³C NMR: The spectrum should display signals for the carbonyl carbons, the aromatic carbons, and the quaternary carbon at the C-2 position bonded to the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (C=O) of the dione, typically in the range of 1700-1740 cm⁻¹, and bands corresponding to the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of a characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) will provide strong evidence for the incorporation of a chlorine atom.

Table 1: Key Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₅H₉ClO₂[1]
Molecular Weight 256.68 g/mol [1]
Appearance (Expected) Crystalline solid
¹H NMR Aromatic protons in the range of ~7.2-8.0 ppm
¹³C NMR Carbonyl carbons >190 ppm; aromatic carbons ~120-140 ppm
IR (cm⁻¹) ~1710-1740 (C=O stretching), ~1580-1600 (C=C aromatic)
Mass Spectrum (m/z) [M]+ at ~256 and [M+2]+ at ~258, characteristic of a monochlorinated compound

Safety and Handling

  • N-Chlorosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with appropriate precautions.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedure, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and materials science. The emphasis on a self-validating protocol and thorough characterization ensures the integrity and reproducibility of the synthesis.

References

  • SURU Chemical. (2025). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

Sources

Exploratory

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione For Researchers, Scientists, and Drug Development Professionals Foreword: The Indandione Scaffold as a Privileged Struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indandione Scaffold as a Privileged Structure

The 1,3-indandione framework is a prominent scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure combined with the electron-withdrawing nature of the two carbonyl groups confers unique electronic and steric properties. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.[1][3][4] The introduction of substituents at the C2 position is a key strategy for modulating these activities and developing novel therapeutic agents. This guide focuses on a pivotal intermediate for such derivatization: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. The presence of a chlorine atom at the C2 position transforms it into a versatile electrophilic hub, enabling the synthesis of diverse libraries of 2-substituted-2-phenyl-1,3-indandione analogs for drug discovery and development.

Physicochemical and Structural Characteristics

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of the well-known anticoagulant, Phenindione (2-phenyl-1,3-indandione).[3][5] The introduction of the chloro group at the C2 position significantly alters the molecule's reactivity without drastically changing its core physical properties.

PropertyValueSource(s)
CAS Number 3817-96-7[6]
Molecular Formula C₁₅H₉ClO₂[6][7]
Molecular Weight 256.68 g/mol [6]
Appearance Expected to be a crystalline solidN/A
Melting Point Not reported; parent compound (Phenindione) melts at 144-148 °C[8]
Solubility Expected to be soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (e.g., THF, DMSO)N/A
Topological Polar Surface Area (TPSA) 34.14 Ų[6]
LogP 3.20[6]

Synthesis and Mechanistic Considerations

The most direct route to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is the electrophilic chlorination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. The acidic nature of the C2 proton in the parent dione facilitates its removal, generating a stabilized enolate that readily reacts with an electrophilic chlorine source.

Protocol: Electrophilic Chlorination of 2-phenyl-1H-indene-1,3(2H)-dione

This protocol describes a general method adapted from established procedures for the α-halogenation of 1,3-dicarbonyl compounds.[9][10]

Objective: To synthesize 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione via direct chlorination.

Materials:

  • 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄))

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, round-bottom flask is charged with 2-phenyl-1H-indene-1,3(2H)-dione and the chosen anhydrous solvent under an inert atmosphere. The mixture is stirred until the starting material is fully dissolved.

  • Reagent Addition: N-Chlorosuccinimide is added portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction progression.

  • Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: a. Upon completion, the reaction mixture is filtered to remove the succinimide byproduct. b. The filtrate is transferred to a separatory funnel and washed sequentially with saturated NaHCO₃ solution (to neutralize any trace acids) and brine. c. The organic layer is separated, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Synthesis_Workflow start 2-phenyl-1H-indene-1,3(2H)-dione (Starting Material) reaction Electrophilic Chlorination start->reaction reagent N-Chlorosuccinimide (NCS) in Anhydrous DCM reagent->reaction workup Aqueous Workup (Filtration, Washing, Drying) reaction->workup Reaction Completion purification Purification (Recrystallization) workup->purification product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Final Product) purification->product

Diagram 1: Synthetic workflow for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Spectroscopic Characterization Profile

Confirmation of the structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the indandione core and related phenyl-substituted compounds.[11][12][13][14]

TechniquePredicted Key Features
¹H NMR ~7.8-8.1 ppm (m, 4H): Aromatic protons on the indene ring system. ~7.3-7.6 ppm (m, 5H): Aromatic protons of the C2-phenyl group. Note: The absence of a signal for the C2 proton (present in the starting material) is a key indicator of successful chlorination.
¹³C NMR ~195-200 ppm: Two signals for the two carbonyl carbons (C1 and C3). ~135-145 ppm: Signals for the aromatic quaternary carbons of the indene core. ~125-135 ppm: Signals for the aromatic CH carbons of both the indene and phenyl rings. ~70-80 ppm: Signal for the quaternary, chlorine-bearing carbon (C2). This downfield shift is characteristic of a carbon attached to an electronegative atom.
Infrared (IR) Spectroscopy ~1710-1750 cm⁻¹ (strong): Characteristic asymmetric and symmetric C=O stretching vibrations of the β-diketone system. ~1580-1600 cm⁻¹ (medium): C=C stretching of the aromatic rings. ~700-800 cm⁻¹ (strong): C-Cl stretching vibration.
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z 256. Isotope Peak (M+2)⁺: A peak at m/z 258 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. Key Fragments: Loss of Cl (m/z 221), loss of CO (m/z 228), and fragments corresponding to the phenyl group (m/z 77).

Chemical Reactivity and Synthetic Utility

The primary utility of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in drug development stems from its reactivity as an electrophile. The C2 carbon is electron-deficient due to the influence of the two adjacent carbonyl groups and the electronegative chlorine atom. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.

This reactivity allows for the facile introduction of a wide array of functional groups at the C2 position, including:

  • O-Nucleophiles: Alcohols and phenols to form ethers.

  • N-Nucleophiles: Primary and secondary amines to form 2-amino derivatives.

  • S-Nucleophiles: Thiols to form thioethers.

  • C-Nucleophiles: Grignard reagents or organocuprates for C-C bond formation.

Reactivity_Diagram substrate 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione product 2-Nu-2-phenyl-1H-indene-1,3(2H)-dione (Substituted Product) substrate->product leaving_group Chloride Ion (Cl⁻) substrate->leaving_group nucleophile Nucleophile (Nu:⁻) nucleophile->substrate SN Reaction

Diagram 2: General nucleophilic substitution reactivity at the C2 position.

This synthetic versatility makes 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione an ideal scaffold for generating a combinatorial library of compounds. By reacting it with a diverse set of nucleophiles, researchers can rapidly produce numerous analogs for high-throughput screening to identify lead compounds with desired biological activities.

Potential Applications in Drug Development

While specific biological data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is not widely published, its potential as a precursor for pharmacologically active molecules is significant. The parent indandione scaffold is associated with several therapeutic areas:

  • Anticoagulants: Phenindione itself is an oral anticoagulant that functions as a vitamin K antagonist.[3] New derivatives could be explored for improved efficacy or safety profiles.

  • Anti-Cancer Agents: Certain 2-arylidene-indan-1,3-dione derivatives have been investigated for their potential anti-cancer activity, suggesting that the core structure can be adapted to target pathways relevant to oncology.[1]

  • Neurodegenerative Diseases: The related 1-indanone scaffold has been explored for designing ligands that bind to misfolded α-synuclein aggregates, which are implicated in Parkinson's disease.[15] The structural similarity suggests the 1,3-indandione core could be a valuable starting point for developing imaging agents or therapeutics for neurodegenerative disorders.

By serving as a reactive intermediate, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione provides a direct entry point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.

References

  • Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Retrieved from [Link]

  • BDMAEE. (2024). 2-phenyl-1,3-indandione. Retrieved from [Link]

  • ResearchGate. (2002). Mild α-Halogenation Reactions of 1,3-Dicarbonyl Compounds Catalyzed by Lewis Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-indandiones (indene-1,3-diones). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2018). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of 1,3-dibromo-2-aryl-1H-indenes via NBS mediated unusual bromination of 2-alkynylbenzaldoximes. Retrieved from [Link]

  • ChemSrc. (n.d.). 1H-Indene-1,3(2H)-dione, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methylene]-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indene. NIST Chemistry WebBook. Retrieved from [Link]

  • SciELO Brasil. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Retrieved from [Link]

  • TSI Journals. (2014). Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyl-1H-indene-1,3(2H)-dione. PubChem. Retrieved from [Link]

  • Fritz Haber Institute. (2021). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. Retrieved from [Link]

  • ResearchGate. (2018). IR spectra of (E)-1,3-diphénylprop-2-éne-1-one (3a). Retrieved from [Link]-3a_fig2_326305606)

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Drawing upon the well-established pharmacology of its parent compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Drawing upon the well-established pharmacology of its parent compound, phenindione, and related 1,3-indandione derivatives, we delineate a putative mechanism centered on the antagonism of Vitamin K epoxide reductase (VKOR). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of anticoagulation, hematology, and medicinal chemistry. We will explore the chemical attributes of the target molecule, its likely molecular interactions, and propose experimental workflows to validate these hypotheses.

Introduction: The 1,3-Indandione Scaffold and its Therapeutic Legacy

The 1,3-indandione nucleus is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of oral anticoagulants. The parent compound, 2-phenyl-1,3-indandione (phenindione), has been used clinically as an alternative to coumarin-based anticoagulants like warfarin.[1][2] These agents exert their therapeutic effect by interfering with the Vitamin K cycle, a critical pathway for the post-translational modification of several blood clotting factors.[3][4]

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS: 3817-96-7, Formula: C₁₅H₉ClO₂, MW: 256.68) is a halogenated derivative of phenindione.[5][6] While specific literature on its detailed mechanism of action is scarce, its structural similarity to phenindione strongly suggests a shared biological target and mode of action. The introduction of a chlorine atom at the 2-position is a common medicinal chemistry strategy to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This guide will, therefore, extrapolate from the known mechanism of phenindione to propose a detailed, albeit putative, mechanism for its chlorinated analog.

Proposed Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The primary mechanism of action for 1,3-indandione anticoagulants is the inhibition of Vitamin K epoxide reductase (VKOR).[3][4] This enzyme is a crucial component of the Vitamin K cycle, responsible for the regeneration of Vitamin K hydroquinone from Vitamin K epoxide.

The Vitamin K Cycle: A Primer

The Vitamin K cycle is essential for the gamma-carboxylation of glutamate residues on Vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X. This carboxylation is critical for their ability to bind calcium ions and subsequently interact with phospholipid membranes, a key step in the coagulation cascade.

The cycle can be summarized in the following steps:

  • Carboxylation: Vitamin K hydroquinone is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which carboxylates glutamate residues. In this process, Vitamin K hydroquinone is oxidized to Vitamin K epoxide.

  • Reduction: To sustain the carboxylation process, Vitamin K epoxide must be reduced back to Vitamin K. This is accomplished in two steps by VKOR, which first reduces the epoxide to Vitamin K quinone and then to Vitamin K hydroquinone.

The Role of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione as a VKOR Antagonist

We hypothesize that 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione acts as a competitive inhibitor of VKOR. The indandione core mimics the structure of Vitamin K, allowing it to bind to the active site of the enzyme. The presence of the phenyl and chloro substituents likely influences the binding affinity and orientation within the catalytic pocket.

The inhibition of VKOR leads to an accumulation of Vitamin K epoxide and a depletion of Vitamin K hydroquinone. This, in turn, halts the gamma-carboxylation of Vitamin K-dependent clotting factors, resulting in the circulation of under-carboxylated, non-functional proteins. The net effect is a reduction in the pro-coagulant state, hence the anticoagulant effect.

Structural Considerations and the Impact of Chlorination

The introduction of a chlorine atom at the 2-position of the indandione scaffold is expected to have several effects:

  • Increased Lipophilicity: The chloro group will increase the molecule's lipophilicity, which may enhance its membrane permeability and volume of distribution.

  • Electronic Effects: The electron-withdrawing nature of chlorine can alter the electronic distribution within the molecule, potentially influencing its binding interactions with the VKOR active site.

  • Steric Hindrance: The size of the chlorine atom may provide a better fit into a specific hydrophobic pocket within the enzyme's active site, potentially increasing potency compared to the parent compound.

  • Metabolic Stability: Halogenation can sometimes block sites of metabolism, potentially leading to a longer half-life.

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_VK_Cycle Vitamin K Cycle cluster_Coagulation Coagulation Cascade Vitamin K\nEpoxide Vitamin K Epoxide Vitamin K\nQuinone Vitamin K Quinone Vitamin K\nEpoxide->Vitamin K\nQuinone VKOR Vitamin K\nHxdroquinone Vitamin K Hxdroquinone Vitamin K\nQuinone->Vitamin K\nHxdroquinone VKOR Vitamin K\nHxdroquinone->Vitamin K\nEpoxide GGCX Inactive Clotting\nFactors Inactive Clotting Factors Vitamin K\nHxdroquinone->Inactive Clotting\nFactors Cofactor Active Clotting\nFactors Active Clotting Factors Inactive Clotting\nFactors->Active Clotting\nFactors γ-Carboxylation Thrombosis Thrombosis Active Clotting\nFactors->Thrombosis 2_Chloro_Indandione 2_Chloro_Indandione VKOR VKOR 2_Chloro_Indandione->VKOR Inhibition

Figure 1: Proposed mechanism of action of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro VKOR Inhibition Assay

Objective: To determine the inhibitory potency of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione against VKOR.

Methodology:

  • Preparation of Microsomes: Prepare liver microsomes from a suitable animal model (e.g., rat or human) as a source of VKOR.

  • Assay Buffer: Prepare an assay buffer containing dithiothreitol (DTT) as a reducing agent.

  • Incubation: Incubate the microsomes with varying concentrations of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and a known concentration of Vitamin K epoxide.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Quantification: Extract the remaining Vitamin K epoxide and the product, Vitamin K quinone, and quantify using high-performance liquid chromatography (HPLC) with fluorescence or UV detection.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of VKOR activity.

Prothrombin Time (PT) Assay

Objective: To assess the anticoagulant effect of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in plasma.

Methodology:

  • Plasma Collection: Collect citrated plasma from healthy donors.

  • Compound Incubation: Incubate the plasma with varying concentrations of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

  • PT Measurement: Measure the prothrombin time using a coagulometer. The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade.

  • Data Analysis: Determine the concentration of the compound that doubles the baseline prothrombin time.

In Vivo Anticoagulant Activity

Objective: To evaluate the anticoagulant efficacy of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Drug Administration: Administer 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione orally or via injection at different doses.

  • Blood Sampling: Collect blood samples at various time points after drug administration.

  • Coagulation Assays: Perform a panel of coagulation assays, including PT, activated partial thromboplastin time (aPTT), and measurement of individual clotting factor levels.

  • Data Analysis: Correlate the dose of the compound with the observed changes in coagulation parameters.

The following diagram illustrates a typical experimental workflow for evaluating a novel anticoagulant:

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (VKOR Inhibition Assay) Start->In_Vitro_Screening Plasma-Based_Assays Plasma-Based Assays (PT, aPTT) In_Vitro_Screening->Plasma-Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Plasma-Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Trials Clinical_Trials Lead_Optimization->Clinical_Trials

Figure 2: Experimental workflow for the evaluation of a novel anticoagulant.

Quantitative Data Summary

While specific experimental data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is not publicly available, the following table provides a template for summarizing key quantitative parameters that should be determined through the proposed experiments. For comparative purposes, typical values for phenindione are included where available.

Parameter2-Chloro-2-phenyl-1H-indene-1,3(2H)-dionePhenindione
Molecular Weight ( g/mol ) 256.68[6]222.24
CAS Number 3817-96-7[5]83-12-5[1]
VKOR IC₅₀ (µM) To be determined~1-10 (species dependent)
PT Doubling Conc. (µM) To be determinedVariable
In Vivo Efficacious Dose To be determinedVariable by species

Conclusion and Future Directions

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione represents a promising, yet understudied, derivative of the established anticoagulant phenindione. Based on its chemical structure, a mechanism of action centered on the inhibition of Vitamin K epoxide reductase is highly plausible. The addition of the chloro-substituent is anticipated to modulate its pharmacological profile, potentially offering advantages in terms of potency, pharmacokinetics, or safety.

The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this compound. Future research should focus on synthesizing 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and systematically assessing its in vitro and in vivo activities.[5] Such studies are essential to confirm its mechanism of action and to determine its potential as a next-generation oral anticoagulant. Furthermore, structure-activity relationship (SAR) studies involving other halogenated derivatives could provide valuable insights for the design of even more potent and selective VKOR inhibitors.

References

  • Biosynth. 2-Phenyl-1,3-indandione | 83-12-5.

  • Asghari, A., et al. (2012). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 11(4), 1121–1129.

  • DELLA PORTA, M. (1955). [Experience with a new anticoagulant: 2-phenyl-1,3-indanedione]. Minerva ginecologica, 7(9), Atti, 86–88.

  • ProQuest. Synthesis, complexation properties, antimicrobial and anticoagulant activity of 2-{3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene}-4-nitro-1H-indene-1,3(2H)-dione.

  • ChemicalBook. 2-CHLORO-2-PHENYLINDANE-1,3-DIONE synthesis.

  • Ren, P., et al. (1977). Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide. The Journal of Pharmacology and Experimental Therapeutics, 201(3), 541–546.

  • ChemScene. 2-Chloro-2-phenyl-1h-indene-1,3(2h)-dione | 3817-96-7.

  • Stafford, D. W. (2014). A novel vitamin K derived anticoagulant tolerant to genetic variations of vitamin K epoxide reductase. Blood, 124(21), 4.

  • ChemSynthesis. 2-chloro-indene-1,3-dione.

  • Seye, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3169.

  • Ritschel, W. A., & Agrawala, P. (1979). Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration. European Journal of Drug Metabolism and Pharmacokinetics, 4(4), 225–229.

  • Guidechem. 2-PHENYL-1,3-INDANDIONE 83-12-5 wiki.

  • Sigma-Aldrich. 2-Phenyl-1,3-indandione 97.

Sources

Exploratory

Spectroscopic Profile of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione: A Predictive Analysis

Introduction 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of the well-studied 1,3-indandione core. The introduction of a chlorine atom at the C2 position, which also bears a phenyl group, creates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of the well-studied 1,3-indandione core. The introduction of a chlorine atom at the C2 position, which also bears a phenyl group, creates a chiral center and is expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior. This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. In the absence of direct experimental spectra for this specific compound, this guide leverages empirical data from the closely related analogue, 2-phenyl-1H-indene-1,3(2H)-dione, and established principles of spectroscopic theory to forecast the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, offering foundational data for compound identification, purity assessment, and further structural elucidation.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is characterized by a bicyclic indane-1,3-dione framework, with a phenyl substituent and a chlorine atom at the C2 position.

Figure 1: Molecular structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, derived from theoretical principles and comparison with 2-phenyl-1H-indene-1,3(2H)-dione.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic vibrational modes of the carbonyl groups and the aromatic rings.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O (asymmetric stretch)~1745 cm⁻¹StrongThe presence of the electronegative chlorine atom at the α-position is expected to slightly increase the carbonyl stretching frequency compared to 2-phenyl-1,3-indandione.[1]
C=O (symmetric stretch)~1715 cm⁻¹StrongSimilar to the asymmetric stretch, a slight shift to higher wavenumber is anticipated.[1]
C=C (aromatic)1600-1450 cm⁻¹Medium to WeakMultiple bands are expected due to the two distinct aromatic rings.
C-Cl stretch800-600 cm⁻¹Medium to StrongThe exact position will depend on the conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the chemical environment of the hydrogen atoms. Due to the absence of a proton at the C2 position, the spectrum will be simplified compared to its non-chlorinated analog.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (Indandione)7.8 - 8.2m4HThe protons on the indandione aromatic ring are expected to be deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups.
Aromatic (Phenyl)7.2 - 7.6m5HThe protons on the C2-phenyl group will resonate in the typical aromatic region.

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the chlorine atom is expected to significantly impact the chemical shift of the C2 carbon.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C1 & C3)195 - 205The carbonyl carbons are highly deshielded.
C270 - 80The direct attachment of the electronegative chlorine atom will cause a significant downfield shift for the C2 carbon.
Aromatic (Indandione)120 - 145Six distinct signals are expected for the aromatic carbons of the indandione moiety.
Aromatic (Phenyl)125 - 140Signals for the phenyl group carbons are expected in this range. The ipso-carbon will be at the downfield end.
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

FeaturePredicted m/zNotes
Molecular Ion [M]⁺256/258A characteristic isotopic pattern for a molecule containing one chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is expected.[2]
[M-Cl]⁺221Loss of the chlorine radical is a likely fragmentation pathway.
[M-CO]⁺228/230Loss of a neutral carbon monoxide molecule is a common fragmentation for ketones.[2]
[C₆H₅]⁺77The phenyl cation is a common fragment.
[C₆H₄CO]⁺104A fragment corresponding to the benzoyl cation is also possible.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed above.

Infrared (IR) Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Sample (solid) Sample (solid) ATR Crystal ATR Crystal Sample (solid)->ATR Crystal FTIR Spectrometer FTIR Spectrometer ATR Crystal->FTIR Spectrometer Interferogram Interferogram FTIR Spectrometer->Interferogram Fourier Transform Fourier Transform Interferogram->Fourier Transform IR Spectrum IR Spectrum Fourier Transform->IR Spectrum

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Sample Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ Add Standard Add TMS as internal standard Dissolve Sample->Add Standard Transfer to Tube Transfer to 5 mm NMR tube Add Standard->Transfer to Tube Place in NMR Spectrometer Place in NMR Spectrometer Transfer to Tube->Place in NMR Spectrometer Acquire FID Acquire FID Place in NMR Spectrometer->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform NMR Spectrum NMR Spectrum Fourier Transform->NMR Spectrum

Figure 3: Workflow for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw Free Induction Decay (FID) signals are processed using a Fourier transform, followed by phasing and baseline correction to obtain the final NMR spectra.

Mass Spectrometry (MS)

cluster_0 Sample Introduction cluster_1 Ionization & Mass Analysis cluster_2 Data Output Dissolve Sample Dissolve sample in a volatile solvent (e.g., methanol) Infuse into Source Infuse into ESI or APCI source Dissolve Sample->Infuse into Source Ionization Ionization Infuse into Source->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Figure 4: Workflow for acquiring a mass spectrum.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer, and the molecules are ionized using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to favor the formation of the molecular ion. For fragmentation analysis, Electron Ionization (EI) would be employed.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. By combining established spectroscopic principles with data from a close structural analog, we have forecasted the expected IR, ¹H NMR, ¹³C NMR, and mass spectra. These predictions, along with the provided experimental protocols, offer a solid foundation for any researcher working with this compound, facilitating its identification, characterization, and quality control. The author recommends that these predicted data be confirmed by experimental acquisition and analysis whenever a sample of the compound becomes available.

References

  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

  • Global Journals. (2012). Synthesis and Characterization of 2-Substituted Derivatives of 1, 3-Indandione. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-indandione scaffold, particularly with a phenyl substitution at the 2-position, represents a privileged structure in medicinal chemistry, m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-indandione scaffold, particularly with a phenyl substitution at the 2-position, represents a privileged structure in medicinal chemistry, most notably for its potent anticoagulant properties. This technical guide provides a comprehensive overview of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, its derivatives, and analogs. We will delve into the synthetic pathways, chemical characteristics, and the critical role of this compound class as Vitamin K epoxide reductase (VKOR) inhibitors. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting coagulation and other relevant biological pathways.

Introduction: The Significance of the 2-Phenyl-1,3-indandione Core

The 2-phenyl-1,3-indandione nucleus is a cornerstone in the development of oral anticoagulants.[1] Compounds based on this structure have been a subject of extensive research due to their profound biological activities, which also include anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The primary mechanism of action for their anticoagulant effect is the inhibition of Vitamin K epoxide reductase (VKOR), an integral membrane enzyme essential for the vitamin K catalytic cycle.[3] This cycle is crucial for the post-translational modification of several blood coagulation factors.[3] By inhibiting VKOR, these compounds effectively reduce the pool of active vitamin K, leading to the synthesis of non-functional clotting factors and thus exerting their anticoagulant effect.[4]

The introduction of a chlorine atom at the 2-position of the 2-phenyl-1,3-indandione scaffold, creating 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, is a key modification that can significantly influence the compound's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and binding affinity to the target protein. Understanding the synthesis and structure-activity relationships (SAR) of this chlorinated derivative is therefore of high interest for the design of new and improved therapeutic agents.

Synthesis and Chemical Properties

The synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione typically involves a two-step process: the synthesis of the precursor 2-phenyl-1,3-indandione, followed by its direct chlorination at the 2-position.

Synthesis of the Precursor: 2-Phenyl-1,3-indandione

A common and effective method for the synthesis of 2-aryl-1,3-indandiones is the condensation reaction between a phthalide and an appropriate aldehyde in the presence of a base, such as sodium ethoxide.[5]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Figure 1: General synthetic scheme for 2-Phenyl-1,3-indandione.

Experimental Protocol: Synthesis of 2-(Aryl)-1,3-indandiones [6]

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of phthalide and the desired aryl aldehyde.

  • Reflux the reaction mixture for approximately 1 hour.

  • Remove the ethanol by evaporation.

  • Add water to the residue, followed by dilution with ice water.

  • Wash the aqueous solution with ether to remove unreacted aldehyde.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.

  • The crude product can be further purified by extraction with ether, followed by re-extraction into an aqueous sodium bicarbonate solution and subsequent re-precipitation with hydrochloric acid.

  • The final product is collected, dried, and recrystallized from a suitable solvent such as methanol.

This method provides a versatile route to a variety of 2-aryl-1,3-indandione derivatives with reported yields typically in the range of 20-32%.[6]

Chlorination of 2-Phenyl-1,3-indandione

The direct chlorination of the active methylene proton at the 2-position of 2-phenyl-1,3-indandione can be achieved using a suitable chlorinating agent. A documented method involves the use of sulfuryl chloride (SO₂Cl₂) on the sodium salt of the precursor.

graph G { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Figure 2: Chlorination of the 2-phenyl-1,3-indandione sodium salt.

Conceptual Experimental Protocol: Synthesis of 2-Chloro-2-phenyl-1,3-indandione

  • Formation of the Sodium Salt: Dissolve 2-phenyl-1,3-indandione in a suitable anhydrous solvent (e.g., diethyl ether, THF) and treat with a strong base such as sodium hydride or sodium ethoxide to form the sodium salt in situ.

  • Chlorination: Cool the suspension of the sodium salt to a low temperature (e.g., 0 °C or below) in an inert atmosphere. Slowly add a solution of sulfuryl chloride in the same anhydrous solvent. The reaction is typically exothermic and produces gaseous byproducts.[7]

  • Work-up: After the reaction is complete, the mixture is carefully quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This protocol is based on established chemical principles for the chlorination of active methylene compounds. Researchers should consult specific literature for detailed and optimized reaction conditions.

Physicochemical Properties and Characterization

The introduction of the chlorine atom is expected to alter the physicochemical properties of the parent compound.

Property2-Phenyl-1,3-indandione2-Chloro-2-phenyl-1,3-indandione (Predicted)
Molecular Formula C₁₅H₁₀O₂[8]C₁₅H₉ClO₂
Molecular Weight 222.24 g/mol [8]256.68 g/mol
Appearance White to light yellow crystalline powder[5]Expected to be a crystalline solid
Melting Point 144-148 °C[8]Likely to be different from the parent compound
Solubility Very slightly soluble in water; soluble in alkaline solutions.[9]Expected to have lower aqueous solubility and higher lipid solubility.

Characterization Data:

While specific spectroscopic data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is not widely available in public databases, the expected spectral features can be inferred:

  • ¹H NMR: The characteristic singlet for the C2-proton in the spectrum of 2-phenyl-1,3-indandione will be absent in the chlorinated analog. The aromatic protons on the phenyl and indene rings will show characteristic multiplets.

  • ¹³C NMR: The spectrum will show the presence of two carbonyl carbons and the carbons of the aromatic rings. The C2 carbon will be shifted downfield due to the electronegative chlorine atom.

  • IR Spectroscopy: The spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups in the 1,3-dione system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Biological Activity and Mechanism of Action

The primary biological activity of interest for 2-phenyl-1,3-indandione derivatives is their anticoagulant effect, mediated through the inhibition of Vitamin K epoxide reductase (VKOR).

Mechanism of Action: Inhibition of the Vitamin K Cycle

The vitamin K cycle is a critical metabolic pathway for the activation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S). This activation involves the γ-carboxylation of specific glutamate residues, a reaction catalyzed by γ-glutamyl carboxylase which requires reduced vitamin K (hydroquinone) as a cofactor. During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. VKOR is the enzyme responsible for reducing vitamin K epoxide back to vitamin K quinone, which is then further reduced to the active hydroquinone form, thus completing the cycle.

2-Phenyl-1,3-indandione derivatives act as antagonists of vitamin K by inhibiting VKOR.[3] This inhibition blocks the regeneration of active vitamin K, leading to a decrease in the levels of functional, carboxylated clotting factors, thereby impairing the coagulation cascade.

graph G { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Figure 3: Inhibition of the Vitamin K Cycle by 2-Phenyl-1,3-indandione Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticoagulant activity of 1,3-indandione derivatives is highly dependent on their structural features.

  • The 1,3-dione moiety is essential for activity, likely involved in binding to the active site of VKOR.

  • The 2-phenyl group is a key feature for potent anticoagulant activity. Substituents on this phenyl ring can modulate the potency and pharmacokinetic properties of the compound.

  • Halogenation: The introduction of halogen atoms, such as chlorine, can significantly impact the biological activity. While specific data for 2-chloro-2-phenyl-1,3-indandione is limited, studies on related halogenated indandiones suggest that such modifications can enhance anticoagulant potency. For instance, compounds with bromine substitutions have shown interesting anti-inflammatory and anticoagulant activities with potentially reduced toxicity.[2] The increased lipophilicity due to the chlorine atom may enhance membrane permeability and binding to the hydrophobic active site of VKOR.

Other Potential Biological Activities

Beyond their anticoagulant effects, 1,3-indandione derivatives have been investigated for a range of other biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Some derivatives have demonstrated anti-inflammatory and pain-relieving properties.[2]

  • Antimicrobial Activity: Certain analogs have shown activity against various bacterial and fungal strains.

  • Anticancer Potential: The 1,3-indandione scaffold has been explored for the development of cytotoxic agents against various cancer cell lines.[10]

The biological profile of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in these other areas remains an open field for investigation.

Future Directions and Research Opportunities

The 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione scaffold presents several avenues for future research and development:

  • Detailed Biological Evaluation: A thorough investigation of the anticoagulant potency of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione compared to its non-chlorinated parent compound and other clinically used anticoagulants is warranted. In vitro assays for VKOR inhibition and cell-based coagulation assays would provide valuable data.

  • Pharmacokinetic and Toxicological Profiling: Studies on the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile of the chlorinated derivative, are crucial for assessing its therapeutic potential.

  • Exploration of Other Biological Activities: Given the diverse biological activities of the 1,3-indandione class, screening 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and its analogs against other therapeutic targets, such as those involved in inflammation, cancer, and infectious diseases, could lead to new discoveries.

  • Development of Analogs: The synthesis and evaluation of a library of analogs with different substituents on the phenyl and indene rings, in addition to the 2-chloro group, would provide a more comprehensive understanding of the structure-activity relationships and could lead to the identification of compounds with optimized properties.

Conclusion

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and its analogs are a promising class of compounds rooted in the well-established pharmacology of 2-phenyl-1,3-indandione anticoagulants. The introduction of a chlorine atom at the 2-position offers a strategic modification to potentially enhance biological activity and fine-tune physicochemical properties. While specific data on this chlorinated derivative is still emerging, the foundational knowledge of the parent scaffold, coupled with established synthetic routes for halogenation, provides a solid basis for further research. This technical guide serves as a starting point for scientists and researchers to explore the full therapeutic potential of this intriguing class of molecules.

References

  • Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. National Institutes of Health (NIH). Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available at: [Link]

  • Preparation method of 1,3-indandione compounds. Google Patents.
  • Synthesis of 2‐phenyl‐1,3‐indandione and 5 a. Yields of isolated products are reported. ResearchGate. Available at: [Link]

  • 1,3-Diaryl-2-propenones and 2-Benzylidene-1,3-indandiones: A Quest for Compounds Displaying Greater Toxicity to Neoplasms than Normal Cells. National Institutes of Health (NIH). Available at: [Link]

  • Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration. ScienceDirect. Available at: [Link]

  • Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. PubMed. Available at: [Link]

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  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. PubMed. Available at: [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL 1,3-INDANEDIONE DERIVATIVES QR code | Request PDF. ResearchGate. Available at: [Link]

  • Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. PMC. Available at: [Link]

  • Synthesis of sulfonyl chloride substr
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available at: [Link]

  • 1H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d 4 (top)... ResearchGate. Available at: [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. National Institutes of Health (NIH). Available at: [Link]

  • Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC. Available at: [Link]

  • Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu. National Institutes of Health (NIH). Available at: [Link]

  • A novel vitamin K derived anticoagulant tolerant to genetic variations of vitamin K epoxide reductase. PMC - NIH. Available at: [Link]

  • (PDF) In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl) -. ResearchGate. Available at: [Link]

  • Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide. PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of 3-phenylpyrazino[1,2-a]indol-1(2H)-ones as amyloid aggregation and cholinesterase inhibitors with antioxidant activity. ResearchGate. Available at: [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o. Arrow@TU Dublin. Available at: [Link]

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Exploratory

literature review on 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

An In-Depth Technical Guide to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Executive Summary This technical guide provides a comprehensive scientific overview of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, a halogenated der...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, a halogenated derivative of the well-known anticoagulant, phenindione. The 1,3-indandione scaffold is a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities. This document synthesizes the available information on the synthesis, physicochemical properties, and reactivity of the title compound. By examining its relationship to parent compounds and related analogs, we explore its potential pharmacological profile, particularly as an anticoagulant, and suggest avenues for future research and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this specific molecule and its place within the broader class of indandione derivatives.

Introduction: The Versatile 1,3-Indandione Scaffold

The 1H-indene-1,3(2H)-dione core is a prominent structural motif in organic and medicinal chemistry. First synthesized to produce anticoagulants, derivatives of this scaffold have since shown a remarkable diversity of biological applications, including anti-inflammatory, antitumor, antiviral, antimicrobial, and rodenticidal activities.[1][2] The parent compound of the series, 2-phenyl-1H-indene-1,3(2H)-dione (phenindione), is a notable oral anticoagulant that functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors.[3][4][5]

The introduction of substituents onto the 1,3-indandione core can significantly modulate its biological and chemical properties. Halogenation, in particular, is a common strategy in medicinal chemistry to alter a molecule's lipophilicity, metabolic stability, and binding interactions. 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS No. 3817-96-7) represents a direct modification of phenindione, where a chlorine atom replaces the acidic hydrogen at the C2 position.[6][7] This substitution blocks the enolization possible in the parent compound and introduces an electrophilic center, suggesting a distinct reactivity profile and potentially altered pharmacological effects. This guide will delve into the synthesis, characteristics, and potential of this chlorinated analog.

Synthesis and Physicochemical Properties

The primary route to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione involves the direct chlorination of its precursor, 2-phenyl-1,3-indandione.[6] The parent compound is typically synthesized via a base-catalyzed condensation reaction, such as a Claisen condensation, between diethyl phthalate and ethyl phenylacetate.

The subsequent chlorination at the C2 position takes advantage of the acidic proton at this benzylic and α-dicarbonyl position. The reaction can be achieved using standard chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an inert solvent. The causality behind this step lies in the formation of a stabilized enolate intermediate from the parent indandione, which then acts as a nucleophile, attacking the electrophilic chlorine source.

Synthesis_Pathway cluster_start Starting Material cluster_product Product 2-Phenyl-1,3-indandione 2-Phenyl-1,3-indandione Target_Compound 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione 2-Phenyl-1,3-indandione->Target_Compound Chlorinating Agent (e.g., SO₂Cl₂) Inert Solvent

Caption: Synthetic pathway from the precursor to the target compound.

Table 1: Physicochemical Properties of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

PropertyValueReference(s)
CAS Number 3817-96-7[6][7][8]
Molecular Formula C₁₅H₉ClO₂[6][7][9]
Molecular Weight 256.68 g/mol [6][7]
Appearance Crystalline solid (predicted)Inferred
Topological Polar Surface Area (TPSA) 34.14 Ų[7]
LogP 3.20[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 1[7]

Reactivity and Mechanistic Insights

The chemical reactivity of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is dominated by the presence of the chlorine atom at the C2 position. This position is an α-carbon to two carbonyl groups, making the C-Cl bond highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyls polarizes the C-Cl bond, rendering the carbon atom electrophilic.

This structural feature opens pathways for a variety of substitution reactions. Nucleophiles (Nu⁻) can readily displace the chloride ion (Cl⁻) via an Sₙ-type mechanism, allowing for the introduction of a wide range of functional groups at the C2 position. This reactivity is a powerful tool for generating a library of novel 2-substituted-2-phenyl-1,3-indandione derivatives for structure-activity relationship (SAR) studies.

Nucleophilic_Substitution Start 2-Chloro-2-phenyl- 1H-indene-1,3(2H)-dione Product 2-Nu-2-phenyl- 1H-indene-1,3(2H)-dione Start->Product Substitution LeavingGroup Chloride Ion (Cl⁻) Start->LeavingGroup Displacement Nucleophile Nucleophile (Nu⁻) Nucleophile->Start Attack at C2

Caption: General workflow for nucleophilic substitution reactions.

Potential Biological Activity and Applications

While direct biological studies on 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione are not extensively reported in publicly available literature, its structural similarity to phenindione provides a strong basis for predicting its pharmacological profile.

Anticoagulant Activity

The primary hypothesis is that the compound may retain anticoagulant properties. The parent molecule, phenindione, exerts its effect by inhibiting the vitamin K epoxide reductase complex, which is crucial for blood clotting. An early study on various 2-phenyl-1,3-indandione derivatives noted that the introduction of both nucleophilic and electrophilic substituents significantly impacts anticoagulant action.[3] The chlorine atom, being an electrophilic substituent, would therefore be expected to modulate the activity of the parent scaffold. It may alter the binding affinity for the target enzyme or affect the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Other Potential Activities

The broader indandione class has been investigated for numerous other therapeutic applications. Given this versatility, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione could be a candidate for screening in other areas:

  • Anti-cancer: Certain 2-arylidene-indan-1,3-dione derivatives have shown antiproliferative activity.[2]

  • Anti-inflammatory: The indanone core is present in some anti-inflammatory agents.[1]

  • Neurodegenerative Diseases: Indandione derivatives have been explored as inhibitors of β-amyloid aggregation, a key pathological process in Alzheimer's disease.[10][11]

The compound's reactivity at the C2 position also makes it a valuable intermediate for synthesizing new derivatives for high-throughput screening across various biological targets.

Experimental Protocol: Synthesis

The following protocol describes a plausible, self-validating method for the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione from its precursor.

Objective: To synthesize 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione via direct chlorination.

Materials:

  • 2-Phenyl-1,3-indandione (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1,3-indandione (1.0 eq) in anhydrous dichloromethane.

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride (1.1 eq) dropwise over 10-15 minutes. The causality for cooling is to control the exothermicity of the reaction and minimize side-product formation.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. The purpose of the brine wash is to remove bulk water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation): Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). The formation of well-defined crystals is the first validation step.

  • Characterization (Self-Validation): Dry the purified crystals under vacuum. Determine the melting point and compare it to literature values if available. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, ensuring the absence of the starting material's C2-H proton signal and the presence of the correct molecular ion peak.

Conclusion and Future Perspectives

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a synthetically accessible derivative of the pharmacologically significant 1,3-indandione scaffold. While its biological profile is not yet fully characterized, its structural relationship to the anticoagulant phenindione strongly suggests its potential in the field of hemostasis and thrombosis. The key differentiator—the C2-chloro substituent—provides a reactive handle for further chemical modification and serves to modulate the electronic and steric properties of the parent molecule.

Future research should focus on several key areas:

  • Definitive Biological Screening: A thorough in-vitro and in-vivo evaluation of its anticoagulant activity is paramount. This should include assays to determine its mechanism of action (e.g., vitamin K epoxide reductase inhibition).

  • Broad-Spectrum Activity Profiling: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, inflammatory pathways, and microbial strains, to uncover novel therapeutic applications.[1][2]

  • SAR Studies: Leveraging the reactivity of the C2-Cl bond, a library of new 2-substituted analogs should be synthesized and evaluated to build a comprehensive structure-activity relationship profile.

References

  • Cavallini, G., Milla, E., Grumelli, E., & Ravenna, F. (1955). [Effect of nucleophilic and electrophilic substitutes on the anticoagulant action of various 2-phenyl-1, 3-indandione derivatives]. Il Farmaco; edizione scientifica, 10(10), 710–732. (PMID: 13294151). [Link]

  • Asghari, A., Ramezan-Amali, H., & Abedi, Y. (2012). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 11(3), 865–873. (PMCID: PMC3813197). [Link]

  • Della Porta, M. (1955). [Experience with a new anticoagulant: 2-phenyl-1,3-indanedione]. Minerva ginecologica, 7(9), Atti, 86–88. (PMID: 14393747). [Link]

  • Stoyanov, N., Naz, S., & Gencheva, G. (2020). Synthesis, complexation properties, antimicrobial and anticoagulant activity of 2-{3-[4-(dimethylamino)phenyl]-1-hydroxyprop-2-en-1-ylidene}-4-nitro-1H-indene-1,3(2H)-dione. ProQuest. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350195, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. Retrieved January 21, 2026, from [Link]

  • Pluskota, R., Jaroch, K., Kośliński, P., Ziomkowska, B., Lewińska, A., Kruszewski, S., Bojko, B., & Koba, M. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(23), 7175. (PMID: 34885756). [Link]

  • Catto, M., Aliano, R., Carotti, A., Cellamare, S., Palluotto, F., Purgatorio, R., De Stradis, A., & Campagna, F. (2010). Design, synthesis and biological evaluation of indane-2-arylhydrazinylmethylene-1,3-diones and indol-2-aryldiazenylmethylene-3-ones as beta-amyloid aggregation inhibitors. European Journal of Medicinal Chemistry, 45(4), 1359–1366. (PMID: 20137834). [Link]

  • ChemSynthesis. (n.d.). 2-chloro-indene-1,3-dione. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. Retrieved January 21, 2026, from [Link]

  • Jaber, H., Al-Qirim, T., & El-Abadelah, M. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71(2), 405-413. [Link]

  • Royal Society of Chemistry. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. [Link]

  • Le, T., De, P., & Le, N. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(21), 5174. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200485, 2-Methyl-2-phenyl-1H-indene-1,3(2H)-dione. Retrieved January 21, 2026, from [Link]

  • Le, T., De, P., & Le, N. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(21), 5174. (PMID: 33171694). [Link]

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Foundational

The Discovery and Scientific Journey of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Chlorophacinone): A Technical Guide

This technical guide provides an in-depth exploration of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, an indanedione derivative widely known as chlorophacinone. Developed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, an indanedione derivative widely known as chlorophacinone. Developed for researchers, scientists, and drug development professionals, this document details its discovery, synthesis, mechanism of action, and its significant, albeit controversial, role as a first-generation anticoagulant rodenticide.

Historical Context and Discovery

The story of chlorophacinone begins in the mid-20th century, a period of significant advancement in the understanding of blood coagulation. The discovery of dicoumarin and the subsequent development of warfarin as an anticoagulant therapeutic laid the groundwork for a new class of rodenticides.[1] In 1961, the French company Liphatech (formerly Lipha), leveraging its expertise in anticoagulants for cardiovascular applications, synthesized chlorophacinone, which was subsequently branded as "Rozol".[2] It was first registered as a vertebrate control agent in the United States in 1971 and became a widely used tool in managing rodent populations in both agricultural and urban settings.[3]

Physicochemical Properties

Chlorophacinone is a pale yellow crystalline powder with the chemical formula C₂₃H₁₅ClO₃ and a molar mass of 374.82 g·mol⁻¹.[2][4] Its structural and physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name2-[2-(4-chlorophenyl)-2-phenylacetyl]indene-1,3-dione[4]
CAS Number3691-35-8[4]
Molecular FormulaC₂₃H₁₅ClO₃[4]
Molar Mass374.8 g/mol [4]
Melting Point140-143 °C[4]
Water Solubility100 mg/L at 20 °C[4]
LogP (octanol-water partition coefficient)4.2[4]
Vapor Pressure7.5 x 10⁻¹⁰ mm Hg at 25 °C[4]

Synthesis of Chlorophacinone

The synthesis of chlorophacinone can be achieved through various routes. A more recent and efficient method utilizes mandelic acid as a readily available and cost-effective starting material. This approach offers advantages over older methods that often had lower yields and used more hazardous reagents.[5]

Synthesis from Mandelic Acid: A Step-by-Step Protocol

This synthesis involves a three-step process starting from mandelic acid and chlorobenzene.

Step 1: Synthesis of 2-(4-chlorophenyl)-2-phenylacetic acid

  • Reaction: Mandelic acid is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to yield 2-(4-chlorophenyl)-2-phenylacetic acid.[5]

  • Causality: The Lewis acid activates the chlorobenzene for electrophilic aromatic substitution by the carbocation generated from mandelic acid.

Step 2: Synthesis of 2-(4-chlorophenyl)-2-phenylacetyl chloride

  • Reaction: The resulting phenylacetic acid derivative is then treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the corresponding acid chloride.[5]

  • Causality: This conversion to a more reactive acid chloride is essential for the subsequent Friedel-Crafts acylation.

Step 3: Friedel-Crafts Acylation to Yield Chlorophacinone

  • Reaction: The final step involves the Friedel-Crafts acylation of 1,3-indanedione with the previously synthesized acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

  • Causality: The Lewis acid activates the acid chloride, facilitating the electrophilic attack on the electron-rich central carbon of the 1,3-indanedione, leading to the formation of chlorophacinone.

Synthesis_Workflow Mandelic_Acid Mandelic Acid Phenylacetic_Acid 2-(4-chlorophenyl)-2-phenylacetic acid Mandelic_Acid->Phenylacetic_Acid SnCl4 Chlorobenzene Chlorobenzene Chlorobenzene->Phenylacetic_Acid Acid_Chloride 2-(4-chlorophenyl)-2-phenylacetyl chloride Phenylacetic_Acid->Acid_Chloride Oxalyl Chloride Chlorophacinone Chlorophacinone Acid_Chloride->Chlorophacinone AlCl3 Indanedione 1,3-Indanedione Indanedione->Chlorophacinone

Synthesis of Chlorophacinone from Mandelic Acid.

Mechanism of Action: Interference with the Vitamin K Cycle

Chlorophacinone exerts its anticoagulant effect by potently inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2][3] This enzyme is a critical component of the Vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

The Vitamin K cycle involves the conversion of Vitamin K epoxide to Vitamin K quinone, and subsequently to Vitamin K hydroquinone. This hydroquinone form is a necessary cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues on pro-clotting factors II, VII, IX, and X. This carboxylation is crucial for their ability to bind calcium ions and subsequently to phospholipid membranes, a key step in the coagulation cascade.

By inhibiting VKOR, chlorophacinone blocks the regeneration of Vitamin K hydroquinone.[2] This leads to an accumulation of the inactive Vitamin K epoxide and a depletion of the active hydroquinone form. Consequently, the γ-carboxylation of clotting factors is impaired, resulting in the production of non-functional clotting factors. The inability to form stable blood clots leads to internal hemorrhaging and, ultimately, death in the target organism. As a first-generation anticoagulant, chlorophacinone typically requires multiple feedings for a lethal dose to accumulate.[3]

Vitamin_K_Cycle cluster_enzymes Enzymes VK_epoxide Vitamin K Epoxide VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone VKORC1 VK_hydroquinone Vitamin K Hydroquinone VK_quinone->VK_hydroquinone Vitamin K Reductase VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Clotting_Factors_pre Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors_post Active Clotting Factors Clotting_Factors_pre->Clotting_Factors_post γ-Carboxylation Chlorophacinone Chlorophacinone Chlorophacinone->VK_epoxide Inhibition VKORC1 VKORC1 γ-Glutamyl\nCarboxylase γ-Glutamyl Carboxylase Vitamin K Reductase Vitamin K Reductase

Mechanism of Chlorophacinone via Vitamin K Cycle Inhibition.

Pharmacokinetics and Metabolism

Following oral ingestion, chlorophacinone is absorbed from the gastrointestinal tract, with peak plasma concentrations observed within a few hours.[3] It is distributed throughout the body, with the highest concentrations found in the liver and kidneys.[3] The elimination half-life of chlorophacinone varies between species; in rats, it is approximately 10 hours, while a human case reported a half-life of 3.27 days.[3]

The primary route of metabolism for chlorophacinone is hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. This process increases the water solubility of the compound, facilitating its excretion. The hydroxylated metabolites are then primarily excreted in the feces via biliary elimination.[6]

Efficacy and Application as a Rodenticide

Chlorophacinone has been widely used for the control of various rodent species in agricultural and urban environments.[3] It is typically formulated as baits containing a low concentration of the active ingredient (e.g., 0.005%).[7]

Field studies have demonstrated the efficacy of chlorophacinone in reducing rodent populations. For instance, in an urban setting with high rat infestation, chlorophacinone treatment resulted in a 68% reduction in the number of live rats observed.[8] In an agricultural setting, treatment led to a 100% reduction in rat burrowing activity after 28 days.[8] Studies in oil palm plantations have also shown that chlorophacinone can reduce fresh fruit bunch damage by over 70%.[9]

Toxicological Profile

Chlorophacinone is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[3] The acute oral lethal dose 50 (LD₅₀) varies significantly across species.

SpeciesLD₅₀ (mg/kg body weight)Reference(s)
Rat (Sprague-Dawley, male)3.15[3]
Rat (Sprague-Dawley, female)10.95[3]
Mouse1.06[4]
Rabbit50[3]
Black-tailed Prairie Dog1.94[3]
Red-winged Blackbird430[3]

The primary toxic effect is internal hemorrhaging due to the anticoagulant action. Secondary poisoning of non-target predators and scavengers that consume poisoned rodents is a significant environmental concern.

Analytical Methodologies

The detection and quantification of chlorophacinone in various matrices are crucial for toxicological studies, environmental monitoring, and forensic investigations. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.

HPLC with UV Detection

A robust method for the determination of chlorophacinone involves reversed-phase HPLC with UV detection.

  • Sample Preparation: Extraction from biological tissues (e.g., liver) is typically performed using a mixture of organic solvents like acetone and chloroform, followed by solid-phase extraction (SPE) for cleanup.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[1]

    • Detection: UV detector set at a wavelength where chlorophacinone exhibits maximum absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the method of choice, particularly for complex biological matrices.

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for extraction and cleanup of samples like whole blood and tissues.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC BEH C18 column.[10]

    • Mobile Phase: A gradient elution using a mixture of methanol and ammonium acetate buffer.[10]

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for chlorophacinone.[10]

    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for specific and sensitive quantification by monitoring the transition of the precursor ion to specific product ions.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Liver, Plasma) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) or QuEChERS Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC Detection Detection HPLC->Detection UV UV Detector Detection->UV MSMS Tandem Mass Spectrometer (LC-MS/MS) Detection->MSMS

General Workflow for Analytical Determination of Chlorophacinone.

Conclusion

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, or chlorophacinone, represents a significant molecule in the history of rodent control. Its discovery and development were born out of a deeper understanding of the biochemical processes of blood coagulation. While its efficacy as a first-generation anticoagulant rodenticide is well-documented, its use is also associated with considerable toxicological risks to non-target species. A thorough understanding of its synthesis, mechanism of action, and analytical detection is essential for researchers and professionals working in fields ranging from drug development to environmental science and toxicology. The continued study of such compounds provides valuable insights into enzyme inhibition, metabolic pathways, and the delicate balance between pest management and ecological preservation.

References

  • Animal and Plant Health Inspection Service. (2023, March 14). The Use of Chlorophacinone in Wildlife Damage Management. USDA. [Link]

  • Wikipedia. Chlorophacinone. [Link]

  • PubChem. Chlorophacinone. National Institutes of Health. [Link]

  • A Validated LC-MS-MS Method for Simultaneous Identification and Quantitation of Rodenticides in Blood. (2015). Journal of Analytical Toxicology. [Link]

  • Effectiveness of Chlorophacinone Rodenticide for Managing Rat Pests in Urban Setting. (2023). ResearchGate. [Link]

  • Reversed-Phase HPLC Determination of Eight Anticoagulant Rodenticides in Animal Liver. (n.d.). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Metabolism / Metabolites. (n.d.). PubChem. [Link]

  • An Alternative and Efficient Route to Chlorophacinone. (2011). Zeitschrift für Naturforschung B. [Link]

  • Anticoagulant Rodenticides and Wildlife. (n.d.). Regulations.gov. [Link]

  • AERU. Chlorophacinone (Ref: LM 91). [Link]

  • Field Efficacy of Anticoagulant Rodenticide Towards Managing Rodent Pests in Jitra Rice Field, Kedah, Malaysia. (n.d.). PubMed Central. [Link]

  • Detection of Anticoagulant Residues by a New HPLC Method in Specimens of Poisoned Animals and a Poison Control Case. (n.d.). SciSpace. [Link]

  • FIELD EFFICACY OF ANTICOAGULANT RODENTICIDES AGAINST RAT INFESTATION IN OIL PALM PLANTATION. (2022). SciSpace. [Link]

  • Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction. (2022). ACS Omega. [Link]

  • Chlorophacinone residues in mammalian prey at a black‐tailed prairie dog colony. (2012). Environmental Toxicology and Chemistry. [Link]

  • Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone). (n.d.).
  • Descriptive toxicity categories for wildlife compared to the LD 50 s and LC 50 s. (n.d.). ResearchGate. [Link]

  • Efficacy of chlorophacinone (0.005% A.I) and bromadiolone (0.005% A.I) baits from different containers under 24 months storage period. (2023). ResearchGate. [Link]

  • Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine. (2016). PubMed Central. [Link]

  • Hydroxylated polychlorobornanes--synthesis and characterization of new potential toxaphene metabolites. (2010). PubMed. [Link]

  • A Validated LC–MS-MS Method for Simultaneous Identification and Quantitation of Rodenticides in Blood. (2015). Oxford Academic. [Link]

  • Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction. (2022). ResearchGate. [Link]

  • Chemical structures of the studied hydroxylated metabolites of methyltestosterone. (n.d.). ResearchGate. [Link]

  • Metabolomics Study of Rodenticide Poisoning using Serum Samples with LCMS-QTOF Instrumentation. (2022). ResearchGate. [Link]

  • Rodenticides. (n.d.). National Pesticide Information Center. [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. (n.d.). Revue Roumaine de Chimie. [Link]

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Exploratory

A Theoretical and Computational Investigation of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione: A Technical Guide

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. It is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. It is designed for researchers, scientists, and drug development professionals interested in understanding the molecular properties, reactivity, and potential applications of this halogenated indandione derivative. By leveraging robust computational chemistry techniques, this guide outlines a systematic approach to elucidate the electronic structure, spectroscopic signatures, and reactivity landscape of the title compound, thereby providing a solid foundation for further experimental exploration and rational drug design.

Introduction: The Significance of 2-substituted 1,3-Indandiones

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom and a phenyl group at the C2 position of the indandione core in 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is anticipated to significantly modulate its physicochemical and biological properties. The presence of the halogen atom, in particular, can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] A thorough theoretical investigation is therefore paramount to understanding the subtle interplay of these structural features and to rationally guide the design of novel therapeutic agents.

This guide will detail the application of Density Functional Theory (DFT), a powerful quantum chemical method, to predict and analyze the molecular properties of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.[1] We will explore its optimized geometry, vibrational frequencies, electronic properties through Frontier Molecular Orbital (FMO) analysis, and reactivity through Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis.

Computational Methodology: A Self-Validating System

The reliability of computational predictions hinges on the judicious choice of theoretical methods and basis sets. This section outlines a validated protocol for the theoretical study of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, emphasizing the rationale behind each selection to ensure scientific integrity.

Geometry Optimization and Vibrational Frequency Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP is a widely used functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set is chosen for its ability to accurately describe the electronic structure of molecules containing heteroatoms and for its inclusion of diffuse and polarization functions, which are crucial for describing non-covalent interactions and the electronic distribution of the chlorine atom.

  • Procedure: a. Construct the initial 3D structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione using a molecular builder. b. Perform a geometry optimization calculation using the Opt keyword. c. Following successful optimization, perform a frequency calculation at the same level of theory using the Freq keyword. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Output Analysis: The optimized Cartesian coordinates will provide the most stable structure. The output of the frequency calculation will provide the predicted infrared (IR) and Raman vibrational spectra.

Causality Behind Experimental Choices: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and validated combination for obtaining accurate geometries and vibrational frequencies for a wide range of organic molecules. The frequency calculation is a critical self-validating step; an imaginary frequency would indicate a transition state or a higher-order saddle point, necessitating a re-evaluation of the initial geometry.

Visualization of the Computational Workflow

Computational Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization B3LYP/6-311++G(d,p) Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Verify Minimum Optimized Geometry Optimized Geometry Frequency Calculation->Optimized Geometry Confirm Structure Vibrational Spectra Vibrational Spectra Frequency Calculation->Vibrational Spectra Predict IR/Raman Electronic Properties Electronic Properties Optimized Geometry->Electronic Properties FMO, MEP, NBO

Caption: A schematic of the DFT calculation workflow.

Structural and Spectroscopic Properties

The optimized geometry provides key insights into the bond lengths, bond angles, and dihedral angles of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This data is essential for understanding the steric and electronic effects of the substituents on the indandione core.

Predicted Geometrical Parameters

The following table summarizes the key predicted geometrical parameters for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, which would be obtained from the geometry optimization.

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-Cl Bond Length~1.78 Å
C-Phenyl Bond Length~1.52 Å
C=O Bond Lengths~1.22 Å
Phenyl Ring Dihedral Angle~70-80°

Note: These are expected values based on similar structures and should be replaced with actual calculated data.

Theoretical Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[2][3][4] A change in the dipole moment during a vibration results in an IR active mode, while a change in polarizability results in a Raman active mode.[2][4] The theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Experimental Protocol: Vibrational Spectra Analysis

  • Software: GaussView, Avogadro, or other molecular visualization software.

  • Procedure: a. Open the output file from the frequency calculation. b. Visualize the vibrational modes and their corresponding frequencies. c. Plot the theoretical IR and Raman spectra. d. Compare the calculated spectra with experimental data, if available. A scaling factor (typically around 0.96 for B3LYP) may be applied to the calculated frequencies to improve agreement with experimental values.

Key Predicted Vibrational Modes:

  • C=O stretching: Strong IR absorption bands are expected in the region of 1700-1750 cm⁻¹.

  • C-Cl stretching: A characteristic vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C-H stretching: Bands are expected above 3000 cm⁻¹.

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is crucial for predicting its reactivity and potential biological activity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[5][6][7][8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

ParameterPredicted Value (eV)Significance
EHOMO~ -6.5 eVElectron-donating ability
ELUMO~ -2.0 eVElectron-accepting ability
HOMO-LUMO Gap~ 4.5 eVChemical reactivity/stability

Note: These are estimated values and should be replaced with actual calculated data.

FMO Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ -2.0 eV Energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) ~ -6.5 eV

Caption: A representative Frontier Molecular Orbital diagram.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[10][11][12][13][14] It is a powerful tool for identifying the electrophilic and nucleophilic sites of a molecule.[10][11][12][13][14]

Interpretation of MEP Map Colors:

  • Red: Regions of most negative electrostatic potential, indicating electron-rich areas and potential sites for electrophilic attack. In 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, these are expected to be located around the oxygen atoms of the carbonyl groups.

  • Blue: Regions of most positive electrostatic potential, indicating electron-poor areas and potential sites for nucleophilic attack.

  • Green: Regions of neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[15][16][17][18][19] It transforms the canonical molecular orbitals into localized orbitals that correspond to the intuitive Lewis structures of bonds and lone pairs. NBO analysis can be used to quantify the delocalization of electron density and to study hyperconjugative interactions.

Experimental Protocol: NBO Analysis

  • Software: Gaussian 09/16 with the NBO 6.0 program.

  • Keyword: Pop=NBO.

  • Analysis: The output will provide information on:

    • Natural atomic charges.

    • The composition of the natural bond orbitals.

    • Second-order perturbation theory analysis of the Fock matrix, which quantifies the donor-acceptor interactions between filled and vacant orbitals.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione using DFT calculations. The proposed protocols for geometry optimization, vibrational frequency analysis, FMO analysis, MEP mapping, and NBO analysis provide a robust and self-validating approach to elucidating the structural, spectroscopic, and electronic properties of this molecule.

The insights gained from these theoretical studies can be invaluable for:

  • Guiding Synthetic Efforts: Predicting the most stable conformers and potential reaction pathways.

  • Interpreting Experimental Data: Correlating theoretical spectra with experimental IR and Raman data.

  • Rational Drug Design: Identifying key structural features for biological activity and designing new derivatives with improved properties.

Future theoretical work could involve exploring the molecule's reactivity through the calculation of reaction barriers, simulating its behavior in different solvent environments using implicit or explicit solvation models, and performing molecular docking studies to investigate its potential interactions with biological targets. The synergy between these computational predictions and experimental validation will undoubtedly accelerate the discovery and development of new therapeutic agents based on the 1,3-indandione scaffold.

References

  • Glendening, E. D., Badenhoop, J. K., Reed, A. E., Carpenter, J. E., Bohmann, J. A., Morales, C. M., & Weinhold, F. (2018). NBO 7.0. Theoretical Chemistry Institute, University of Wisconsin, Madison, WI. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104. [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of computational chemistry, 33(5), 580-592. [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical reviews, 88(6), 899-926. [Link]

  • Riley, K. E., & Merz, K. M. (2007). A review of the performance of computational methods for the description of halogen bonds. Journal of chemical theory and computation, 3(4), 1549-1560. [Link]

  • Wilson, E. B., Decius, J. C., & Cross, P. C. (2012). Molecular vibrations: the theory of infrared and Raman vibrational spectra.

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Foundational

A-Z Guide to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione: Exploring Novel Research Frontiers

Abstract The 1,3-indandione scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 2-Chloro-2-phenyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-indandione scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This guide focuses on a specific, yet underexplored derivative, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. The introduction of a chloro- and a phenyl- group at the C2 position presents a unique opportunity for developing novel therapeutics. This document serves as a technical primer for researchers, outlining a strategic, multi-pronged research plan to unlock the therapeutic potential of this compound. We will delve into its synthesis, characterization, and four primary avenues of investigation: anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. Each section provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to drive discovery.

Introduction: The Strategic Imperative for Investigating 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

The indane-1,3-dione core is a privileged structure in drug discovery, forming the basis of compounds with a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] Historically, derivatives like phenindione and anisindione established this class as potent oral anticoagulants that function by antagonizing Vitamin K.[5][6][7] More recent research has expanded their utility, demonstrating significant potential in oncology and infectious diseases.[3][8][9][10]

The subject of this guide, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, introduces two key modifications to this versatile scaffold:

  • A Phenyl Group at C2: This bulky aromatic substituent can enhance binding affinity to target proteins through hydrophobic and pi-stacking interactions, a common strategy in rational drug design.

  • A Chlorine Atom at C2: The presence of a halogen atom can significantly modulate the compound's physicochemical properties. It can increase lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the chlorine atom acts as a leaving group, opening avenues for covalent interactions with biological targets, a mechanism that can lead to potent and irreversible inhibition.

This unique combination of substituents suggests that 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione may possess novel or enhanced biological activities compared to its parent compounds. This guide provides a comprehensive roadmap for its systematic investigation.

Synthesis_Pathway start 2-Phenyl-1,3-indandione reagent SO2Cl2 or NCS (Chlorinating Agent) DCM or CCl4 (Solvent) start->reagent product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione reagent->product caption Proposed synthetic route.

Caption: Proposed synthetic route.

Detailed Synthesis Protocol
  • Dissolution: Dissolve 2-phenyl-1,3-indandione (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or carbon tetrachloride under an inert atmosphere (e.g., Nitrogen or Argon).

  • Chlorination: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.1 eq) or N-chlorosuccinimide (NCS) (1.1 eq) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmation (Proton environment)Absence of the C2-H proton signal (typically a singlet around 4.0-4.5 ppm in the starting material). Presence of aromatic proton signals for the indandione and phenyl rings.
¹³C NMR Structural confirmation (Carbon skeleton)A quaternary carbon signal for C2. Two distinct carbonyl carbon signals. Signals corresponding to the aromatic carbons.
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of C₁₅H₉ClO₂ (256.03 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approx. 3:1 ratio). [11]
FT-IR Spectroscopy Functional Group IdentificationStrong carbonyl (C=O) stretching frequencies around 1700-1740 cm⁻¹. C-Cl stretching vibration in the fingerprint region.
Melting Point Purity AssessmentA sharp, defined melting point range.

Potential Research Area 1: Anticoagulant Activity

Scientific Rationale: The 1,3-indandione scaffold is a classic pharmacophore for the inhibition of Vitamin K Epoxide Reductase (VKOR), a critical enzyme in the vitamin K cycle required for the synthesis of active clotting factors. [12][13][14]Compounds like phenindione and fluindione act as vitamin K antagonists. [7][15]The introduction of the chloro-phenyl moiety at C2 could modulate the binding affinity and inhibitory potency against VKORC1.

Hypothesized Mechanism of Action

The compound is hypothesized to act as a competitive inhibitor of VKORC1, binding to the enzyme's active site and preventing the reduction of vitamin K epoxide to its active hydroquinone form. [16][17]This disruption halts the gamma-carboxylation of clotting factors II, VII, IX, and X, leading to the production of non-functional clotting proteins and thus, an anticoagulant effect. [13][15]

VKOR_Pathway cluster_0 Vitamin K Cycle VK_KH2 Vitamin K (Reduced) GGCX γ-glutamyl carboxylase (GGCX) VK_KH2->GGCX VK_KO Vitamin K Epoxide (Oxidized) VKOR Vitamin K Epoxide Reductase (VKORC1) VK_KO->VKOR GGCX->VK_KO Carboxylation of Clotting Factors VKOR->VK_KH2 Reduction Inhibitor 2-Chloro-2-phenyl- 1H-indene-1,3(2H)-dione Inhibitor->VKOR Inhibition caption Inhibition of the Vitamin K cycle.

Caption: Inhibition of the Vitamin K cycle.

Experimental Workflow
  • In Vitro Coagulation Assays:

    • Prothrombin Time (PT): Measures the extrinsic pathway of coagulation. Increased PT indicates inhibition of Factor VII.

    • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic pathway. Increased aPTT indicates inhibition of Factors IX.

  • Enzyme Inhibition Assay:

    • Directly measure the inhibition of recombinant human VKORC1 enzyme activity using a commercially available assay kit. This will allow for the determination of an IC₅₀ value.

  • Cell-Based Assays:

    • Use a liver cell line (e.g., HepG2) to measure the secretion of functional clotting factors in the presence of the compound.

Protocol: Prothrombin Time (PT) Assay
  • Sample Preparation: Prepare serial dilutions of the test compound in DMSO or a suitable solvent.

  • Plasma Incubation: Add a small volume of the compound dilution to normal human plasma and incubate for a specified time (e.g., 2 minutes) at 37°C. A vehicle control (DMSO) and a positive control (Warfarin) must be run in parallel.

  • Initiation of Coagulation: Add pre-warmed thromboplastin reagent to the plasma sample to initiate coagulation.

  • Measurement: Record the time taken for a fibrin clot to form using a coagulometer.

  • Data Analysis: Plot the clotting time against the compound concentration to determine the concentration required to double the clotting time.

Potential Research Area 2: Anticancer Activity

Scientific Rationale: Numerous 1,3-indandione derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. [8][9][10]Their mechanisms are often multifactorial, including the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS). [8]The lipophilic nature of the phenyl group and the reactive potential of the chlorine atom in 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione make it a promising candidate for anticancer drug development.

Experimental Workflow

Anticancer_Workflow A Synthesize & Characterize Compound B In Vitro Cytotoxicity Screen (MTT Assay) (e.g., NCI-60 Panel) A->B C Determine IC50 values for sensitive cell lines B->C D Mechanism of Action Studies C->D H In Vivo Xenograft Model (e.g., in nude mice) C->H E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G ROS Detection Assay (DCFH-DA) D->G caption Anticancer drug discovery workflow.

Caption: Anticancer drug discovery workflow.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Line Cancer Type Predicted IC₅₀ (µM)
MCF-7Breast AdenocarcinomaData to be generated
HeLaCervical AdenocarcinomaData to be generated
A549Lung CarcinomaData to be generated
HCT116Colon CarcinomaData to be generated

Potential Research Area 3: Anti-inflammatory Activity

Scientific Rationale: Inflammation is a key pathological process in numerous diseases. Some phenylindandione derivatives have been reported to possess anti-inflammatory activity, potentially through the inhibition of prostaglandin biosynthesis or other inflammatory pathways. [18][19]The structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione warrants investigation into its potential as a novel anti-inflammatory agent.

Experimental Workflow
  • Enzyme Inhibition Assays: Screen the compound for inhibitory activity against key inflammatory enzymes like Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).

  • Cell-Based Assays: Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the compound's effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-6).

  • In Vivo Models: Evaluate the most promising compounds in an acute inflammation model, such as the carrageenan-induced rat paw edema model. [19][20]

Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include control wells (untreated, LPS only) and a positive control (e.g., L-NAME).

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Potential Research Area 4: Antimicrobial Activity

Scientific Rationale: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indandione scaffold has been identified in compounds with antibacterial and antifungal activities. [3]The lipophilicity and potential for covalent modification conferred by the chloro-phenyl substituents may enhance antimicrobial efficacy.

Experimental Workflow
  • Initial Screening: Perform a broad-spectrum screen against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • MIC Determination: For active compounds, determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • MBC/MFC Determination: Determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess whether the compound is static or cidal.

Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (microbe only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione represents a molecule of significant untapped potential. Its unique structure, building upon the proven 1,3-indandione scaffold, provides a strong rationale for its investigation across multiple therapeutic areas. The research plan outlined in this guide offers a systematic and robust framework for elucidating its biological activity profile.

Successful identification of potent activity in any of these areas, particularly in anticancer or anticoagulant applications, would warrant further preclinical development. This would include lead optimization through medicinal chemistry to improve potency and drug-like properties, detailed ADME/Tox profiling, and efficacy studies in more advanced animal models. The insights gained from this comprehensive investigation will be invaluable for the drug development community and could pave the way for a new class of indandione-based therapeutics.

References

  • Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry, 18(15), 1321-1330. [Link]

  • Bell, R. G., & Matschiner, J. T. (1977). Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide. Journal of Pharmacology and Experimental Therapeutics, 201(3), 541-546. [Link]

  • Patsnap Synapse. (2024). What are VKOR inhibitors and how do they work? Patsnap. [Link]

  • Sofia, R. D., & Vassar, H. B. (1975). Antiinflammatory activity of two phenylindandione derivatives. Il Farmaco; edizione scientifica, 30(6), 468-475. [Link]

  • Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini Reviews in Medicinal Chemistry, 18(15). [Link]

  • Jacques, C., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(22), 5293. [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of 1,3-indandione derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Pharmacy 180. (n.d.). Indanedione derivatives-General method of preparation. Pharmacy 180. [Link]

  • Zhang, X., et al. (2016). Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine. Prion, 10(6), 491-498. [Link]

  • Watzka, M., et al. (2020). Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1) Inhibition Induces a Proliferative and Pro-inflammatory Vascular Smooth Muscle Cell Phenotype. Frontiers in Cell and Developmental Biology, 8, 586. [Link]

  • Ghamari, N., et al. (2012). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 11(1), 167-175. [Link]

  • Geronikaki, A., et al. (2016). 2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities. Molecules, 21(7), 823. [Link]

  • Taylor & Francis. (n.d.). Vitamin-K-epoxide reductase. Taylor & Francis Online. [Link]

  • Gledacheva, V., et al. (2023). Drug-Delivery Silver Nanoparticles: A New Perspective for Phenindione as an Anticoagulant. Biomedicines, 11(8), 2201. [Link]

  • Wikipedia. (n.d.). 1,3-Indandione. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Anisindione. PubChem. [Link]

  • Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11), 3267. [Link]

  • Taylor & Francis. (n.d.). Phenindione. Taylor & Francis Online. [Link]

  • Sadowski, M., & Tabin, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1118-1144. [Link]

  • Ullah, A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9639. [Link]

  • Chu, K. P., et al. (2016). Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition. Blood, 127(14), 1739-1746. [Link]

  • Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(11). [Link]

  • Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry, 18(15), 1321-1330. [Link]

  • Jacques, C., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(22). [Link]

  • Gledacheva, V., et al. (2023). Drug-Delivery Silver Nanoparticles: A New Perspective for Phenindione as an Anticoagulant. Biomedicines, 11(8). [Link]

  • Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluindione? Patsnap. [Link]

  • ResearchGate. (2014). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. ResearchGate. [Link]

  • ChemSynthesis. (n.d.). 2-chloro-indene-1,3-dione. ChemSynthesis. [Link]

  • ResearchGate. (2021). A review on 2-arylidene-1,3-indanediones: preparation and applications to the synthesis of diverse spirocyclic compounds. ResearchGate. [Link]

  • ResearchGate. (2021). The reactive sites of 2-arylidene-1,3-indandione. ResearchGate. [Link]

  • ResearchGate. (2017). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. ResearchGate. [Link]

  • Anusandhan National Research Foundation. (n.d.). Organocatalytic Reactions using 2‑Arylidene-1,3-indanedione: Quintuple, Quadruple and Triple Cascade strategy towards synthesis of Spirocarbocycles and Fused Heterocycles. Anusandhan National Research Foundation. [Link]

  • Chu, W., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. European Journal of Medicinal Chemistry, 238, 114461. [Link]pmc/articles/PMC9184201/)

Sources

Protocols & Analytical Methods

Method

Application Notes and Experimental Protocols for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Introduction: The Versatility of the 1,3-Indandione Scaffold The 1,3-indandione core is a highly valued structural motif in both synthetic and medicinal chemistry. Its unique electronic and steric properties make it a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,3-Indandione Scaffold

The 1,3-indandione core is a highly valued structural motif in both synthetic and medicinal chemistry. Its unique electronic and steric properties make it a "privileged scaffold," frequently incorporated into molecules with a wide range of biological activities, including anticoagulant, anti-inflammatory, and analgesic effects.[1][2] The compound 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-96-7) represents a key reactive intermediate, designed for the strategic introduction of the 2-phenyl-1,3-indandione moiety into target molecules.

The defining feature of this reagent is the chlorine atom positioned at the C2 carbon, which is rendered highly electrophilic by the inductive effects of the two adjacent carbonyl groups. This activation makes the compound an excellent substrate for nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds at the C2 position. This application note provides a comprehensive guide to the properties, safe handling, and experimental use of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, including a detailed protocol for a representative nucleophilic substitution reaction.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful experimentation. The key properties and safety information for this reagent are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 3817-96-7[3][4]
Molecular Formula C₁₅H₉ClO₂[3][5]
Molecular Weight 256.68 g/mol [3][4]
Appearance Solid (presumed)General chemical knowledge
Storage Sealed in dry, 2-8°C[4]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementSource
Signal Word -Warning [6]
Hazard Statements H315Causes skin irritation[6]
H335May cause respiratory irritation[6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[6]
P271Use only outdoors or in a well-ventilated area[6]
P280Wear protective gloves/protective clothing/eye protection/face protection[6]
P302+P352IF ON SKIN: Wash with plenty of water[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[6]
P405Store locked up[6]
P501Dispose of contents/container to an appropriate treatment and disposal facility[6]

Core Concept: Electrophilic Reactivity at the C2 Position

The synthetic utility of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione stems from its function as a potent electrophile. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions. The mechanism involves the direct attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon, leading to the displacement of the chloride ion and the formation of a new covalent bond. The presence of a mild base is often required to quench the HCl generated in situ, particularly when using amine nucleophiles.

Caption: General mechanism for nucleophilic substitution at the C2 position.

Application Protocol: Synthesis of 2-Amino-2-phenyl-1H-indene-1,3(2H)-dione Derivatives

This protocol details a representative reaction using an amine as the nucleophile. It is a robust starting point that can be adapted for various other nucleophiles such as thiols, alkoxides, or stabilized carbanions.

4.1 Principle

This procedure describes the synthesis of a 2-amino-2-phenyl-1,3-indandione derivative via a nucleophilic substitution reaction. A primary or secondary amine displaces the chloride from the C2 position of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. A non-nucleophilic base (e.g., triethylamine) is used as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine nucleophile.

4.2 Materials and Equipment

ReagentsEquipment
2-Chloro-2-phenyl-1H-indene-1,3(2H)-dioneRound-bottom flask with stir bar
Substituted Amine (e.g., Aniline, Morpholine)Condenser and heating mantle
Triethylamine (Et₃N)Magnetic stirrer
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)TLC plates (Silica gel 60 F₂₅₄)
Saturated Sodium Bicarbonate (NaHCO₃) solutionTLC developing chamber
Anhydrous Magnesium Sulfate (MgSO₄)UV lamp (254 nm)
Hexanes, Ethyl Acetate (for chromatography)Rotary evaporator
Glass funnels and filter paper
Column chromatography setup

4.3 Detailed Step-by-Step Protocol

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture.

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM or THF, approx. 0.1 M concentration). Stir until fully dissolved.

  • Addition of Base and Nucleophile: Add triethylamine (1.2 eq) to the solution, followed by the slow, dropwise addition of the amine nucleophile (1.1 eq).

    • Rationale: The base is added first to be readily available to neutralize HCl as it forms. Slow addition of the nucleophile helps control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase such as 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is no longer visible by UV light.

    • Rationale: TLC is a crucial and rapid technique to ensure the reaction goes to completion and to identify the formation of any side products.

  • Reaction Workup: Once the reaction is complete, dilute the mixture with additional solvent. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The NaHCO₃ wash removes any remaining HCl and the triethylammonium salt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Rationale: Chromatography is essential for removing unreacted reagents, the base, and any minor impurities to yield the final product in high purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagent to Dry Flask B 2. Dissolve in Anhydrous Solvent A->B C 3. Add Base & Nucleophile B->C D 4. Stir and Monitor by TLC C->D E 5. Quench and Wash (NaHCO3, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H H G->H Final Product Characterization

Caption: Experimental workflow for nucleophilic substitution.

4.4 Characterization of Products

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for a 2-Amino-Substituted Product

TechniqueExpected Observation
¹H NMR Disappearance of the singlet for the C2-H in the precursor (if applicable). Appearance of new signals corresponding to the added amino group. Aromatic protons of the indandione core will show characteristic shifts.
¹³C NMR A signal for the C2 carbon now bonded to nitrogen, typically in the 60-80 ppm range.
FT-IR Persistence of strong C=O stretches (~1700-1740 cm⁻¹). Appearance of an N-H stretch (~3300-3500 cm⁻¹) for products from primary amines.
HRMS The measured m/z value for the molecular ion [M+H]⁺ should match the calculated exact mass for the expected product formula.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time.2. Low reactivity of the nucleophile.3. Reagents (especially solvent) not anhydrous.1. Allow the reaction to stir for a longer period.2. Gently heat the reaction mixture (e.g., to 40°C).3. Ensure all glassware is oven-dried and use freshly opened anhydrous solvents.
Multiple Products on TLC 1. Degradation of starting material or product.2. Amine acting as a base, leading to elimination side products.3. Over-alkylation if the amine has multiple reactive sites.1. Run the reaction at a lower temperature.2. Use a non-nucleophilic base like triethylamine or DBU.3. Use a protecting group strategy if necessary.
Low Isolated Yield 1. Product loss during workup (e.g., product is water-soluble).2. Inefficient purification.1. Back-extract the aqueous layers with the organic solvent.2. Optimize the eluent system for column chromatography to ensure good separation.

Broader Applications and Future Directions

The protocol described here serves as a foundational method for exploring the rich chemistry of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. By varying the nucleophile, a diverse library of C2-functionalized indandiones can be generated.

  • Medicinal Chemistry: The resulting compounds can be screened for various biological activities, leveraging the known pharmacological profile of the indandione scaffold.[2]

  • Complex Synthesis: This reagent can act as a key building block in the synthesis of more complex spirocyclic and fused heterocyclic systems, which are of significant interest in materials science and drug discovery.[7][8]

  • Further Functionalization: The phenyl group or the indane aromatic ring can be further modified either before or after the key nucleophilic substitution step, opening avenues for extensive structure-activity relationship (SAR) studies.

This versatile electrophile is a valuable tool for chemists aiming to rapidly access novel and potentially bioactive molecules centered around the 1,3-indandione core.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-indene-1,3-dione. Retrieved from [Link]

  • Barbeau, D., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4945. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. Retrieved from [Link]

  • MDPI. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Retrieved from [Link]

  • Fanelli, O. (1975). Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung, 25(6), 873-7. Retrieved from [Link]

  • ResearchGate. (2020). Annulations involving 2-arylidene-1,3-indanediones: Stereoselective synthesis of spiro- And fused scaffolds. Retrieved from [Link]

Sources

Application

Applications of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the synthetic applications of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, a versatile electrophilic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic applications of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, a versatile electrophilic building block in organic synthesis. The unique structural features of this compound, namely the presence of a quaternary carbon bearing a chlorine atom, a phenyl group, and flanked by two carbonyl functionalities, render it a valuable precursor for the synthesis of a variety of complex organic molecules, including heterocyclic systems and spirocyclic compounds.

Introduction: The Chemical Versatility of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (also known as 2-chloro-2-phenyl-1,3-indandione) is a crystalline solid with the molecular formula C₁₅H₉ClO₂ and a molecular weight of 256.68 g/mol .[1] Its core structure is the 1,3-indandione moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The key to the reactivity of the title compound lies in the C2 position. The presence of two electron-withdrawing carbonyl groups and a phenyl group stabilizes a negative charge on this carbon, while the chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This guide will delve into the synthesis of this key intermediate and explore its application as a precursor for nitrogen-containing heterocyclic compounds, highlighting the causality behind the experimental choices and providing detailed, validated protocols.

Synthesis of the Precursor: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

The primary and most direct route to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is through the chlorination of its parent compound, 2-phenyl-1,3-indandione. The active methylene proton at the C2 position of 2-phenyl-1,3-indandione is acidic due to the flanking carbonyl groups, allowing for facile deprotonation and subsequent reaction with an electrophilic chlorine source.

Protocol 1: Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

This protocol is based on established methods for the halogenation of 1,3-dicarbonyl compounds.

Materials:

  • 2-Phenyl-1,3-indandione

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Benzoyl peroxide (initiator, optional)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-1,3-indandione (1.0 eq) in dry carbon tetrachloride or dichloromethane under an inert atmosphere.

  • Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Optionally, a catalytic amount of benzoyl peroxide can be added to initiate the reaction, particularly if using a less reactive chlorinating agent or for less reactive substrates.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not widely published, the disappearance of the methine proton signal from the starting material and the expected shifts in the aromatic and carbonyl regions of the NMR spectra would be indicative of a successful reaction.

Application in the Synthesis of Nitrogen-Containing Heterocycles

A significant application of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is its use as a precursor for the synthesis of nitrogen-containing heterocycles. The electrophilic nature of the C2 carbon allows for facile nucleophilic substitution with nitrogen nucleophiles, such as sodium azide. The resulting 2-azido-2-phenyl-1,3-indandione is a versatile intermediate that can undergo subsequent transformations, including ring expansion reactions.

Application Note: Synthesis of 2-Azido-2-phenyl-1H-indene-1,3(2H)-dione and its Ring Expansion

The reaction of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione with sodium azide provides a straightforward route to 2-azido-2-phenyl-1,3-indandione. This azido derivative can then undergo a fascinating ring expansion upon treatment with primary amines, leading to the formation of 3-amino-2,3-dihydroisoquinoline-1,4-diones, a novel heterocyclic scaffold.[1] This transformation highlights the utility of the title compound in generating molecular complexity from a readily accessible starting material.

Reaction Workflow:

workflow start 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione azide 2-Azido-2-phenyl-1H-indene-1,3(2H)-dione start->azide  NaN₃, Solvent (e.g., DMF)   product 3-Amino-2,3-dihydroisoquinoline-1,4-diones azide->product  R-NH₂, Cs₂CO₃   spirocycle start 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione intermediate 2-Substituted Intermediate start->intermediate  Nucleophile (e.g., Malonate ester), Base   product Spiro[cyclopropane-1,2'-indene]-1',3'-dione derivative intermediate->product  Intramolecular Cyclization  

Sources

Method

Application Note & Protocols: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione as a Chemoselective Fluorogenic Probe

Document ID: AN-FP-20260121 Abstract: This document provides a comprehensive technical guide for researchers exploring the application of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione as a fluorogenic probe. We propose its u...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-FP-20260121

Abstract: This document provides a comprehensive technical guide for researchers exploring the application of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione as a fluorogenic probe. We propose its utility as a "turn-on" sensor for nucleophilic species, particularly biothiols, based on a quencher-release mechanism. The protocols herein are designed to facilitate the characterization, validation, and implementation of this probe in biochemical and drug discovery assays.

Principle and Rationale

The rational design of fluorogenic probes—molecules that transition from a non-fluorescent to a fluorescent state upon reacting with a specific analyte—is a cornerstone of modern chemical biology and high-throughput screening. The 1,3-indandione scaffold has been identified as a core fluorophore in various applications, including the detection of amyloid fibrils where its fluorescence is modulated by conformational restriction[1][2][3].

We hypothesize that 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (herein referred to as CPICl ) can function as an effective pro-fluorophore. The core principle relies on two established photochemical phenomena:

  • Fluorescence Quenching by Halogens: The presence of the chlorine atom at the C2 position, a heavy atom, is predicted to quench the intrinsic fluorescence of the 2-phenyl-1,3-indandione core. This occurs via the "heavy atom effect," which promotes rapid, non-radiative decay from the excited singlet state to the triplet state (intersystem crossing), thus preventing fluorescence emission[4][5][6].

  • Fluorogenic Activation via Nucleophilic Substitution: The key to activating fluorescence is the irreversible removal of the chlorine atom. The electrophilic nature of the carbon at the C2 position, situated between two carbonyl groups, makes it susceptible to nucleophilic attack. A suitable nucleophilic analyte (e.g., a thiol) can displace the chloride ion via a nucleophilic substitution reaction[7][8][9]. This chemical transformation eliminates the quencher, thereby "turning on" the fluorescence of the resulting indandione derivative.

This reaction-based sensing mechanism offers high potential for selectivity and provides a direct, covalent labeling strategy for target analytes.

Proposed Mechanism of Action

The proposed sensing mechanism of CPICl is a two-state system, transitioning from a non-fluorescent "Off" state to a highly fluorescent "On" state.

  • "Off" State: The intact CPICl molecule is weakly fluorescent or non-fluorescent due to the efficient quenching provided by the C2-chloro substituent.

  • "On" State: In the presence of a nucleophilic analyte, such as a biological thiol (e.g., Glutathione, GSH), a nucleophilic substitution reaction occurs. The nucleophile attacks the C2 carbon, displacing the chloride (Cl⁻) leaving group.

  • Result: The product is a stable, fluorescent 2-substituted-2-phenyl-1H-indene-1,3(2H)-dione derivative, whose emission can be quantitatively measured.

G OFF CPICl Probe (Non-Fluorescent) 'Off' State ON Activated Probe (Fluorescent) 'On' State OFF->ON Nucleophilic Substitution Analyte Nucleophilic Analyte (e.g., R-SH) Analyte->ON Quencher Chloride Ion (Cl⁻) Released Quencher ON->Quencher releases

Caption: Proposed "Quencher-Release" mechanism for CPICl activation.

Potential Applications

Based on this mechanism, CPICl is a promising candidate for:

  • Quantification of biological thiols: Detecting and quantifying levels of glutathione (GSH), cysteine (Cys), or homocysteine (Hcy) in biological samples.

  • Enzyme activity assays: Monitoring enzymes that produce or consume nucleophilic substrates.

  • High-throughput screening (HTS): Screening compound libraries for inhibitors of enzymes that modulate thiol levels.

  • Covalent drug discovery: As a scaffold for developing targeted covalent inhibitors where the indandione moiety acts as a fluorescent reporter upon binding.

Experimental Protocols for Probe Validation

The following protocols provide a framework for characterizing and validating CPICl as a fluorogenic probe. It is essential to perform these foundational experiments before applying the probe to complex biological systems.

Protocol 1: Basic Spectroscopic Characterization

Objective: To determine the absorbance (excitation) and fluorescence (emission) properties of CPICl and its activated form.

Materials:

  • CPICl stock solution (e.g., 10 mM in DMSO).

  • Target analyte stock solution (e.g., 100 mM Glutathione in Assay Buffer).

  • Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • UV-Vis Spectrophotometer and Fluorescence Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare 'Probe Only' Sample: Dilute the CPICl stock solution to a final concentration of 10 µM in Assay Buffer.

  • Prepare 'Activated Probe' Sample: Prepare a separate sample containing 10 µM CPICl and a molar excess of the target analyte (e.g., 1 mM Glutathione). Allow the reaction to proceed to completion (incubation time to be determined by kinetics, see Protocol 4.2).

  • Absorbance Spectra: Scan both samples from 250 nm to 500 nm to determine the maximum absorbance wavelength (λ_abs_max).

  • Emission Spectra:

    • Set the spectrofluorometer's excitation wavelength to the determined λ_abs_max.

    • Scan the emission for both samples over a range of ~20-150 nm above the excitation wavelength (e.g., 380 nm to 600 nm if λ_abs_max is ~360 nm).

    • Record the maximum emission wavelength (λ_em_max) and the relative fluorescence intensity (RFU) for both the unreacted and activated probe.

Data Analysis:

  • Determine the Stokes shift (λ_em_max - λ_abs_max).

  • Calculate the "Turn-On Ratio" (RFU_activated / RFU_probe_only). A high ratio indicates low background and high signal upon activation.

Protocol 2: Kinetic Analysis and Dose-Response

Objective: To determine the reaction rate, probe sensitivity, and limit of detection (LOD).

Materials:

  • Same materials as Protocol 4.1.

  • 96-well microplate (black, clear bottom for fluorescence).

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Kinetic Analysis (Time Course):

    • In a microplate well, add CPICl to a final concentration of 10 µM.

    • Initiate the reaction by adding the target analyte (e.g., 100 µM Glutathione).

    • Immediately begin reading the fluorescence intensity at the predetermined λ_ex/λ_em wavelengths every 30-60 seconds for 30-60 minutes.

    • Determine the time required to reach a plateau (t_completion).

  • Dose-Response Curve:

    • Prepare a serial dilution of the target analyte in Assay Buffer.

    • In a 96-well plate, add CPICl to each well (final concentration 10 µM).

    • Add the different concentrations of the analyte to the wells. Include a "probe only" blank.

    • Incubate the plate for the t_completion determined in the kinetic analysis.

    • Read the endpoint fluorescence intensity for each well.

Data Analysis:

  • Plot RFU vs. Time to visualize the reaction kinetics.

  • Plot RFU vs. Analyte Concentration.

  • Calculate the Limit of Detection (LOD) using the formula: LOD = 3 * (σ / S), where σ is the standard deviation of the blank and S is the slope of the linear portion of the dose-response curve.

G start Start P1 Protocol 1: Spectroscopic Scan (λex / λem) start->P1 Characterize P2 Protocol 2: Kinetics & Dose-Response (LOD, t_completion) P1->P2 Optimize P3 Protocol 3: Selectivity Screen (Interferents) P2->P3 Validate end Probe Validated P3->end

Caption: Experimental workflow for the validation of CPICl as a fluorogenic probe.

Protocol 3: Selectivity Analysis

Objective: To assess the probe's selectivity for the target analyte over other potentially interfering biological molecules.

Procedure:

  • Prepare solutions of various potential interferents at a high physiological concentration (e.g., 1 mM). This panel should include:

    • Amino Acids: All 20 proteinogenic amino acids.

    • Reducing Agents: Ascorbic acid, Dithiothreitol (DTT).

    • Reactive Oxygen Species (ROS): Hydrogen peroxide (H₂O₂).

    • Other Nucleophiles: Cyanide (NaCN), Azide (NaN₃) if relevant.

  • In a 96-well plate, set up reactions containing 10 µM CPICl with each of the interferents.

  • Include a positive control (CPICl + target analyte) and a negative control (CPICl only).

  • Incubate for the pre-determined t_completion and measure fluorescence.

Data Analysis:

  • Plot the fluorescence response as a bar chart. A highly selective probe will show a significant signal increase only in the presence of the target analyte(s).

Data Summary & Expected Performance

The following tables summarize the expected data points and performance metrics for a successful validation of CPICl .

Table 1: Spectroscopic Properties

Parameter CPICl (Probe) CPICl-Analyte Adduct (Activated)
λ_abs_max (nm) ~350-370 ~350-370
λ_em_max (nm) N/A (or weak) ~450-480
Stokes Shift (nm) N/A ~100

| Quantum Yield (Φ) | < 0.01 | 0.1 - 0.5 |

Table 2: Performance Metrics for Glutathione Detection

Metric Expected Value
Turn-On Ratio > 50-fold
Linear Range Low µM
Limit of Detection (LOD) High nM to low µM

| Reaction Time (t_90%) | < 15 minutes |

Table 3: Selectivity Profile

Analyte (1 mM) Relative Fluorescence (%)
Buffer Only 1
Glutathione (100 µM) 100
Cysteine (100 µM) ~80-100
Alanine < 2
Lysine < 2
Ascorbic Acid < 5

| H₂O₂ | < 2 |

Conclusion

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione represents a promising, yet underexplored, candidate for the development of a reaction-based fluorescent probe. Its straightforward proposed mechanism, grounded in the principles of halogen-induced quenching and nucleophilic substitution, provides a clear path for validation. The protocols outlined in this document offer a rigorous framework for any researcher, scientist, or drug development professional to characterize CPICl and unlock its potential for quantifying nucleophilic species in a variety of scientific applications.

References

  • Vertex AI Search. (n.d.). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PubMed Central.
  • Vertex AI Search. (n.d.). Mechanisms of fluorescence quenching of aromatic molecules by potassium iodide and potassium bromide in methanol–ethanol solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Tong, J., Wang, Y., et al. (2014). A 1,3-indandione-functionalized tetraphenylethene: aggregation-induced emission, solvatochromism, mechanochromism, and potential application as a multiresponsive fluorescent probe. Semantic Scholar.
  • Vertex AI Search. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates.
  • ResearchGate. (n.d.). Fluorescent Properties of Merocyanines Based on 1,3-Indandione.
  • ACS Publications. (n.d.). Getting the Most Out of Fluorogenic Probes: Challenges and Opportunities in Using Single-Molecule Fluorescence to Image Electro- and Photocatalysis.
  • PubMed. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates.
  • SciSpace. (2014). A 1,3-indandione-functionalized tetraphenylethene: aggregation-induced emission, solvatochromism, mechanochromism, and potential.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • PubMed. (2015). Fluorogenic sequencing using halogen-fluorescein-labeled nucleotides.
  • University of Fribourg. (n.d.). Fluorescence Quenching.
  • PubMed. (2014). Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging.
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
  • Benchchem. (n.d.). Application of 2-Benzylidene-1H-indene-1,3(2H)-dione Derivatives as Fluorescent Probes for Amyloid Fibril Detection.
  • ResearchGate. (2022). Fluorescent probes for detection of bioactive molecules based on “aromatic nucleophilic substitution-rearrangement” mechanism | Request PDF.

Sources

Application

The Strategic Utility of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,3-Indandione Scaffold as a Privileged Structure in Drug Discovery The 1,3-indandione framework is a bicyclic β-diketone that has capture...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3-Indandione Scaffold as a Privileged Structure in Drug Discovery

The 1,3-indandione framework is a bicyclic β-diketone that has captured the attention of medicinal chemists for decades.[1] Its rigid structure and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents.[2] Derivatives of 1,3-indandione have demonstrated a remarkable breadth of biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The historical significance of this class of compounds is rooted in the development of oral anticoagulants like phenindione, which function as vitamin K antagonists.[5][6] More recently, research has expanded to explore their potential in oncology, with certain derivatives showing potent cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[2][7]

This guide focuses on a specific, highly reactive intermediate: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione . The introduction of a chlorine atom at the C2 position, which is also substituted with a phenyl group, creates a valuable electrophilic center. This feature makes the compound an excellent precursor for the synthesis of a diverse library of novel 1,3-indandione derivatives, enabling further exploration of their therapeutic potential.

Synthesis and Mechanism

The preparation of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is typically achieved in a two-step process starting from phthalide and benzaldehyde. The initial step involves the synthesis of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione, followed by a chlorination step.

Part 1: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione

The foundational reaction for creating the 2-aryl-1,3-indandione core is a base-catalyzed condensation reaction.

Phthalide Phthalide Intermediate Intermediate Adduct Phthalide->Intermediate Nucleophilic attack Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate SodiumEthoxide Sodium Ethoxide in Ethanol SodiumEthoxide->Phthalide Deprotonation Product1 2-Phenyl-1H-indene-1,3(2H)-dione Intermediate->Product1 Cyclization & Dehydration

Caption: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione.

Protocol 1: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione

Materials:

  • Phthalide

  • Benzaldehyde

  • Sodium ethoxide

  • Absolute ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (for acidification)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • To this solution, add equimolar amounts of phthalide and benzaldehyde.

  • Reflux the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • To the residue, add water to dissolve the sodium salt of the product.

  • Wash the aqueous solution with diethyl ether to remove any unreacted benzaldehyde.

  • Cool the aqueous solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-1H-indene-1,3(2H)-dione.

Part 2: Chlorination of 2-Phenyl-1H-indene-1,3(2H)-dione

The introduction of the chlorine atom at the C2 position transforms the precursor into a more reactive species for further derivatization.

Product1 2-Phenyl-1H-indene-1,3(2H)-dione Product2 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Product1->Product2 Electrophilic Chlorination ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂ or NCS) ChlorinatingAgent->Product2

Caption: Chlorination of 2-Phenyl-1H-indene-1,3(2H)-dione.

Protocol 2: Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Materials:

  • 2-Phenyl-1H-indene-1,3(2H)-dione

  • Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS)

  • An inert solvent (e.g., dichloromethane, chloroform)

  • A base (e.g., pyridine, optional, to neutralize HCl byproduct)

Procedure:

  • Dissolve 2-phenyl-1H-indene-1,3(2H)-dione in an anhydrous, inert solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of the chlorinating agent (e.g., thionyl chloride). If using SOCl₂, the reaction will generate HCl gas. If using NCS, the reaction may require a radical initiator.

  • If desired, a small amount of a non-nucleophilic base like pyridine can be added to scavenge the generated acid.

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC.

  • Upon completion, carefully quench the reaction with cold water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The primary utility of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in medicinal chemistry lies in its role as a reactive intermediate. The C2-chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the C2 position, leading to the generation of diverse molecular libraries for biological screening.

Start 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Product 2-Substituted-2-phenyl- 1H-indene-1,3(2H)-dione Derivatives Start->Product Nucleophilic Substitution Nucleophile Nucleophile (R-NH₂, R-OH, R-SH, etc.) Nucleophile->Product Screening Biological Screening (Anticancer, Anticoagulant, etc.) Product->Screening

Caption: Derivatization and Screening Workflow.

Proposed Application: Synthesis of Novel Anticancer Agents

Given the established anticancer properties of 1,3-indandione derivatives, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione can be employed to synthesize novel compounds with potential cytotoxic activity. For instance, reaction with various amines, thiols, or alcohols can introduce functionalities that may enhance binding to biological targets or improve pharmacokinetic properties.

Protocol 3: General Procedure for Nucleophilic Substitution

Materials:

  • 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

  • A selected nucleophile (e.g., a primary or secondary amine, a thiol, an alcohol)

  • A suitable solvent (e.g., acetonitrile, DMF, THF)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Dissolve 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in an appropriate anhydrous solvent.

  • Add the desired nucleophile (1.1 equivalents) and the base (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting derivative using standard techniques such as column chromatography or recrystallization.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The synthesized derivatives can then be subjected to in vitro biological evaluation.

Data Presentation: Hypothetical Anticancer Activity

The following table illustrates the type of data that would be generated from screening a small library of derivatives synthesized from 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Compound IDR-Group (at C2)Cancer Cell LineIC₅₀ (µM)
CPID-1 -NH-CH₂-PhA549 (Lung)15.2
CPID-2 -S-CH₂-CH₃HeLa (Cervical)28.5
CPID-3 -O-PhMCF-7 (Breast)8.9

Note: The IC₅₀ values are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a valuable and highly reactive intermediate for the synthesis of novel 1,3-indandione derivatives. Its utility in medicinal chemistry is primarily as a building block for creating diverse chemical libraries for drug discovery programs. The protocols outlined in this guide provide a framework for the synthesis of this key intermediate and its subsequent derivatization. Future research should focus on exploring a wider range of nucleophiles to generate novel compounds and screening them against a broad panel of biological targets to uncover new therapeutic leads in areas such as oncology, infectious diseases, and inflammation.

References

  • Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. National Institutes of Health. Available at: [Link]

  • Rapid assembly of 1,3-indanedione-based spirocyclic tetrahydroquinolines for inducing human lung cancer cell apoptosis. ResearchGate. Available at: [Link]

  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. PubMed. Available at: [Link]

  • Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. PubMed. Available at: [Link]

  • Indanedione derivatives—General method of preparation. Pharmacy 180. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS No. 3817...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS No. 3817-96-7). As a chlorinated organic compound with a reactive diketone structure, this chemical presents specific hazards that necessitate rigorous safety protocols. These application notes are designed to equip laboratory personnel with the requisite knowledge to minimize risks, ensure experimental integrity, and maintain a safe research environment. The protocols outlined herein are grounded in established safety principles for handling halogenated and reactive chemicals, supported by available safety data and literature on related compounds.

Introduction: Understanding the Compound

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a derivative of indane-1,3-dione, a class of compounds known for their diverse biological activities and applications in chemical synthesis. The introduction of a chlorine atom at the 2-position, adjacent to a phenyl group and two carbonyl groups, significantly influences its reactivity and toxicological profile. The presence of the halogen and the diketone moiety suggests potential for reactivity with nucleophiles, bases, and certain metals, as well as the likelihood of thermal decomposition to hazardous byproducts.

Chemical Structure and Properties:

PropertyValueSource
CAS Number 3817-96-7ChemScene[1]
Molecular Formula C₁₅H₉ClO₂ChemScene[1]
Molecular Weight 256.68 g/mol ChemScene[1]
Appearance Solid (form may vary)General knowledge
Storage Temperature 2-8°C, sealed in a dry environmentChemScene[1]

Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets (SDS), 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification:

  • Skin Irritation: Causes skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Core Directive: Engineering a Safe Laboratory Environment

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Chemical Fume Hood: All manipulations of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear and concise SOPs are crucial for ensuring consistent and safe practices among all laboratory personnel.

  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel only.

  • Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide before commencing any work.

  • Waste Management Plan: A comprehensive waste disposal plan must be in place before any experiments begin (see Section 6).

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols provide a detailed methodology for common laboratory procedures involving 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for chlorinated organic compounds. Gloves should be inspected for any signs of degradation before and during use and changed frequently.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

PPE_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Completion Completion Assess_Task Assess Task (Weighing, Transfer, Reaction) Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Perform_Task Perform Task in Chemical Fume Hood Don_PPE->Perform_Task Doff_PPE Doff PPE Correctly Perform_Task->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment Workflow.

Weighing and Transferring the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione from the storage container into the weigh boat. Use a clean, dedicated spatula. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel to minimize spillage.

  • Cleaning: Immediately clean any spills within the fume hood using a damp paper towel, which should then be disposed of as hazardous waste. Clean the spatula thoroughly.

  • Securing: Tightly cap the storage container and return it to its designated storage location.

Preparing Solutions
  • Solvent Selection: Choose an appropriate solvent. Be aware that the reactivity of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione with certain solvents has not been extensively studied. Perform small-scale tests if there is any uncertainty.

  • Dissolution: In the chemical fume hood, add the weighed solid to the reaction vessel. Slowly add the solvent while stirring to facilitate dissolution.

  • Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Environment: Keep the container tightly sealed and in a dry, well-ventilated area.[1]

  • Location: Store in a designated area for reactive and halogenated compounds, away from incompatible materials.

Incompatible Materials

While specific incompatibility data for this compound is limited, general principles for chlorinated compounds and diketones should be followed. Avoid contact with:

  • Strong Oxidizing Agents: May cause a violent reaction.

  • Strong Reducing Agents: May lead to dehalogenation, which can be exothermic.

  • Strong Bases: The diketone moiety may be susceptible to base-catalyzed reactions.

  • Metals: Some metals may catalyze decomposition.

Storage_Segregation Compound 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Incompatibles Incompatible Materials Oxidizers Strong Oxidizers Incompatibles->Oxidizers Reducers Strong Reducers Incompatibles->Reducers Bases Strong Bases Incompatibles->Bases Metals Certain Metals Incompatibles->Metals

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of phenindione, a synthetic anticoagulant.[1] The introduction of a chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of phenindione, a synthetic anticoagulant.[1] The introduction of a chlorine atom at the 2-position creates a chiral center and offers a reactive site for further chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. The 1,3-indandione core is a privileged scaffold in the development of various biologically active compounds.[2] This document provides a comprehensive guide to the reaction conditions and catalytic systems for the synthesis of 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione, focusing on the electrophilic chlorination of the readily available precursor, 2-phenyl-1H-indene-1,3(2H)-dione.

Mechanistic Insights: Electrophilic Chlorination of a β-Diketone

The synthesis of 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione from its precursor, 2-phenyl-1H-indene-1,3(2H)-dione, proceeds via an electrophilic substitution at the α-carbon of the β-dicarbonyl system. The acidic proton at the 2-position is readily abstracted, forming an enolate intermediate which is stabilized by resonance between the two carbonyl groups. This nucleophilic enolate then attacks an electrophilic chlorine source.

The choice of chlorinating agent and reaction conditions is critical to ensure selective monochlorination and to minimize side reactions. Common electrophilic chlorine sources include molecular chlorine, sulfuryl chloride (SO₂Cl₂), and N-halosuccinimides such as N-chlorosuccinimide (NCS). The reactivity of these agents can be modulated by the choice of solvent and the use of catalysts.

Reaction Workflow

G cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification cluster_product Final Product start 2-Phenyl-1H-indene-1,3(2H)-dione react Addition of Chlorinating Agent (e.g., SO₂Cl₂ or NCS) in an appropriate solvent (e.g., Chloroform) start->react Dissolution workup Quenching, Extraction, Drying, and Solvent Removal react->workup Reaction Completion purify Recrystallization or Column Chromatography workup->purify Crude Product product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione purify->product Purified Product

Caption: General workflow for the synthesis of 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Recommended Protocols

Two primary methods for the synthesis of 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione are presented below, utilizing different chlorinating agents.

Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is based on a common and effective method for the chlorination of active methylene compounds. Sulfuryl chloride serves as a convenient source of electrophilic chlorine.

Materials:

  • 2-Phenyl-1H-indene-1,3(2H)-dione

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (CHCl₃), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq) in anhydrous chloroform.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous chloroform dropwise to the stirred solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford pure 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione as a solid.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and easier-to-handle crystalline solid compared to sulfuryl chloride, making it a favorable alternative. The reaction may require a catalyst to proceed efficiently.

Materials:

  • 2-Phenyl-1H-indene-1,3(2H)-dione

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous

  • Optional Catalyst: Lewis acid (e.g., Mg(ClO₄)₂) or a radical initiator (e.g., AIBN or benzoyl peroxide, if a radical pathway is desired)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq) in anhydrous acetonitrile or dichloromethane in a round-bottom flask, add N-chlorosuccinimide (1.1-1.2 eq).

  • Catalyst Addition (Optional): If a catalyst is employed, add it to the reaction mixture at this stage (e.g., 0.1 eq of a Lewis acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., reflux) as required. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Dilute the filtrate with an organic solvent like ethyl acetate.

  • Extraction and Drying: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Data Presentation

MethodChlorinating AgentCatalystSolventTemperatureTypical YieldPurityReference
1Sulfuryl ChlorideNoneChloroformRefluxGood to ExcellentHigh after recrystallizationGeneral Method
2N-ChlorosuccinimideOptional (Lewis Acid)AcetonitrileRoom Temp. to RefluxModerate to GoodHigh after chromatographyGeneral Method

Note: Yields and purity are dependent on the specific reaction scale and purification efficiency.

Mechanistic Diagram

G cluster_mechanism Proposed Electrophilic Chlorination Mechanism Start 2-Phenyl-1H-indene-1,3(2H)-dione Enolate Enolate Intermediate (Nucleophilic) Start->Enolate - H⁺ Product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Enolate->Product + Cl⁺ ChlorinatingAgent Electrophilic Chlorine Source (e.g., SO₂Cl₂ or NCS) ChlorinatingAgent->Product Chlorine Transfer LeavingGroup Leaving Group (e.g., SO₂ + Cl⁻ or Succinimide) Proton H+

Caption: Simplified mechanism of electrophilic chlorination at the α-position of the β-diketone.

Conclusion

The synthesis of 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione can be reliably achieved through the electrophilic chlorination of its precursor. The choice between a potent chlorinating agent like sulfuryl chloride and a milder one like N-chlorosuccinimide will depend on the desired reactivity, scale, and safety considerations of the intended application. The protocols provided herein offer robust starting points for researchers, and further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific downstream applications.

References

  • LookChem. Cas 83-12-5, 2-PHENYL-1,3-INDANDIONE. [Link]

  • ResearchGate. Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents | Request PDF. [Link]

  • ChemSynthesis. 2-chloro-indene-1,3-dione. [Link]

  • PubMed. [Production of 2-phenyl-1,3-indandione]. [Link]

  • Global Journal of Science Frontier Research. Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione. [Link]

  • PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • Google Patents. Preparation method of 1,3-indandione compounds.
  • Bulgarian Chemical Communications. Eco friendly procedure for selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1, 3-dione under solvent free conditi. [Link]

  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

  • Google Patents.
  • Banerjee, U. et al. Supporting Information for Photoinduced α-Cleavage of 2-Azido-2-phenyl-1,3-indandione at Cryogenic Temperatures. [Link]

Sources

Method

Application Note: Derivatization Strategies for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in Analytical Assays

Abstract This guide provides a comprehensive technical overview and detailed protocols for the derivatization of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione for the quantitative analysis of various analytes. The inherent r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the derivatization of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione for the quantitative analysis of various analytes. The inherent reactivity of the α-chloro ketone at the C2 position makes this reagent a versatile tool for tagging nucleophilic analytes, thereby enhancing their detectability in modern analytical assays. We will explore the underlying chemical principles and provide validated, step-by-step protocols for derivatization reactions targeting thiols and amines, with subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis, fluorescence, and tandem mass spectrometry (MS/MS) detectors. This document is intended for researchers, analytical chemists, and drug development professionals seeking robust methods for analyte quantification.

Introduction: The 1,3-Indandione Scaffold

The indane-1,3-dione scaffold is a privileged structure in chemistry, with derivatives demonstrating a wide range of applications, from medicinal chemistry as anticoagulants and anti-inflammatory agents to analytical chemistry as derivatizing reagents.[1][2][3] The core structure possesses a β-diketone system that imparts unique chemical properties. Our focus, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Figure 1), is a specialized derivative designed for covalent modification of target molecules.

Chemical Structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione
Figure 1. Chemical Structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Molecular Formula: C₁₅H₉ClO₂; Molecular Weight: 256.68 g/mol.

The primary challenge in many analytical assays is the poor detectability of the target analyte. Many small molecules, such as amino acids, biogenic amines, and certain drug metabolites, lack a suitable chromophore or fluorophore and exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization addresses this by covalently attaching a tag that imparts favorable analytical characteristics.[4][5] 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is an ideal reagent for this purpose due to the electrophilic nature of the carbon atom bonded to the chlorine.

Principle of Derivatization: Nucleophilic Substitution

The analytical utility of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is predicated on the reactivity of its C2 position. The chlorine atom is an excellent leaving group, and its position alpha to two carbonyl groups makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This facilitates a straightforward nucleophilic substitution reaction.

The general mechanism involves the attack of a nucleophilic group (e.g., a thiol -SH or an amine -NH₂) from the analyte molecule onto the C2 carbon of the indandione reagent. This leads to the displacement of the chloride ion and the formation of a stable covalent bond between the analyte and the indandione tag.

General reaction mechanism for derivatization.

This reaction is typically fast, proceeds under mild conditions, and results in a derivative that incorporates the strong chromophoric properties of the phenylindandione core, making it readily detectable by UV-Vis spectroscopy.

Application & Protocol 1: Derivatization of Thiols for HPLC-UV Analysis

Rationale: Thiols (mercaptans) are strong nucleophiles, particularly in their thiolate anion (R-S⁻) form. Derivatization of thiol-containing molecules like cysteine, glutathione, or captopril is crucial for their quantification in biological matrices. The reaction with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione proceeds rapidly at slightly alkaline pH to form a stable thioether linkage.

Protocol:

  • Reagent Preparation:

    • Derivatization Reagent Stock (10 mM): Accurately weigh 25.7 mg of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and dissolve in 10.0 mL of acetonitrile (ACN). Store at 2-8°C, protected from light. This solution is stable for up to one week.

    • Borate Buffer (200 mM, pH 8.5): Dissolve 1.24 g of boric acid in 90 mL of deionized water. Adjust pH to 8.5 with 1 M NaOH and bring the final volume to 100 mL.

    • Quenching Solution (1 M HCl): Prepare by diluting concentrated HCl.

  • Sample Preparation:

    • Prepare standards and samples in a suitable solvent (e.g., water, methanol, or buffer). The final concentration should be within the expected linear range of the assay (e.g., 1-100 µM).

  • Derivatization Procedure:

    • In a 1.5 mL microcentrifuge tube, add:

      • 50 µL of the sample or standard.

      • 100 µL of 200 mM Borate Buffer (pH 8.5).

      • 50 µL of 10 mM Derivatization Reagent Stock.

    • Vortex the mixture for 30 seconds.

    • Incubate at 60°C for 15 minutes in a heating block. The causality here is that elevated temperature accelerates the substitution reaction, ensuring complete derivatization in a short timeframe.

    • After incubation, cool the mixture to room temperature.

    • Add 20 µL of 1 M HCl to quench the reaction by neutralizing the basic catalyst and stopping further reaction.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at the absorbance maximum of the derivative (scan from 220-400 nm, expected λmax ~245 nm and ~330 nm).

Application & Protocol 2: Derivatization of Amines for LC-MS/MS Analysis

Rationale: While the derivative from Protocol 1 can be analyzed by MS, this protocol is optimized for enhancing ionization efficiency for amine-containing analytes, which are often analyzed in positive ion mode. The phenylindandione tag adds hydrophobicity, which can improve reverse-phase retention, and provides a stable, easily ionizable scaffold. This approach is analogous to methods developed for similar indandione reagents used in amine analysis.[6]

Workflow Diagram:

workflow start Sample/Standard (Containing Amines) prep Add Buffer (pH 9.5) Add Derivatization Reagent start->prep react Incubate (e.g., 60°C, 30 min) prep->react quench Quench Reaction (e.g., add formic acid) react->quench dilute Dilute with Mobile Phase A quench->dilute analyze Inject into LC-MS/MS System dilute->analyze

Sources

Application

Application Notes and Protocols: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in Material Science

Introduction: The Versatile Indandione Scaffold The 1,3-indandione framework is a highly privileged scaffold in the realm of organic chemistry and material science.[1][2] Characterized by a benzene ring fused to a five-m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Indandione Scaffold

The 1,3-indandione framework is a highly privileged scaffold in the realm of organic chemistry and material science.[1][2] Characterized by a benzene ring fused to a five-membered ring containing two carbonyl groups, this structure imparts a unique combination of electronic and chemical properties. The diketone nature of the five-membered ring renders the adjacent methylene group (at the 2-position) acidic, making it a versatile handle for a wide array of chemical modifications.[1] This adaptability has led to the development of a vast library of 1,3-indandione derivatives with applications ranging from pharmaceuticals to advanced functional materials.[1]

In material science, the strong electron-accepting nature of the 1,3-indandione core is of particular interest.[1][2] This property makes it a valuable building block for creating materials with tailored optoelectronic properties. Consequently, 1,3-indandione derivatives have found utility in organic electronics, photopolymerization, and non-linear optical (NLO) applications.[1][2]

This guide focuses on a specific derivative, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione , and explores its potential applications in material science. While specific literature on the material applications of this exact molecule is emerging, its structural features—a highly tunable 1,3-indandione core, a phenyl group for extended conjugation, and a reactive chloro group—suggest its significant potential in several advanced material domains. The protocols provided herein are based on established methodologies for closely related 1,3-indandione derivatives and are intended to serve as a robust starting point for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is presented in the table below.

PropertyValueReference
CAS Number 3817-96-7[3]
Molecular Formula C₁₅H₉ClO₂[3]
Molecular Weight 256.68 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Purity ≥98% (Commercially available)[3]
Storage Sealed in a dry environment at 2-8°C[3]

Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

The synthesis of the title compound originates from its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. The introduction of the chlorine atom at the 2-position is a key synthetic step. While direct halogenation of the 1,3-indandione core can be challenging, the presence of the phenyl group at the 2-position modifies the reactivity, allowing for chlorination.

Protocol 1: Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

This protocol is adapted from general procedures for the α-halogenation of β-dicarbonyl compounds.

Materials:

  • 2-phenyl-1H-indene-1,3(2H)-dione

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Benzoyl peroxide (initiator, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Optional: Add a catalytic amount of benzoyl peroxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective source of electrophilic chlorine, suitable for the chlorination of the active methylene position of the indandione core.

  • Inert Solvent: Carbon tetrachloride is a common solvent for radical halogenations; however, due to its toxicity, other inert solvents like dichloromethane or chloroform can be considered.

  • Initiator: Benzoyl peroxide can initiate a radical chain reaction, which may be necessary for the chlorination to proceed efficiently. The necessity of an initiator should be determined empirically.

Material Science Applications and Protocols

The unique electronic and structural features of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione make it a promising candidate for several material science applications.

Building Block for Organic Semiconductors

Rationale: The 1,3-indandione moiety is a known electron acceptor.[1] When incorporated into a larger conjugated system, it can facilitate charge transport, a key requirement for organic semiconductors. The phenyl group at the 2-position provides a site for further functionalization via cross-coupling reactions, allowing for the synthesis of donor-acceptor (D-A) type polymers or small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The chloro group can serve as a leaving group in these coupling reactions.

Diagram 1: Conceptual Workflow for Synthesis of a D-A Polymer

G A 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Acceptor Precursor) C Palladium-Catalyzed Cross-Coupling (e.g., Stille Coupling) A->C B Donor Monomer (e.g., Stannylated Thiophene) B->C D Donor-Acceptor Polymer C->D

Caption: Synthesis of a Donor-Acceptor Polymer.

Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling (Hypothetical)

This protocol outlines a hypothetical synthesis of a copolymer where 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione acts as the acceptor monomer.

Materials:

  • 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

  • A distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Schlenk line and glassware for air-sensitive reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), add 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (1 equivalent), the distannylated donor monomer (1 equivalent), Pd₂(dba)₃ (2-5 mol%), and P(o-tol)₃ (8-20 mol%).

  • Add anhydrous toluene via cannula.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-110°C and stir for 24-72 hours.

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

  • Dry the final polymer under vacuum.

Self-Validating System: The success of the polymerization can be validated by:

  • NMR Spectroscopy: To confirm the structure of the repeating unit.

  • GPC: To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis Spectroscopy: To analyze the optical properties of the resulting polymer.

Component in Photoinitiating Systems for Photopolymerization

Rationale: Derivatives of 1,3-indandione have been successfully employed as photoinitiators in three-component systems for free-radical photopolymerization, particularly for applications in 3D printing.[4][5] These systems typically consist of the indandione-based dye (photosensitizer), an electron/hydrogen donor (e.g., a tertiary amine), and an electron acceptor (e.g., an iodonium salt).[4][5] Upon exposure to light of a specific wavelength (e.g., 405 nm LED), the dye gets excited and initiates a series of electron transfer processes that ultimately generate free radicals, which in turn initiate the polymerization of a monomer. The chlorine and phenyl substituents on the 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione can be expected to modulate its absorption spectrum and redox properties, potentially enhancing its efficiency as a photosensitizer.

Diagram 2: Mechanism of a Three-Component Photoinitiating System

G cluster_0 Photoinitiation cluster_1 Polymerization Dye Dye (Indandione Derivative) Dye_star Excited Dye (Dye*) Dye->Dye_star hv Light (hν) hv->Dye Radicals Initiating Radicals Dye_star->Radicals e⁻ transfer Amine Electron Donor (e.g., EDB) Amine->Dye_star Iodonium Electron Acceptor (Iodonium Salt) Iodonium->Dye_star Monomer Acrylate Monomer Radicals->Monomer Radicals->Monomer Polymer Polymer Chain Monomer->Polymer Chain Propagation

Caption: Radical Generation in a Three-Component System.

Protocol 3: Evaluation in a Photo-DSC Experiment

This protocol describes how to evaluate the efficiency of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione as a photosensitizer using Photo-Differential Scanning Calorimetry (Photo-DSC).

Materials:

  • 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Photosensitizer)

  • Ethyl 4-(dimethylamino)benzoate (EDB) (Electron Donor)

  • Diphenyliodonium hexafluorophosphate (Iodonium Salt)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • Photo-DSC instrument equipped with a light source (e.g., 405 nm LED)

  • DSC pans

Procedure:

  • Prepare a stock solution of the three-component photoinitiating system in a small amount of a suitable solvent (e.g., dichloromethane) to ensure homogeneity. The typical ratio is Dye:Iodonium Salt:EDB (e.g., 0.1:1:2 w/w/w).

  • Add a specific amount of the photoinitiator system to the TMPTA monomer (e.g., 1% w/w of the total initiator system in the monomer).

  • Mix thoroughly to ensure a homogeneous formulation. If a solvent was used, gently evaporate it.

  • Place a small amount (1-2 mg) of the formulation into a DSC pan.

  • Place the pan in the Photo-DSC instrument.

  • Equilibrate the sample at the desired temperature (e.g., 25°C).

  • Expose the sample to the light source (e.g., 405 nm LED with a controlled intensity) and record the heat flow as a function of time.

  • The exotherm observed corresponds to the heat of polymerization. The rate and extent of polymerization can be calculated from the heat flow data.

  • Compare the results with a control sample containing no photosensitizer and with formulations containing known efficient photosensitizers.

Data Interpretation:

  • Peak of the exotherm: Indicates the maximum rate of polymerization.

  • Area under the exotherm: Proportional to the total conversion of the monomer.

  • Induction time: The delay before the onset of polymerization.

A high peak, large area, and short induction time are indicative of an efficient photoinitiating system.

Conclusion

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a promising, yet underexplored, molecule in the field of material science. Its inherent properties, derived from the electron-accepting 1,3-indandione core, the potential for extended conjugation through the phenyl group, and the reactive handle provided by the chloro substituent, position it as a valuable building block for a new generation of organic electronic materials and photoinitiators. The protocols provided in this guide, based on well-established chemistries of related compounds, offer a clear path for researchers to begin exploring the potential of this versatile molecule in their own material science endeavors. Further research is warranted to fully elucidate its capabilities and to synthesize and characterize novel materials derived from it.

References

  • BDMAEE. (2024, May 11). 2-phenyl-1,3-indandione. Retrieved from [Link]

  • MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • MDPI. (n.d.). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. Retrieved from [Link]

  • MDPI. (2020, April 24). Free Radical Photopolymerization and 3D Printing Using Newly Developed Dyes: Indane-1,3-Dione and 1H-Cyclopentanaphthalene-1,3-Dione Derivatives as Photoinitiators in Three-Component Systems. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular phase engineering of organic semiconductors based on a[6]benzothieno[3,2-b][6]benzothiophene core. Retrieved from [Link]

  • ResearchGate. (2025, December 1). Novel indane-1,3-dione derivatives as photoinitiators for one- and two-photon photopolymerization. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This document offers in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Introduction

The synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a critical step in the development of various pharmacologically active molecules. The introduction of a chlorine atom at the 2-position of the 2-phenyl-1,3-indandione scaffold can significantly modulate the biological activity of the resulting compounds. This guide is designed to address common challenges encountered during this synthesis, providing practical solutions grounded in established chemical principles.

The primary route to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione involves the chlorination of the precursor, 2-phenyl-1H-indene-1,3(2H)-dione. This guide will cover the synthesis of the precursor and its subsequent chlorination in detail.

Synthesis Pathway Overview

The overall synthesis is a two-step process:

  • Step 1: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione. This is typically achieved via a base-catalyzed condensation reaction.

  • Step 2: Chlorination of 2-Phenyl-1H-indene-1,3(2H)-dione. This involves the selective chlorination of the active methylene proton at the 2-position.

Synthesis_Pathway A Phthalic Anhydride + Phenylacetic Acid B 2-Phenyl-1H-indene-1,3(2H)-dione (Precursor) A->B Base-catalyzed condensation C 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Target Molecule) B->C Chlorination (e.g., NCS)

Caption: Overall synthetic pathway.

Part 1: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione (Precursor)

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-phenyl-1,3-indandione?

A1: The most prevalent and established method is the condensation of phthalic anhydride with phenylacetic acid in the presence of a base, such as sodium acetate, at high temperatures.[1] Another method involves the condensation of benzaldehyde with phthalide in the presence of sodium ethoxide.[1]

Q2: My yield of 2-phenyl-1,3-indandione is consistently low. What are the likely causes?

A2: Low yields can often be attributed to several factors:

  • Insufficient reaction temperature: This condensation requires high temperatures, typically in the range of 240-250 °C, to drive the reaction to completion.

  • Impure starting materials: Ensure that both phthalic anhydride and phenylacetic acid are of high purity.

  • Inefficient water removal: The reaction produces water as a byproduct. If not effectively removed, it can inhibit the reaction. Using a setup that allows for water removal is beneficial.

  • Suboptimal base catalysis: The choice and amount of base can be critical. Sodium acetate is commonly used, but other bases can be explored.

Q3: What are the key purification steps for 2-phenyl-1,3-indandione?

A3: The crude product is often a dark, solid mass. Purification typically involves:

  • Dissolving the crude product in a suitable solvent, such as aqueous sodium carbonate, to form the sodium salt.

  • Filtering to remove insoluble impurities.

  • Acidifying the filtrate with a strong acid, like hydrochloric acid, to precipitate the purified 2-phenyl-1,3-indandione.

  • The precipitate can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or acetic acid.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione

This protocol is based on the condensation of phthalic anhydride and phenylacetic acid.

Materials:

  • Phthalic anhydride

  • Phenylacetic acid

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium carbonate

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, thoroughly mix phthalic anhydride (1 mole equivalent) and phenylacetic acid (1 mole equivalent) with anhydrous sodium acetate (0.2 mole equivalent).

  • Heat the mixture in a sand bath or heating mantle to 240-250 °C for 1-2 hours. The mixture will melt and darken in color.

  • Allow the reaction mixture to cool to approximately 100 °C and then pour it into a beaker of cold water with vigorous stirring. A dark solid will precipitate.

  • Crush the solid and transfer it to a large beaker. Add a 10% aqueous solution of sodium carbonate and heat the mixture with stirring to dissolve the product as its sodium salt.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). A yellow precipitate of 2-phenyl-1,3-indandione will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure, yellow crystals of 2-phenyl-1,3-indandione.

  • Dry the purified product in a vacuum oven. The expected melting point is around 144-148 °C.[1]

Parameter Value
Starting Materials Phthalic anhydride, Phenylacetic acid
Reagents Anhydrous sodium acetate
Reaction Temperature 240-250 °C
Typical Yield 60-70%
Melting Point 144-148 °C[1]

Part 2: Chlorination of 2-Phenyl-1H-indene-1,3(2H)-dione

Troubleshooting Guide

This section addresses common issues encountered during the chlorination of 2-phenyl-1,3-indandione to yield 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Troubleshooting Start Low or No Yield of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione A Incomplete Reaction Start->A B Decomposition of Product Start->B C Side Reactions Start->C A1 Insufficient Chlorinating Agent A->A1 A2 Low Reaction Temperature A->A2 A3 Short Reaction Time A->A3 B1 Excessive Heat B->B1 B2 Presence of Water B->B2 C1 Over-chlorination (Dichlorination) C->C1 C2 Ring Chlorination C->C2

Caption: Troubleshooting common issues.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete reaction. The active methylene proton in 2-phenyl-1,3-indandione is acidic, but the chlorination still requires appropriate conditions to proceed to completion.

    • Solution:

      • Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide - NCS) is used. A slight excess (1.05-1.1 equivalents) can help drive the reaction to completion.

      • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Possible Cause: Decomposition of the product. Alpha-haloketones can be sensitive to certain conditions.

    • Solution:

      • Control Temperature: Avoid excessive heating during the reaction and work-up.

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to hydrolysis of the product.

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Possible Cause: Over-chlorination. It is possible to introduce a second chlorine atom, leading to the formation of 2,2-dichloro-2-phenyl-1H-indene-1,3(2H)-dione.

    • Solution:

      • Control Stoichiometry: Use a precise amount of the chlorinating agent. Adding the chlorinating agent portion-wise can also help to control the reaction and minimize over-chlorination.

  • Possible Cause: Ring chlorination. Although less likely for the phenyl ring under these conditions, the indane ring could potentially undergo chlorination, especially if a more reactive chlorinating agent like sulfuryl chloride is used without proper control.

    • Solution:

      • Choice of Reagent: N-chlorosuccinimide is generally more selective for the active methylene position compared to reagents like sulfuryl chloride.[2]

      • Reaction Conditions: Milder reaction conditions (lower temperature, controlled addition of reagent) can favor the desired alpha-chlorination.

  • Possible Cause: Unreacted starting material.

    • Solution: Refer to the solutions for "Incomplete Reaction" above. Purification by column chromatography may be necessary to separate the product from the starting material if recrystallization is ineffective.

Problem 3: Difficulty in Purifying the Product

  • Possible Cause: The product and impurities have similar solubility profiles.

    • Solution:

      • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the recommended purification method. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

      • Alternative Recrystallization Solvents: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for this synthesis?

A1: N-Chlorosuccinimide (NCS) is a highly recommended reagent for this transformation. It is a stable, easy-to-handle solid and is known for its selectivity in chlorinating active methylene compounds.[3] A reported synthesis using NCS gives a yield of 81%. Sulfuryl chloride (SO₂Cl₂) can also be used, but it is a more aggressive reagent and may lead to more side products if the reaction is not carefully controlled.[4]

Q2: What is the mechanism of chlorination with N-chlorosuccinimide?

A2: The reaction likely proceeds through an enol or enolate intermediate of the 2-phenyl-1,3-indandione. This enol/enolate then acts as a nucleophile, attacking the electrophilic chlorine atom of NCS to form the chlorinated product and succinimide as a byproduct.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to clearly separate the starting material and the product. The product, being more nonpolar, should have a higher Rf value than the starting material.

Q4: What are the expected characterization data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione?

A4: While detailed spectroscopic data can vary slightly depending on the solvent and instrument, you can expect the following:

  • Molecular Formula: C₁₅H₉ClO₂

  • Molecular Weight: 256.68 g/mol

  • Appearance: A solid, likely crystalline.

  • NMR:

    • ¹H NMR: You will no longer see the characteristic singlet for the C-H proton at the 2-position of the starting material. The aromatic protons will be visible in the range of ~7-8 ppm.

    • ¹³C NMR: The spectrum will show the presence of the carbonyl carbons and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Detailed Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is a general procedure based on the known reactivity of NCS with active methylene compounds.

Materials:

  • 2-Phenyl-1H-indene-1,3(2H)-dione

  • N-Chlorosuccinimide (NCS)

  • Anhydrous carbon tetrachloride (CCl₄) or another suitable anhydrous solvent (e.g., dichloromethane, chloroform)

  • Benzoyl peroxide (optional, as a radical initiator if the reaction is slow)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1 mole equivalent) in anhydrous carbon tetrachloride.

  • Add N-chlorosuccinimide (1.05 mole equivalents) to the solution.

  • If the reaction is slow at room temperature, add a catalytic amount of benzoyl peroxide and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Parameter Value
Starting Material 2-Phenyl-1H-indene-1,3(2H)-dione
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Anhydrous Carbon Tetrachloride
Reaction Temperature Reflux
Reported Yield ~81%
Purification Column Chromatography

References

  • Du, T., Gao, R., Deng, Y., & Geng, Y. (2021). Indandione‐Terminated Quinoids: Facile Synthesis by Alkoxide‐Mediated Rearrangement Reaction and Semiconducting Properties. Chemistry – A European Journal, 27(60), 14946-14952.
  • Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules.
  • Zargar, N. D., & Khan, K. Z. (2013). Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione. Global Journal of Science Frontier Research Chemistry, 12(5).
  • Ellis, M. (2024). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ResearchGate. (2010). Applications of N -Chlorosuccinimide in Organic Synthesis.
  • Dzenitis, I. R., Zile, I. N., Strazdin'vf, V. F., & Shtern, S. F. (1962). [Production of 2-phenyl-1,3-indandione]. Meditsinskaia promyshlennost' SSSR, 16(3), 26–27.
  • Organic Reactions. (n.d.). Chlorination. Retrieved from [Link]

  • Van der Veken, P., et al. (2019).
  • Google Patents. (n.d.). Chlorination with sulfuryl chloride.
  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

  • Iannelli, A., et al. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 27(19), 6524.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2016). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene].
  • MacKenzie, D. A., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. The Journal of Organic Chemistry, 88(14), 9695–9706.
  • Google Patents. (n.d.). A method for preparing α' chloroketones.
  • Google Patents. (n.d.). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
  • BenchChem. (2025). Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents.
  • ResearchGate. (2002). ChemInform Abstract: Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride in the Absence of a Base..
  • da Silva, A. C. S., et al. (2018). Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. Orbital: The Electronic Journal of Chemistry, 10(6).
  • Google Patents. (n.d.). Process for the alpha-chlorination of phenylacetonitriles.
  • Google Patents. (n.d.). Synthesis of mono-chlorinated acetophenone.
  • BenchChem. (2025).
  • Sharma, D. K., & Kumar, S. (2016). Eco friendly procedure for selective chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1, 3-dione under solvent free conditions.
  • Chu, W., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Bioorganic & Medicinal Chemistry, 66, 116803.
  • ResearchGate. (n.d.). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: Synthesis of vicinal-dichlorides and chlorodienes.benziodoxol-3-one: Synthesis of vicinal-dichlorides and chlorodienes*.

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in Reactions of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed to provide in-depth troubleshooting f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed to provide in-depth troubleshooting for common side products encountered during its use in chemical synthesis. Our expertise is grounded in established reaction mechanisms and practical laboratory experience to ensure the scientific integrity of your work.

Introduction: The Duality of a Versatile Reagent

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a valuable synthetic intermediate, prized for its reactive α-chloro ketone moiety held within a rigid β-dicarbonyl framework. This structure allows for a variety of transformations, primarily centered around nucleophilic substitution of the chlorine atom. However, this reactivity is a double-edged sword, often leading to a mixture of products if reaction conditions are not precisely controlled. This guide will help you identify, understand, and mitigate the formation of these undesired side products.

FAQ 1: My reaction with a nucleophile is giving a complex mixture of products, including one with a contracted ring system. What is happening?

Answer: You are likely observing a Favorskii rearrangement , a common and often overlooked side reaction for α-halo ketones, especially in the presence of a base.

The Mechanism: A Path to Ring Contraction

The Favorskii rearrangement of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione proceeds through a cyclopropanone intermediate. The basic conditions required for many nucleophilic substitutions can also initiate this pathway.

Favorskii_Rearrangement cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular SN2 cluster_attack Step 3: Nucleophilic Attack cluster_opening Step 4: Ring Opening A 2-Chloro-2-phenyl-1H- indene-1,3(2H)-dione B Enolate Intermediate A->B Base (e.g., RO⁻) C Cyclopropanone Intermediate B->C Loss of Cl⁻ D Tetrahedral Intermediate C->D E Carbanion Intermediate D->E Cleavage of C-C bond Nu Nucleophile (Nu⁻) Nu->C F Rearranged Product (e.g., Carboxylic Acid Derivative) E->F Protonation

Caption: Favorskii rearrangement of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Troubleshooting and Mitigation Strategies:
Issue Cause Recommended Solution
Significant formation of rearranged product Use of strong, non-hindered bases (e.g., alkoxides, hydroxide).[1][2][3]- Use a weaker, non-nucleophilic base: If a base is required, consider using a hindered base like diisopropylethylamine (DIPEA) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) to favor the desired substitution. - Control the temperature: Running the reaction at lower temperatures can disfavor the rearrangement pathway. - Choose your nucleophile wisely: If possible, use a nucleophile that is less basic.
Low yield of desired substitution product The rate of enolate formation and subsequent rearrangement is competitive with the rate of nucleophilic substitution.- Increase the concentration of the nucleophile: This can favor the bimolecular substitution reaction. - Solvent choice: Aprotic polar solvents like DMF or DMSO can enhance the rate of S_N2 reactions.

FAQ 2: I am attempting a substitution reaction, but the main product appears to be 2-Phenyl-1H-indene-1,3(2H)-dione. What is causing this?

Answer: This indicates an undesired reduction of the carbon-chlorine bond.

The Mechanism: Unwanted Hydrogenolysis

This side reaction can be promoted by certain nucleophiles or trace impurities that can act as a hydride source or facilitate a single-electron transfer (SET) process.

Reduction_Pathway A 2-Chloro-2-phenyl-1H- indene-1,3(2H)-dione B Radical Intermediate A->B Single Electron Transfer (SET) C Anionic Intermediate B->C Loss of Cl• D 2-Phenyl-1H-indene-1,3(2H)-dione C->D Proton Source

Caption: Postulated reductive dehalogenation pathway.

Troubleshooting and Mitigation Strategies:
Issue Cause Recommended Solution
Formation of 2-Phenyl-1H-indene-1,3(2H)-dione - Presence of reducing agents in the reaction mixture. - Certain nucleophiles, like some thiolates, can promote reduction. - Photochemical decomposition.- Purify reagents: Ensure all starting materials and solvents are free from reducing impurities. - Degas solvents: Remove dissolved oxygen, which can participate in radical reactions. - Protect from light: Run the reaction in the dark or in amber glassware.

FAQ 3: My reaction is sluggish, and upon workup, I isolate 2-Hydroxy-2-phenyl-1H-indene-1,3(2H)-dione. Why is this happening?

Answer: Your starting material is undergoing hydrolysis .

The Mechanism: The Role of Water

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is susceptible to hydrolysis, especially in the presence of moisture or bases. The reaction proceeds via a nucleophilic substitution where water or hydroxide acts as the nucleophile.

Hydrolysis_Reaction A 2-Chloro-2-phenyl-1H- indene-1,3(2H)-dione B 2-Hydroxy-2-phenyl-1H- indene-1,3(2H)-dione A->B H₂O or OH⁻

Caption: Hydrolysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Troubleshooting and Mitigation Strategies:
Issue Cause Recommended Solution
Isolation of the hydroxy- analog Presence of water in the reaction mixture.- Use anhydrous conditions: Dry all glassware, solvents, and reagents thoroughly. - Run under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction.

FAQ 4: I am observing the formation of an unsaturated product. Is an elimination reaction occurring?

Answer: Yes, the formation of an alkene is indicative of an elimination reaction , which can compete with the desired substitution.

The Mechanism: E1cb or E2?

Given the acidity of the proton at the 2-position of the parent indane-1,3-dione, an E1cb-like mechanism is plausible in the presence of a base. However, a concerted E2 elimination can also occur. The likely product would be 2-phenyl-1H-inden-1-one, though this is less commonly reported for this specific substrate.

Troubleshooting and Mitigation Strategies:
Issue Cause Recommended Solution
Formation of an unsaturated side product - Use of strong, bulky bases. - Higher reaction temperatures.- Use a less hindered base. - Lower the reaction temperature. - Favor S_N2 conditions: Use a good, non-basic nucleophile in a polar aprotic solvent.

Analytical Approaches for Side Product Identification

To effectively troubleshoot, it is crucial to identify the side products being formed. A combination of the following analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For initial assessment of the reaction progress and the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantification of the desired product and major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of isolated side products.

Experimental Protocols

General Protocol for Nucleophilic Substitution
  • To a solution of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1-1.5 eq).

  • If necessary, add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.2-2.0 eq).

  • Stir the reaction at the desired temperature (starting at 0 °C or room temperature is recommended) and monitor by TLC or HPLC.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Favorskii, A. Y. J. Russ. Phys. Chem. Soc.1894, 26, 559.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 1045-1047.
  • Kende, A. S. Org. React.1960, 11, 261-309.

Sources

Troubleshooting

stability and degradation of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed to provide you with in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a unique molecule possessing several key functional groups that dictate its reactivity and stability. The presence of a 1,3-dione system, an α-chloro ketone, and a phenyl group on the same carbon atom creates a complex chemical environment. Understanding the interplay of these groups is crucial for predicting its behavior under various experimental conditions. The indane-1,3-dione scaffold is a versatile building block in chemical synthesis.[1][2]

Due to the limited availability of specific stability and degradation studies on 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in the scientific literature, this guide will draw upon established principles of organic chemistry related to its constituent functional groups, namely α-halo ketones and 1,3-diones.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended). It should be protected from light and moisture, as these factors can accelerate degradation.

Q2: What solvents are compatible with this compound?

A2: For short-term use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally suitable. Protic solvents, especially those containing water or alcohols, should be used with caution as they can promote hydrolysis of the α-chloro ketone. Basic solvents or aqueous solutions with a high pH should be avoided.

Q3: What are the visible signs of degradation?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., from white/off-white to yellow or brown), or a change in its physical state (e.g., from a crystalline solid to a viscous oil). On an analytical level, the appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an NMR or LC-MS spectrum are clear indicators of degradation.

Q4: Is this compound sensitive to air?

A4: While not pyrophoric, the compound's stability can be compromised by prolonged exposure to atmospheric moisture. The 1,3-dione moiety can exist in equilibrium with its enol tautomer, which may be susceptible to oxidation. For handling air-sensitive compounds, it is recommended to use techniques that minimize exposure to the atmosphere.[3][4][5][6][7]

Q5: What are the likely degradation products?

A5: The primary degradation pathway is likely the hydrolysis of the carbon-chlorine bond to form 2-hydroxy-2-phenyl-1H-indene-1,3(2H)-dione. Under certain conditions, other reactions such as elimination or rearrangement could occur. The reactivity of α-haloketones is well-documented, and they are known to be susceptible to nucleophilic substitution.[8][9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Unexpected spot(s) on TLC after aqueous workup. Hydrolysis: The α-chloro ketone is susceptible to hydrolysis, especially under basic or neutral aqueous conditions, forming the more polar α-hydroxy ketone.1. Analyze the new spot: Isolate the new compound and characterize it by MS and NMR to confirm if it is the hydrolysis product. 2. Modify workup: Use a mildly acidic aqueous wash (e.g., dilute HCl) to quench the reaction and minimize hydrolysis. Avoid basic washes (e.g., sodium bicarbonate). 3. Minimize contact time: Reduce the time the compound is in contact with the aqueous phase. 4. Use aprotic workup: If possible, use a workup that avoids water altogether, such as direct filtration and evaporation.
Loss of compound during purification by silica gel chromatography. On-column degradation: The slightly acidic nature of silica gel can catalyze the degradation of sensitive compounds. The polar α-hydroxy degradation product may also bind strongly to the silica.1. Use deactivated silica: Prepare a slurry of silica gel with a small amount of a neutral or mildly basic agent (e.g., triethylamine in the eluent) to neutralize acidic sites. 2. Alternative purification: Consider other purification methods such as recrystallization or preparative TLC with a less acidic stationary phase. 3. Rapid chromatography: Perform the chromatography as quickly as possible to minimize contact time with the stationary phase.
Inconsistent results in biological assays. Degradation in assay media: The compound may be unstable in aqueous buffer solutions, especially at physiological pH (around 7.4) and temperature (37°C).1. Stability study: Perform a time-course study of the compound in the assay buffer. Analyze samples at different time points by LC-MS to determine the rate of degradation. 2. Use of stock solutions: Prepare fresh, concentrated stock solutions in an aprotic solvent (e.g., DMSO) and dilute into the assay buffer immediately before use. 3. Modify assay conditions: If possible, adjust the pH of the buffer or perform the assay at a lower temperature to slow down degradation.
Complex or changing NMR spectrum over time. Decomposition in solution: The compound may be degrading in the NMR solvent, especially if the solvent is not anhydrous or contains acidic/basic impurities.1. Use anhydrous solvent: Use freshly opened or properly dried NMR solvents. 2. Acquire spectrum immediately: Analyze the sample as soon as it is dissolved. 3. Low-temperature NMR: If degradation is rapid at room temperature, acquire the spectrum at a lower temperature. 4. Spike with a known standard: Add a stable internal standard to quantify the amount of degradation over time.

Predicted Stability Profile

The following table summarizes the predicted stability of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione under various conditions. This information is based on the general chemical properties of α-chloro ketones and 1,3-diones and should be used as a guideline.

Condition Predicted Stability Rationale
pH < 4 ModerateHydrolysis may be acid-catalyzed, but the rate is likely slower than at neutral or basic pH.
pH 4 - 6 Low to ModerateSusceptible to hydrolysis.
pH > 7 LowHighly susceptible to hydrolysis and other base-catalyzed degradation pathways.
Temperature Decreases with increasing temperatureThermal decomposition may occur at elevated temperatures. Store at low temperatures.[11]
Light Potentially Unstableα-Halo ketones can be photochemically active.[12] Protect from light to prevent photodegradation.
Air/Oxygen ModerateThe enol form of the 1,3-dione may be susceptible to oxidation. Store under an inert atmosphere.

Potential Degradation Pathway: Hydrolysis

A primary degradation route for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is the nucleophilic substitution of the chloride by water, leading to the formation of 2-hydroxy-2-phenyl-1H-indene-1,3(2H)-dione. This reaction is analogous to the hydrolysis of other α-halo ketones.[9]

Hydrolysis_Pathway cluster_main Predicted Hydrolysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione start 2-Chloro-2-phenyl-1H- indene-1,3(2H)-dione intermediate Carbocation Intermediate (SN1-like) or Direct Attack (SN2-like) start->intermediate + H2O - Cl- product 2-Hydroxy-2-phenyl-1H- indene-1,3(2H)-dione intermediate->product + H2O - H3O+

Caption: Predicted hydrolysis pathway of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Experimental Protocols

Protocol 1: Monitoring Compound Stability by LC-MS

This protocol provides a general method for assessing the stability of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in a solution over time.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Incubation: Dilute the stock solution to the desired final concentration in the test buffer or solvent. Incubate the solution under the desired experimental conditions (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench any further reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks.

  • Data Analysis: Plot the peak area ratio of the compound to the internal standard against time to determine the degradation kinetics. Modern analytical techniques are crucial for monitoring organic compounds and their degradation products.[13][14][15][16]

LCMS_Workflow cluster_workflow LC-MS Stability Assay Workflow prep Prepare Stock Solution (1 mg/mL in ACN) incubate Dilute and Incubate (e.g., in buffer at 37°C) prep->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Cold ACN (+ Internal Standard) sample->quench analyze Analyze by LC-MS quench->analyze data Plot Peak Area Ratio vs. Time analyze->data

Caption: Workflow for monitoring compound stability using LC-MS.

References

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • ACS Publications. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • MDPI. (n.d.). Analytical Methods to Monitor Emerging Organic Contaminants in the Environment. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • ChemistryViews. (2022). Photochemical Synthesis of α-Haloketones. [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]

  • ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route | ACS Omega. [Link]

  • Google Patents. CN1466561A - A method for preparing α' chloroketones.
  • ResearchGate. (n.d.). (PDF) Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. [Link]

  • NIH National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Analytical methods for determining environmental contaminants of concern in water and wastewater. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • ResearchGate. (2025). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. [Link]

  • Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Neilson Lab. the manipulation of air.sensitive compounds. [Link]

  • Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • Reddit. (2024). Why are alpha keto radicals stabilized but alpha keto carbocations are not?. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors.

Core Concepts: Understanding the Reactivity of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a unique molecule characterized by a quaternary stereocenter bearing a chlorine atom. The indane-1,3-dione core is a strong electron-withdrawing group, which significantly influences the reactivity of the C2 position.[1][2] The chlorine atom at this position is a good leaving group, making the molecule an excellent substrate for nucleophilic substitution reactions.

The primary mode of reaction for this compound is nucleophilic substitution at the C2 position, where a nucleophile displaces the chloride ion. The success of this reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the stability of the indane-1,3-dione scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is not proceeding, and I am recovering my starting material. What are the likely causes and how can I fix this?

Answer:

This is a common issue that can often be resolved by systematically evaluating your reaction setup. Here are the most probable causes and troubleshooting steps:

  • Poor Nucleophile: The nucleophile you are using may not be strong enough to displace the chloride.

    • Troubleshooting:

      • Increase Nucleophilicity: If you are using a neutral nucleophile (e.g., an alcohol or an amine), consider deprotonating it with a suitable non-nucleophilic base to generate the more reactive anionic form.

      • Change Nucleophile: If possible, switch to a stronger nucleophile. For instance, if an alcohol is failing, a corresponding thiolate would be more reactive.

  • Inappropriate Solvent: The choice of solvent is critical for nucleophilic substitution reactions.

    • Troubleshooting:

      • Polar Aprotic Solvents: For SN2 reactions, which are common with this substrate, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.[3]

      • Solubility Issues: Ensure that your starting material and nucleophile are soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and slow or no reaction.

  • Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Troubleshooting:

      • Gradual Heating: Cautiously increase the reaction temperature in increments of 10-20 °C and monitor the progress by thin-layer chromatography (TLC).

      • Microwave Irradiation: In some cases, microwave-assisted synthesis can accelerate slow reactions.

  • Steric Hindrance: The bulky phenyl group at the C2 position can sterically hinder the approach of a bulky nucleophile.

    • Troubleshooting:

      • Less Bulky Nucleophile: If possible, consider using a smaller nucleophile.

      • Higher Temperature: Increasing the temperature can sometimes overcome steric hindrance.

Question 2: My reaction is producing multiple spots on TLC, and the desired product is in low yield. What are the potential side reactions?

Answer:

The formation of multiple products suggests that side reactions are competing with your desired nucleophilic substitution. Here are the most likely culprits:

  • Elimination: Although less common for a quaternary center without a proton, rearrangement followed by elimination is a possibility under harsh basic conditions.

    • Troubleshooting:

      • Milder Base: If you are using a strong base to deprotonate your nucleophile, switch to a weaker, non-nucleophilic base like potassium carbonate or triethylamine.

      • Lower Temperature: Elimination reactions are often favored at higher temperatures.[3]

  • Hydrolysis: The indane-1,3-dione moiety can be susceptible to hydrolysis, especially in the presence of water and strong acids or bases. The starting material itself can also hydrolyze to the corresponding 2-hydroxy derivative.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Purify Reagents: Ensure your nucleophile and any additives are free of water.

  • Decomposition: The product itself might be unstable under the reaction conditions.

    • Troubleshooting:

      • Monitor Reaction Progress: Follow the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately to avoid product degradation.

      • Lower Temperature: Running the reaction at a lower temperature for a longer duration might be beneficial.

Question 3: I have successfully formed my product, but I am struggling with its purification. What are the recommended methods?

Answer:

Purification of 2-substituted-2-phenyl-1H-indene-1,3(2H)-dione derivatives can sometimes be challenging. Here are some strategies:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Screening: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, and mixtures of hexane/ethyl acetate.[4]

  • Column Chromatography: If recrystallization is ineffective or your product is an oil, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The polarity can be adjusted based on the polarity of your product.

  • Preparative TLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography can be a useful tool.

Reaction Parameter Optimization

ParameterRecommendation for Nucleophilic SubstitutionRationale
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Favors SN2 reactions by solvating the counter-ion of the nucleophile.
Temperature Start at room temperature and gradually increaseBalances reaction rate with potential for side reactions and decomposition.
Base (if needed) Weak, non-nucleophilic (e.g., K₂CO₃, Et₃N)Minimizes elimination and other base-catalyzed side reactions.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis and other reactions with atmospheric moisture and oxygen.
Reaction Time Monitor by TLCAvoids product decomposition due to prolonged reaction times.

Visualizing the Process

Nucleophilic Substitution Workflow

Start Reaction Setup: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione + Nucleophile Monitor Monitor by TLC Start->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Product Desired Product Purify->Product

Caption: A typical workflow for nucleophilic substitution.

Troubleshooting Decision Tree

cluster_no_reaction Troubleshooting: No Reaction cluster_multiple_products Troubleshooting: Multiple Products Start Reaction Failed? No_Reaction No Reaction / Starting Material Recovered Start->No_Reaction Yes Multiple_Products Multiple Products Start->Multiple_Products Yes Increase_Temp Increase Temperature No_Reaction->Increase_Temp Stronger_Nu Use Stronger Nucleophile No_Reaction->Stronger_Nu Change_Solvent Change Solvent to Polar Aprotic No_Reaction->Change_Solvent Milder_Base Use Milder Base Multiple_Products->Milder_Base Lower_Temp Lower Temperature Multiple_Products->Lower_Temp Anhydrous Ensure Anhydrous Conditions Multiple_Products->Anhydrous

Caption: A decision tree for troubleshooting failed reactions.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol is a general guideline and may require optimization for your specific nucleophile.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.

  • Solvent and Nucleophile: Add anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M) via syringe, followed by the nucleophile (1.1-1.5 eq). If the nucleophile requires deprotonation, it should be done in a separate flask and the resulting solution added to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If no reaction is observed after a few hours, gradually increase the temperature.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an appropriate organic solvent for extraction (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

References

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. Retrieved from [Link]

  • ResearchGate. (2014). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-indene-1,3-dione. Retrieved from [Link]

  • MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • PubMed Central. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine?. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • OpenStax. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyl-1H-indene-1,3(2H)-dione. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 1,2-Dihydro-2-methyl-2-phenyl-3H-indole-3-one with Various Halogenating Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 7.15: 7-1 Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

  • PubMed Central. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

Troubleshooting

solubility issues of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in solvents

Welcome to the technical support guide for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility and handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common solubility and handling challenges associated with this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Compound Profile: At a Glance

Understanding the fundamental physicochemical properties of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is the first step in troubleshooting its solubility. The structure combines a polar dione functionality with nonpolar aromatic rings, resulting in moderate lipophilicity.

PropertyValueSource
Molecular Formula C₁₅H₉ClO₂[1][2]
Molecular Weight 256.68 g/mol [1][2]
Calculated LogP 3.1999[2]
Appearance Solid (assumed)[1]
Storage Sealed in a dry environment, 2-8°C[2]

The LogP value suggests the compound is significantly more soluble in organic solvents than in water.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Q1: My compound won't dissolve. What are the recommended starting solvents?

A1: Based on its chemical structure and LogP value of ~3.2, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a moderately nonpolar compound. The principle of "like dissolves like" is your best guide here.[3][4]

  • Initial Recommendations: Start with moderately polar to nonpolar organic solvents.

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent choices for initial dissolution and for reactions.

    • Ethers: Tetrahydrofuran (THF) and Diethyl Ether can be effective.

    • Esters: Ethyl acetate is a good candidate, frequently used for extraction and chromatography.

    • Aromatic Hydrocarbons: Toluene may be used, especially at elevated temperatures.

  • Poor Solvents:

    • Water: Expected to be virtually insoluble.[5]

    • Alkanes: Hexane and heptane are likely to be poor solvents at room temperature but can be useful as anti-solvents for crystallization.

Q2: I've added the recommended solvent, but the compound is still not dissolving. What's next?

A2: This is a common issue that can often be resolved by altering the conditions. Several factors influence the rate and extent of dissolution.[6][7]

  • Increase Temperature: For most endothermic dissolution processes, solubility increases with temperature.[8] Gently warm the mixture. Many indanedione derivatives show significantly improved solubility in solvents like acetic acid or ethanol upon heating.[5][9] Caution: Always use a well-ventilated area or a fume hood and be aware of the solvent's boiling point.[10]

  • Increase Agitation: Stirring or sonicating the mixture increases the interaction between the solvent and the solute surface, accelerating the dissolution process.[8]

  • Reduce Particle Size: If you have large crystals, crushing them into a fine powder will increase the surface area, leading to faster dissolution.[3][8]

  • Increase Solvent Volume: You may simply be above the saturation point. Add more solvent in small increments until the solid dissolves completely.

Q3: My compound "oiled out" during crystallization instead of forming crystals. How do I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[11] This is typically caused by a solution that is too concentrated or cools too quickly.

  • Solution 1: Re-dissolve and Dilute. Heat the solution until the oil fully re-dissolves. Add more of the "good" solvent (10-20% more volume) to lower the saturation point.[11][12]

  • Solution 2: Slow Down the Cooling. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause. Allow the solution to cool slowly to room temperature. Insulating the flask can help. Slow cooling favors the formation of pure, well-ordered crystals.[11]

  • Solution 3: Change the Solvent System. The boiling point of your solvent may be too high. Consider a lower-boiling point solvent. Alternatively, if using a solvent pair, adjust the ratio to be richer in the "good" solvent.[11]

Q4: The yield of my recrystallized product is very low. What went wrong?

A4: Low yield is a frustrating but solvable problem. The primary causes are:

  • Using Too Much Solvent: This is the most common reason. If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[12] Before discarding the filtrate, test it by evaporating a small amount; a large residue indicates significant product loss.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, it will be lost. Use pre-heated glassware and a small amount of extra hot solvent before filtering to prevent this.[13]

  • Incomplete Precipitation: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation before filtration.[13]

Troubleshooting Guides & Protocols

Workflow for Troubleshooting Solubility Issues

This decision tree provides a systematic approach to addressing solubility challenges in the lab.

G start Start: Compound does not dissolve q1 Is the solvent appropriate? (Check polarity, 'like dissolves like') start->q1 s1 Select a more suitable solvent (e.g., DCM, THF, Ethyl Acetate) q1->s1 No q2 Have you tried heating? q1->q2 Yes s1->q1 s2 Gently heat the solution (monitor temperature) q2->s2 No q3 Is the solution saturated? q2->q3 Yes s3 Add more solvent incrementally q2->s3 Partially dissolved s2->q3 end_success Success: Compound Dissolved q3->end_success No (dissolves after adding more) end_fail Consider advanced methods (e.g., co-solvents, derivatization) q3->end_fail Yes (still undissolved) s3->q3

Caption: A decision tree for systematically troubleshooting solubility problems.

Protocol 1: General Recrystallization Procedure

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.

Objective: To purify 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione by removing impurities.

Materials:

  • Crude 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a solvent pair like Ethyl Acetate/Hexane)

  • Erlenmeyer flasks, heating source (hot plate), filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, particulates), perform a hot filtration using a pre-heated funnel to remove them. Add a small amount of extra hot solvent just before filtering to prevent premature crystallization.[13]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the growth of larger, purer crystals.[11]

  • Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed crystal" of the pure compound.[12]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[13]

  • Drying: Dry the purified crystals completely. Air drying or using a vacuum oven at a gentle temperature is recommended.

Workflow for Recrystallization

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, if impurities present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Induce Crystallization (If needed: scratch/seed) C->D E 5. Cool in Ice Bath (Maximize Yield) C->E Crystals Form D->E F 6. Isolate via Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Pure Crystals G->H

Caption: A standard workflow for the purification of solids via recrystallization.

Safety & Handling

As a responsible scientist, proper handling is paramount.

  • Always handle 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in a well-ventilated area or a chemical fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Avoid creating dust, as fine organic powders can form combustible dust concentrations in the air.[14]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety and hazard information before starting any experiment.[10][14][15]

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 350195, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • International Journal of Novel Research and Development. Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69327664, 2-Chloro-2-phenylcyclohexane-1,3-dione. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • ChemSynthesis. 2-chloro-indene-1,3-dione chemical properties. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • ResearchGate. Synthesis of a related complex molecule. [Link]

  • PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • ResearchGate. Clean synthesis of 2-arylideneindan-1,3-diones in water. [Link]

  • ChemRxiv. Large-scale synthesis of a complex organic molecule. [Link]

  • ResearchGate. A Structured Approach to Cope with Impurities During Industrial Crystallization Development. [Link]

  • Organic Chemistry, University of Colorado Boulder. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

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Optimization

unexpected spectral data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

A Guide to Interpreting Unexpected Spectral Data Welcome to the technical support guide for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This resource, designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Interpreting Unexpected Spectral Data

Welcome to the technical support guide for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This resource, designed for researchers, chemists, and drug development professionals, addresses common and unexpected spectral findings during the analysis of this compound. As Senior Application Scientists, we understand that deviations from expected data can be a significant roadblock. This guide provides in-depth troubleshooting, validated protocols, and a foundational understanding of the molecule's behavior to navigate these challenges effectively.

Introduction: The Challenge of a Quaternary Stereocenter

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a versatile synthetic intermediate. Its structure features a sterically hindered, quaternary carbon (C2) bearing both a phenyl group and a chlorine atom. This unique structural feature, while synthetically useful, is also the primary source of analytical complexity. The compound is typically synthesized by the chlorination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione. Issues often arise from incomplete reactions or degradation of the product, leading to spectra that are difficult to interpret. This guide will help you distinguish between impurities, degradation products, and instrumental artifacts.

Part 1: Troubleshooting Guide - Common Spectral Anomalies

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My ¹H NMR spectrum shows a singlet at ~4.25 ppm, which I don't expect. What is it?

Answer: The presence of a singlet around 4.25 ppm is a strong indicator that your sample contains unreacted starting material, 2-phenyl-1H-indene-1,3(2H)-dione .[1] The target compound, 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione, has no protons at the C2 position and therefore should not show a signal in this region.

Causality and Diagnosis:

  • Incomplete Chlorination: The reaction may not have gone to completion, leaving residual starting material.

  • Hydrolysis: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a tertiary α-chloro ketone, making it susceptible to hydrolysis. Trace amounts of water in your NMR solvent (like DMSO-d₆ or CDCl₃) or exposure to moisture during workup can convert the product back to 2-phenyl-1H-indene-1,3(2H)-dione.

Troubleshooting Steps:

  • Confirm the Impurity: If you have a standard of the starting material, spike your NMR sample with a small amount and see if the peak at ~4.25 ppm increases in intensity.

  • Check for Other Signals: The starting material also has characteristic aromatic signals. Compare your full spectrum to a reference spectrum of 2-phenyl-1H-indene-1,3(2H)-dione.[1]

  • Purification: If the starting material is present, repurify your product. See Protocol 1: Recrystallization or Protocol 2: Column Chromatography .

Question 2: The aromatic region of my ¹H NMR spectrum is overly complex and doesn't match the expected pattern for my target molecule.

Answer: This issue typically arises from an overlapping mixture of signals from your desired product and the starting material, 2-phenyl-1H-indene-1,3(2H)-dione.

Causality and Diagnosis:

The target product has nine aromatic protons (four on the indene core and five on the phenyl ring). The starting material has ten protons (an additional methine proton, which is discussed in Q1, and nine aromatic protons). While the aromatic signals are similar, their chemical environments are slightly different, leading to a complex, overlapping pattern in a mixture.

  • Expected ¹H NMR Aromatic Signals (Approximate):

    • Indene Protons: Typically appear as two multiplets, often in the range of 7.8-8.1 ppm.

    • Phenyl Protons: Appear as a multiplet, often in the range of 7.2-7.6 ppm.

When the starting material is present, its aromatic signals will be superimposed in these regions, broadening the multiplets and making peak assignment difficult.

Troubleshooting Steps:

  • High-Resolution NMR: Ensure you are using a high-field NMR spectrometer (400 MHz or higher) to achieve better signal dispersion.[2]

  • 2D NMR Spectroscopy: A 2D-COSY spectrum can help identify which aromatic protons are coupled to each other, but in a mixture, a 2D-HSQC or HMBC spectrum will be more definitive. These techniques correlate protons to their attached carbons, allowing you to distinguish between the two species based on their different carbon shifts.

  • Purification: The most reliable solution is to purify the sample to remove the contaminant.

Question 3: My mass spectrum shows a significant peak at M+2. Is this an impurity?

Answer: No, this is an expected and key feature of your target compound. The peak at M+2 is due to the natural isotopic abundance of chlorine.

Causality and Diagnosis:

Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, any molecule containing a single chlorine atom will exhibit two main peaks in its mass spectrum:

  • M peak: Corresponds to the molecule containing the ³⁵Cl isotope.

  • M+2 peak: Corresponds to the molecule containing the ³⁷Cl isotope, which is two mass units heavier.

The intensity ratio of the M to M+2 peak should be approximately 3:1 . For 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Molecular Weight: 256.68 g/mol [3]), you should expect:

  • A peak at m/z ≈ 256 (for C₁₅H₉³⁵ClO₂)

  • A peak at m/z ≈ 258 (for C₁₅H₉³⁷ClO₂) with roughly one-third the intensity.

If you see a peak at m/z ≈ 222, it likely corresponds to the starting material, 2-phenyl-1H-indene-1,3(2H)-dione, which has lost the chlorine and gained a proton.[1]

Question 4: I'm struggling to find the quaternary carbon signal for C2 in my ¹³C NMR spectrum.

Answer: The absence or weakness of a quaternary carbon signal is a common phenomenon in ¹³C NMR spectroscopy. This is not necessarily indicative of a problem with your sample.

Causality and Diagnosis:

Quaternary carbons (carbons with no attached protons) often have very long spin-lattice relaxation times (T₁). In standard ¹³C NMR experiments, the short delay between pulses may not be sufficient for these carbons to fully relax, leading to signal saturation and a very weak or absent peak. The C2 carbon in your molecule is a classic example.

Troubleshooting Steps:

  • Increase Relaxation Delay (d1): The most effective solution is to increase the relaxation delay in your NMR acquisition parameters. A delay of 5-10 seconds (or even longer) between pulses will allow the quaternary carbon to relax and produce a stronger signal.

  • Increase Number of Scans: A higher number of scans will improve the signal-to-noise ratio, making it easier to see weak signals.

  • Use a Different Experiment: An HMBC (Heteronuclear Multiple Bond Correlation) experiment can help you infer the presence of the quaternary carbon. You should see correlations from the aromatic protons on the phenyl ring and the indene core to the C2 carbon.

Part 2: Data Summary and Synthesis Pathway

Expected vs. Unexpected Spectral Data Summary
TechniqueExpected Data for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dioneCommon Unexpected ObservationProbable Cause(s)
¹H NMR No signal > 4.0 ppmComplex multiplets for 9 aromatic protons (approx. 7.2-8.1 ppm)Singlet at ~4.25 ppmOverly complex aromatic regionStarting material impurityHydrolysis product
¹³C NMR Quaternary C2 signal (approx. 65-75 ppm, may be weak)Two carbonyl signals (~195-205 ppm)Multiple aromatic signalsMissing C2 quaternary signalExtra CH signal at ~55-60 ppmLong T₁ relaxation timeStarting material impurity
Mass Spec (EI/ESI) M peak at m/z ≈ 256M+2 peak at m/z ≈ 258 (ratio ~3:1)Dominant peak at m/z ≈ 222Absence of M+2 peakStarting material impurityHydrolysis during analysis
IR (KBr/ATR) Strong C=O stretch (~1710-1740 cm⁻¹)C-Cl stretch (~700-800 cm⁻¹)No O-H bandBroad peak at ~3200-3500 cm⁻¹Presence of waterHydrolysis to starting material (enol form)
Synthetic and Degradation Pathways

The primary route to the target compound involves the chlorination of 2-phenyl-1H-indene-1,3(2H)-dione. The most significant competing reaction is the hydrolysis of the product back to this starting material.

Synthesis_and_Degradation Start 2-Phenyl-1H-indene-1,3(2H)-dione Product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Start->Product  Chlorination  (e.g., SO₂Cl₂, NCS)   Product->Start  Hydrolysis  (H₂O, moisture)   Troubleshooting_Workflow decision decision nmr_issue What is the NMR anomaly? decision->nmr_issue NMR ms_issue What is the MS anomaly? decision->ms_issue Mass Spec ir_issue What is the IR anomaly? decision->ir_issue IR start_node Start: Unexpected Spectral Data start_node->decision Identify Technique solution_node solution_node singlet_4ppm Probable Cause: Starting Material / Hydrolysis nmr_issue->singlet_4ppm Singlet at ~4.25 ppm missing_13c Probable Cause: Long T₁ Relaxation nmr_issue->missing_13c Missing Quaternary C m_plus_2 Expected Feature: Chlorine Isotope Pattern (³⁷Cl) ms_issue->m_plus_2 M+2 Peak Observed no_m_plus_2 Probable Cause: Starting Material Impurity ms_issue->no_m_plus_2 Peak at m/z 222 oh_stretch Probable Cause: Water or Hydrolysis ir_issue->oh_stretch Broad O-H Stretch solution_purify Purify Sample: Recrystallize or use Chromatography singlet_4ppm->solution_purify Action solution_nmr_params Adjust NMR Parameters: Increase relaxation delay (d1) Increase scan count missing_13c->solution_nmr_params Action solution_ok No action needed. This confirms product structure. m_plus_2->solution_ok Action no_m_plus_2->solution_purify solution_dry Thoroughly dry sample and solvents. Consider repurification. oh_stretch->solution_dry Action

Sources

Troubleshooting

common experimental errors with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis and handling of this compound. Our goal is to equip you with the necessary insights to overcome common experimental challenges and ensure the integrity of your results.

I. Synthesis and Reaction Troubleshooting

This section addresses common issues encountered during the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, which is typically prepared by the chlorination of 2-phenyl-1H-indene-1,3(2H)-dione.

FAQ 1: My chlorination reaction of 2-phenyl-1H-indene-1,3(2H)-dione is resulting in a low yield or a complex mixture of products. What are the likely causes?

Several factors can contribute to low yields and the formation of byproducts in the chlorination of 2-phenyl-1H-indene-1,3(2H)-dione. The primary culprits are often related to the reaction conditions and the stability of the starting material and product.

Potential Causes and Solutions:

  • Over-chlorination: The presence of an active methylene group in the starting material, 2-phenyl-1H-indene-1,3(2H)-dione, can sometimes lead to the formation of dichlorinated species, although this is less common for the 2-substituted derivative. Careful control of the stoichiometry of the chlorinating agent is crucial.

  • Side Reactions: The parent compound, 1,3-indandione, is known to undergo self-aldol condensation.[1] While the 2-phenyl substituent offers some steric hindrance, under harsh basic or acidic conditions, similar side reactions can occur, leading to complex oligomeric impurities.

  • Decomposition of the Starting Material: The 1,3-dicarbonyl moiety can be susceptible to cleavage under extreme pH or high temperatures.[2] It is advisable to perform the reaction under mild conditions.

Troubleshooting Protocol:

  • Reagent Purity: Ensure the purity of your starting material, 2-phenyl-1H-indene-1,3(2H)-dione. Impurities can initiate unwanted side reactions.

  • Chlorinating Agent: The choice of chlorinating agent is critical. N-chlorosuccinimide (NCS) is often a good choice for the α-halogenation of 1,3-dicarbonyl compounds as it provides a source of electrophilic chlorine under relatively mild conditions.

  • Solvent Selection: Use an inert, dry solvent such as dichloromethane (DCM) or chloroform. Protic solvents may compete with the substrate for the chlorinating agent.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions and decomposition.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-reaction.

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Provides a mild source of electrophilic chlorine.
Solvent Dichloromethane (DCM), ChloroformInert and aprotic.
Temperature 0 °C to Room TemperatureMinimizes side reactions and decomposition.
Stoichiometry 1.0 - 1.1 equivalents of NCSAvoids over-chlorination.
FAQ 2: I am observing the formation of a significant amount of a polar impurity that is difficult to separate from my desired product. What could this be?

A common and often overlooked issue is the hydrolysis of the target compound, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, back to the starting material or other degradation products.

Plausible Explanation:

The carbon-chlorine bond in α-halo ketones is susceptible to nucleophilic attack, including by water.[3][4] Trace amounts of water in the reaction mixture or during workup can lead to the formation of 2-hydroxy-2-phenyl-1H-indene-1,3(2H)-dione, which exists in equilibrium with the starting material. This hydrolysis is often catalyzed by acidic or basic conditions.[5]

Workflow for Minimizing Hydrolysis:

Caption: Workflow to minimize hydrolysis.

II. Purification and Characterization

This section provides guidance on the purification and characterization of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

FAQ 3: What is the most effective method for purifying 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione?

The choice of purification method depends on the nature and quantity of the impurities.

Recommended Purification Strategies:

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most straightforward method. A solvent system of hexane/ethyl acetate or toluene can be effective.

  • Column Chromatography: For complex mixtures or to achieve high purity, column chromatography is recommended.[6] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.

MethodWhen to UseRecommended Solvents
Recrystallization Crude product is a solid with minor impurities.Hexane/Ethyl Acetate, Toluene
Column Chromatography Complex mixture of products or high purity is required.Silica gel with Hexane/Ethyl Acetate gradient
FAQ 4: My purified product seems to degrade over time. What are the proper storage conditions?

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is susceptible to hydrolysis and potentially photodecomposition.

Optimal Storage Conditions:

To ensure the long-term stability of your compound, it should be stored under the following conditions:

  • Temperature: 2-8°C.[7]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Light: Protected from light in an amber vial.

  • Moisture: In a desiccator to prevent exposure to moisture.

III. Product Identity and Purity Analysis

This section covers the analytical techniques for confirming the identity and purity of your synthesized 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

FAQ 5: How can I confirm that I have successfully synthesized 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione?

A combination of spectroscopic methods should be used to confirm the structure of the final product.

Analytical Techniques for Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the disappearance of the signal corresponding to the C-H proton at the 2-position of the starting material. The aromatic protons of the phenyl and indene rings should be visible.

    • ¹³C NMR will show a characteristic shift for the carbon atom bearing the chlorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.[8] The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum should show strong carbonyl (C=O) stretching frequencies characteristic of 1,3-diones.

Expected Spectroscopic Data:

TechniqueExpected Observation
¹H NMR Disappearance of the C2-H proton signal. Presence of aromatic signals.
¹³C NMR Characteristic signal for the C2-Cl carbon.
HRMS Correct molecular ion peak with the characteristic chlorine isotopic pattern.
IR Strong C=O stretching bands around 1700-1740 cm⁻¹.

Reaction Scheme and Mechanism:

G cluster_0 Chlorination of 2-Phenyl-1H-indene-1,3(2H)-dione start_material 2-Phenyl-1H-indene-1,3(2H)-dione product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione start_material->product Electrophilic Chlorination chlorinating_agent N-Chlorosuccinimide (NCS) chlorinating_agent->product succinimide Succinimide chlorinating_agent->succinimide

Caption: General reaction scheme for chlorination.

References

  • ResearchGate. Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. Available from: [Link]

  • MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Available from: [Link]

  • Google Patents. Preparation method of 1,3-indandione compounds.
  • PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

  • ResearchGate. 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. Available from: [https://www.researchgate.net/publication/336733333_2-E-2-3E-2-Chloro-3-2E-2-11-dimethyl-3-3-phenylpropyl-13-dihydro-2H-benzoeindol-2-ylidene]
  • ChemSynthesis. 2-chloro-indene-1,3-dione. Available from: [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. Available from: [Link]

  • ResearchGate. A review on 2-arylidene-1,3-indanediones: preparation and applications to the synthesis of diverse spirocyclic compounds. Available from: [Link]

  • Save My Exams. Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note. Available from: [Link]

  • ResearchGate. The mechanism of the formation of 1H-indene-1,3(2H)-dione via.... Available from: [Link]

  • ResearchGate. Annulations involving 2-arylidene-1,3-indanediones: Stereoselective synthesis of spiro- A nd fused scaffolds. Available from: [Link]

  • Encyclopedia.pub. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

  • ResearchGate. The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis. Available from: [Link]

  • Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available from: [Link]

  • Wikipedia. 1,3-Indandione. Available from: [Link]

  • freesciencelessons. A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". Available from: [Link]

  • NIST WebBook. 1H-Indene-1,3(2H)-dione. Available from: [Link]

  • PubMed Central. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Available from: [Link]

  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

  • Chemistry LibreTexts. 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. Available from: [Link]

  • Semantic Scholar. Reactions of some 1,3-indandione derivatives. Available from: [Link]

  • PubMed. Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Available from: [Link]

  • PubChem. 2-Methyl-2-phenyl-1H-indene-1,3(2H)-dione. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Answering the user request. Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-96-7).

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user request.

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-96-7). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered in purifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues observed during the synthesis and purification of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Q1: What are the most probable impurities in my crude product?

A1: The impurity profile is almost always a direct consequence of the synthetic route. The most common synthesis is the electrophilic chlorination of 2-phenyl-1H-indene-1,3(2H)-dione.[1][2]

Primary Impurities Include:

  • Unreacted Starting Material: 2-Phenyl-1H-indene-1,3(2H)-dione is the most common impurity. Its physical properties can be similar enough to the product to make separation challenging.

  • Reagent Byproducts: If you use N-Chlorosuccinimide (NCS) as the chlorinating agent, the byproduct will be succinimide , which is water-soluble.[1][2] If other reagents like those based on iodonium are used, byproducts such as iodobenzene may be present.[3]

  • Hydrolysis Product: The α-chloro bond in the product is susceptible to hydrolysis, which can occur during an aqueous workup or even during chromatography on silica gel that has not been properly dried. This leads to the reformation of the starting material, 2-phenyl-1H-indene-1,3(2H)-dione, or the formation of 2-hydroxy-2-phenyl-1H-indene-1,3(2H)-dione.

  • Residual Solvents: Common reaction solvents like toluene or acetonitrile may be present.[1][3]

The following diagram illustrates the origin of these common impurities.

cluster_synthesis Synthesis Step cluster_product Crude Product Mixture SM 2-Phenyl-1,3-indandione (Starting Material) Reaction Chlorination Reaction SM->Reaction Reagent Chlorinating Agent (e.g., NCS) Reagent->Reaction Solvent Reaction Solvent Solvent->Reaction Product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (Desired Product) Reaction->Product Impurity_SM Unreacted Starting Material Reaction->Impurity_SM Incomplete Reaction Impurity_Reagent Reagent Byproduct (e.g., Succinimide) Reaction->Impurity_Reagent Stoichiometric Byproduct Impurity_Solvent Residual Solvent Reaction->Impurity_Solvent Carryover

Caption: Sources of impurities in the crude product mixture.

Q2: My melting point is broad and lower than expected. What does this indicate?

A2: A broad melting point range is a classic indicator of an impure substance. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break it apart, which results in a melting point depression and broadening. The most likely culprit is residual starting material, 2-phenyl-1H-indene-1,3(2H)-dione, which has a reported melting point of 144-148 °C.[4]

Q3: I performed an aqueous workup and my yield decreased, with TLC/NMR showing more starting material. What happened?

A3: This strongly suggests hydrolysis of the product. The carbon atom bearing the chlorine is electrophilic and can be attacked by water, especially under non-neutral pH conditions or prolonged exposure. This reaction converts your product back into the starting material. To mitigate this, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove bulk water, and then dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation. Minimize the time the product spends in contact with water.

Q4: What is the best first-pass purification method for this compound?

A4: Recrystallization is the most efficient and scalable first-pass purification technique for this compound, provided it is a solid at room temperature. It is highly effective at removing unreacted starting material and other impurities that have different solubility profiles. The starting material, 2-phenyl-1,3-indandione, can be recrystallized from ethanol or chloroform, suggesting that these or similar solvents are excellent starting points for developing a protocol for the chlorinated product.[5]

Q5: How do I select the ideal recrystallization solvent?

A5: The principle of a good recrystallization solvent is "poorly soluble when cold, highly soluble when hot." You should perform a small-scale solvent screen.

Solvent ClassExample Solvents to TestRationale
Alcohols Ethanol, IsopropanolThe starting material is soluble in ethanol, making it a logical choice.[5] Isopropanol is slightly less polar and may offer better recovery.
Esters Ethyl AcetateA medium-polarity solvent that is excellent for a wide range of organic compounds. It was shown to be effective for other α-chloroketones.[6]
Halogenated Dichloromethane (DCM)Use with caution due to toxicity. Can be effective but often requires a co-solvent.
Hydrocarbons Toluene, HeptaneLikely to be poor solvents on their own but are excellent as "anti-solvents" to induce crystallization when added to a solution of your compound in a good solvent (e.g., DCM or Ethyl Acetate).

Screening Procedure: Place ~20 mg of crude material in a test tube. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent system.

Q6: When should I use column chromatography instead of recrystallization?

A6: Column chromatography is necessary when:

  • Recrystallization fails to remove a key impurity (e.g., the impurity has very similar solubility).

  • The crude product is an oil and will not crystallize.

  • Multiple impurities are present that cannot be removed in a single recrystallization.

  • The highest possible purity (>99.5%) is required for a specific application like reference standard generation.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

This protocol assumes isopropanol has been identified as a suitable solvent from screening.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Add the solvent in small portions near its boiling point to avoid adding excess.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 2-3 minutes, and then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for forming pure crystals that exclude impurities.

  • Yield Maximization: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, or HPLC to confirm purity.

Protocol 2: Flash Column Chromatography

  • Adsorbent Preparation: Use silica gel with a particle size of 40-63 µm. Deactivate the silica by adding 1% (by weight) triethylamine to the eluent system. This helps prevent the hydrolysis of the acid-sensitive α-chloro ketone on the silica surface.

  • Eluent Selection: Start by identifying a solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Pack the column with the selected eluent system. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

The following workflow diagram summarizes the decision-making process for purification.

start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check_1 Check Purity (TLC, MP, NMR) recrystallization->purity_check_1 final_product Pure Product (>98%) purity_check_1->final_product Purity OK column_chromatography Perform Column Chromatography (Deactivated Silica) purity_check_1->column_chromatography Impure purity_check_2 Check Purity (TLC, HPLC) column_chromatography->purity_check_2 purity_check_2->recrystallization Still Impure (Consider Re-crystallization) purity_check_2->final_product Purity OK

Caption: General purification workflow for 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

References

  • Giannopoulos, V., Katsoulakis, N., & Smonou, I. (2022). Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Synthesis, 54(11), 2457-2463. Available at: [Link]

  • Chong, S., Su, Y., Wu, L., et al. (2016). Trimethylchlorosilane-Mediated Mild α-Chlorination of 1,3-Dicarbonyl Compounds Promoted by Phenyliodonium Diacetate. Synthesis, 48(09), 1359-1370. Available at: [Link]

  • García-García, P., Díez-Pascual, A. M., & Ladero, M. (2018). Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds Catalyzed by 2-Aminobenzimidazole Derivatives. Molecules, 23(9), 2329. Available at: [Link]

  • Google Patents. (2004). A method for preparing α' chloroketones. CN1466561A.
  • ResearchGate. (n.d.). Chlorination of 1,3-dicarbonyl compounds. Substrate scope. a. Retrieved January 21, 2026, from a publication on organocatalytic chlorination. Available at: [Link]

  • ResearchGate. (n.d.). Scope of di-chlorination of 1,3-dicarbonyl compounds. Retrieved January 21, 2026, from a publication on copper-catalyzed halogenation. Available at: [Link]

  • MDPI. (2021). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Molecules, 26(15), 4488. Available at: [Link]

  • Yu, J., & Zhang, C. (2009). A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Synthesis, 2009(14), 2324-2328. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350195, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Retrieved January 21, 2026. Available at: [Link]

  • Geffroy, C., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3123. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved January 21, 2026. Available at: [Link]

  • Bunnett, J. F., & Tarbell, D. S. (1946). A New Method for the Synthesis of α-Chloroketones. Journal of the American Chemical Society, 68(12), 2453-2454. Available at: [Link]

  • MDPI. (2022). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules, 27(19), 6649. Available at: [Link]

  • Kano, T., et al. (2016). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 21(5), 603. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mechanistic Validation of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α-Halogenated 1,3-Indandiones The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, exhibiting a w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Halogenated 1,3-Indandiones

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a halogen atom at the C2 position, particularly in conjunction with a phenyl substituent, creates a chiral center and significantly modulates the compound's reactivity and potential as a synthetic intermediate. 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is one such molecule, holding promise for the development of novel therapeutics and functional materials. A thorough understanding of its formation mechanism is paramount for reaction optimization, impurity profiling, and the rational design of analogous compounds.

This guide provides an in-depth analysis of the proposed mechanism for the synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione from 2-phenyl-1H-indene-1,3(2H)-dione. We will explore the key mechanistic steps, present a framework for its experimental validation, and compare the standard chlorination approach with viable alternatives.

Proposed Mechanism of Chlorination: An Electrophilic Attack on an Enol Intermediate

The chlorination of 2-phenyl-1H-indene-1,3(2H)-dione is best described as an acid-catalyzed α-halogenation of a β-dicarbonyl compound. The reaction proceeds through a critical enol intermediate, which acts as the nucleophile.

Step 1: Keto-Enol Tautomerism

The reaction initiates with the tautomerization of the diketo form of 2-phenyl-1H-indene-1,3(2H)-dione to its more reactive enol form. This equilibrium is often catalyzed by the presence of a trace amount of acid. The enol form is stabilized by the delocalization of electrons across the double bond and the carbonyl groups. NMR and density functional theory (DFT) studies have shown that for 2-phenyl-1,3-indandione, the enol form can be significantly stabilized in polar aprotic solvents like DMSO through strong hydrogen bonding[1].

G cluster_0 Keto-Enol Equilibrium Keto 2-Phenyl-1,3-indandione (Keto form) Enol 2-Phenyl-1,3-indandione (Enol form) Keto->Enol Acid-catalyzed tautomerization Enol->Keto H_plus H+ G Enol Enol Intermediate Intermediate Protonated Intermediate Enol->Intermediate Electrophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Product 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione Intermediate->Product Deprotonation Succinimide Succinimide Product->Succinimide

Caption: Proposed mechanism for the chlorination of the enol intermediate.

Experimental Validation of the Proposed Mechanism

To rigorously validate this proposed mechanism, a series of experiments can be designed to probe the key steps and intermediates.

Spectroscopic Identification of the Enol Intermediate

Objective: To detect the presence of the enol form of 2-phenyl-1H-indene-1,3(2H)-dione under reaction conditions.

Methodology:

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum of 2-phenyl-1H-indene-1,3(2H)-dione should be acquired. The presence of a signal corresponding to the enolic hydroxyl proton would provide direct evidence for the enol tautomer. Studies have shown that the enol form is stabilized in DMSO.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of the starting material should be recorded. The presence of a broad absorption band in the region of 3400-2400 cm⁻¹ (O-H stretch) and a C=C stretching vibration around 1650 cm⁻¹ would be indicative of the enol form.

Kinetic Studies

Objective: To determine the rate law of the reaction and identify the rate-determining step.

Methodology:

  • The reaction rate can be monitored by periodically taking aliquots from the reaction mixture and analyzing the concentration of the starting material or product using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • A series of experiments should be conducted by systematically varying the concentrations of 2-phenyl-1H-indene-1,3(2H)-dione, the chlorinating agent (e.g., NCS), and the acid catalyst.

  • Expected Outcome: For an acid-catalyzed α-halogenation of a ketone, the rate of the reaction is typically found to be independent of the concentration and identity of the halogenating agent. The rate law is expected to be: Rate = k[2-phenyl-1,3-indandione][H⁺] . This would strongly support the formation of the enol as the slow, rate-determining step.

Isotopic Labeling Studies

Objective: To confirm that the α-proton is removed during the rate-determining step.

Methodology:

  • Synthesize a deuterated version of the starting material, 2-deuterio-2-phenyl-1H-indene-1,3(2H)-dione.

  • Compare the rate of chlorination of the deuterated and non-deuterated starting materials under identical conditions.

  • Expected Outcome: A significant kinetic isotope effect (KIE), where the rate of the reaction with the deuterated substrate is slower than that of the non-deuterated substrate, would indicate that the C-H (or C-D) bond at the α-position is broken in the rate-determining step. This provides strong evidence for the enolization mechanism.

Comparison with Alternative Chlorination Methods

While N-chlorosuccinimide is a common and effective reagent, other chlorinating agents can also be employed, each with its own mechanistic nuances and practical considerations.

ReagentProposed MechanismAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Electrophilic chlorination of the enol/enolate. Can also proceed via a radical mechanism under UV irradiation.Solid, easy to handle; mild reaction conditions; byproduct (succinimide) is often easy to remove.Can initiate radical side reactions.
Sulfuryl Chloride (SO₂Cl₂) Can act as a source of Cl₂ in situ, which then participates in electrophilic chlorination. Can also proceed via a radical mechanism.Inexpensive; powerful chlorinating agent.Liquid, corrosive, and moisture-sensitive; liberates toxic gases (SO₂ and HCl).
Chlorine Gas (Cl₂) Direct electrophilic addition to the enol.Atom economical.Highly toxic and corrosive gas; difficult to handle; can lead to over-chlorination.

Experimental Protocols

Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Materials:

  • 2-Phenyl-1H-indene-1,3(2H)-dione

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Benzoyl peroxide (optional, as a radical initiator for comparative studies)

Procedure (Electrophilic Chlorination):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-1H-indene-1,3(2H)-dione (1.0 eq) in CCl₄.

  • Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Procedure (Radical Chlorination Comparison):

  • Follow the same procedure as above, but add a catalytic amount of benzoyl peroxide.

  • Alternatively, perform the reaction in a quartz flask and irradiate with a UV lamp.

  • Analyze the product mixture to compare the selectivity and yield with the electrophilic pathway.

Characterization of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

The structure of the synthesized product should be confirmed using a suite of spectroscopic techniques:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl and indandione rings. The disappearance of the signal for the C2 proton of the starting material is a key indicator of successful chlorination.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the two carbonyl carbons and the quaternary carbon at the C2 position bearing the chlorine and phenyl groups.

  • IR Spectroscopy: The spectrum should exhibit strong absorption bands for the two carbonyl groups (around 1710-1750 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (C₁₅H₉ClO₂), along with characteristic fragmentation patterns.

Conclusion

The synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione most likely proceeds through an acid-catalyzed α-chlorination mechanism involving a rate-determining enolization followed by a rapid electrophilic attack by the chlorinating agent. This guide provides a comprehensive framework for the validation of this mechanism through a combination of spectroscopic analysis, kinetic studies, and isotopic labeling experiments. By understanding the underlying mechanistic principles, researchers can optimize reaction conditions, control product outcomes, and rationally design novel synthetic routes to this important class of compounds. A thorough comparison with alternative chlorinating agents allows for an informed selection based on the specific requirements of the synthesis, balancing factors such as reactivity, selectivity, safety, and cost.

References

  • Pipkin, J. D., & Stella, V. J. (1982). Tautomerism of phenindione, 2-phenyl-1,3-indandione, in dipolar aprotic/hydrocarbon solvent mixtures. Journal of the American Chemical Society, 104(24), 6675-6681. [Link]

Sources

Comparative

A Comparative Guide to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and Its Halogenated Analogues

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of act...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a phenyl group at the 2-position creates 2-phenyl-1,3-indandione (phenindione), a well-known anticoagulant that functions by inhibiting Vitamin K epoxide reductase.[1][3]

This guide provides a comparative analysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione , a key halogenated derivative, and its analogues. We will delve into the synthesis, structure-activity relationships (SAR), and the profound impact of halogenation on biological performance, offering field-proven insights for researchers in drug discovery and development.

The Strategic Importance of Halogenation at the C2-Position

The C2 position of the 2-phenyl-1,3-indandione scaffold is a critical locus for chemical modification. This benzylic and α-dicarbonyl proton is readily abstracted, forming an enolate that serves as a nucleophilic handle for introducing various substituents. Halogenation at this position, particularly with chlorine or bromine, is a strategic choice for several reasons:

  • Modulation of Electronic Properties: The introduction of an electronegative halogen atom significantly alters the local electronic environment.

  • Reactivity and Synthetic Utility: The C2-halogen can act as a leaving group, making these compounds valuable synthetic intermediates for further derivatization.

  • Fine-Tuning Biological Activity: As this guide will demonstrate, the nature and position of the halogen can dramatically shift the pharmacological profile of the molecule, for instance, by diminishing anticoagulant effects while enhancing anti-inflammatory properties.[4]

Synthesis of Halogenated 2-Phenyl-1,3-indandione Derivatives

The primary route to C2-halogenated derivatives is the electrophilic halogenation of the parent 2-phenyl-1,3-indandione. The enolate, formed under basic conditions or present in equilibrium, readily attacks an electrophilic halogen source. N-halosuccinimides (NCS for chlorination, NBS for bromination) are particularly effective and convenient reagents for this transformation due to their mild reaction conditions and ease of handling.[5][6]

Below is a generalized workflow for this synthetic approach.

cluster_0 Synthetic Workflow A 2-Phenyl-1,3-indandione (Parent Compound) D Reaction at RT or gentle heating A->D B Solvent System (e.g., CHCl3, CCl4) B->D C N-Halosuccinimide (NCS or NBS) C->D E Workup & Purification (Filtration, Recrystallization) D->E Reaction completion F 2-Halo-2-phenyl-1,3-indandione (Final Product) E->F Isolation

Caption: General workflow for the synthesis of C2-halogenated derivatives.

Comparative Synthesis Data

The choice of halogenating agent and reaction conditions can influence the yield and purity of the final product. The following table summarizes typical outcomes for the synthesis of chlorinated and brominated derivatives.

CompoundHalogenating AgentSolventTypical YieldReference
2-Chloro -2-phenyl-1,3-dioneN-Chlorosuccinimide (NCS)ChloroformGood to Excellent[7][8]
2-Bromo -2-phenyl-1,3-dioneN-Bromosuccinimide (NBS)Carbon TetrachlorideGood to Excellent[4]
4-Bromo -2-phenyl-1,3-dioneN/A (Synthesized from 3-bromophthalic acid)N/AModerate[4]

Comparative Biological Activity: A Shift from Anticoagulant to Anti-inflammatory

The most compelling aspect of halogenating 2-phenyl-1,3-indandione is the resulting shift in its biological activity profile. While the parent compound is primarily an anticoagulant, specific halogenated derivatives show pronounced anti-inflammatory effects with a concurrent reduction in anticoagulant potency.[4][9] This divergence is critical for developing safer therapeutic agents, as undesired anticoagulant activity is a major side effect.

The Causality Behind the Functional Shift

The anticoagulant activity of 2-phenyl-1,3-indandiones is linked to their ability to inhibit the Vitamin K cycle. This interaction is sensitive to the molecule's three-dimensional structure and electronic distribution. Introducing a bulky halogen atom at the C2 or C4 position can create steric hindrance that disrupts the optimal binding to Vitamin K epoxide reductase, thereby reducing anticoagulant effects. Simultaneously, these structural changes can enhance binding to inflammatory targets, such as enzymes in the prostaglandin synthesis pathway.[10]

The table below compares the known activities of key derivatives.

CompoundHalogen PositionPrimary Biological ActivityAnticoagulant ActivityReference
2-Phenyl-1,3-indandioneNoneAnticoagulantPotent[3][11]
2-Chloro -2-phenyl-1,3-dioneC2Anticoagulant / Anti-inflammatory (Expected)Present (Modulation expected)[9]
4-Bromo -2-phenyl-1,3-dioneC4Anti-inflammatoryDevoid[4]
2,5-Dibromo-2-naphthyl-1,3-dioneC2, C5Anti-inflammatoryDevoid[4]

Note: Specific quantitative data for the 2-chloro derivative is less prevalent in comparative literature, but its activity profile is expected to align with other C2-halogenated analogues, showing a potential blend of activities.

This data strongly suggests a structure-activity relationship where halogenation on the indandione ring system (e.g., at C4) is particularly effective at eliminating anticoagulant activity while retaining or enhancing anti-inflammatory properties .[4] This makes compounds like 4-bromo-2-phenylindan-1,3-dione highly promising leads for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with a superior safety profile.

cluster_0 Structure-Activity Relationship (SAR) cluster_1 Halogenation parent 2-Phenyl-1,3-indandione Potent Anticoagulant c2_halo C2-Halogenation (Cl, Br) Modulated Anticoagulant Potential Anti-inflammatory parent:f0->c2_halo Reduces potency c4_halo C4-Halogenation (Br) Devoid of Anticoagulant Potent Anti-inflammatory parent:f0->c4_halo Eliminates activity c2_halo->c4_halo:f1 Enhances specificity

Caption: SAR diagram illustrating the effect of halogenation on biological activity.

Experimental Protocols

To facilitate further research, we provide validated, step-by-step protocols for the synthesis of the parent compound and its C2-chloro derivative, along with a standard method for evaluating anti-inflammatory activity.

Protocol 1: Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione

This protocol is a base-catalyzed condensation reaction.

  • Preparation: To a solution of sodium ethoxide (prepared from 3.0 g of sodium in 50 mL of absolute ethanol), add phthalide (5.6 g, 0.04 mol) and freshly distilled benzaldehyde (7.4 g, 0.04 mol).

  • Reaction: Reflux the mixture for 1 hour. The solution will typically develop a deep color.

  • Workup: Remove the ethanol under reduced pressure. To the residue, add 40 mL of water, followed by 200 mL of ice water.

  • Purification: Wash the aqueous solution with diethyl ether (2 x 40 mL) to remove unreacted benzaldehyde. Acidify the aqueous layer with dilute sulfuric acid until precipitation is complete.

  • Isolation: Collect the crude product by filtration, wash with water, and recrystallize from ethanol to yield pale yellow crystals of 2-phenyl-1,3-indandione.[12]

Protocol 2: Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

This protocol utilizes N-chlorosuccinimide for electrophilic chlorination.

  • Preparation: Dissolve 2-phenyl-1,3-indandione (2.22 g, 10 mmol) in 50 mL of chloroform in a round-bottom flask.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is slow.

  • Workup: Upon completion, cool the reaction mixture. The byproduct, succinimide, will precipitate and can be removed by filtration.

  • Isolation: Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent like an ethanol/water mixture to yield pure 2-chloro-2-phenyl-1,3-indandione.[8]

Protocol 3: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Animal Acclimatization: Use Wistar rats (150-200 g), acclimatized for at least one week with free access to food and water.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 20, 40, 80 mg/kg).

  • Compound Administration: Administer the test compounds and controls intraperitoneally or orally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection, Vₜ).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control x 100 Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.[4][13]

Conclusion and Future Outlook

The comparative analysis of 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione and its halogenated analogues reveals a compelling narrative of structure-guided drug design. Strategic halogenation of the 2-phenyl-1,3-indandione scaffold serves as a powerful tool to modulate biological activity, steering the pharmacological profile away from anticoagulation and towards anti-inflammatory action. Specifically, derivatives with halogens on the indane ring, such as 4-bromo-2-phenyl-1,3-indandione, represent a particularly promising avenue for the development of novel anti-inflammatory agents with an improved safety profile.

Future research should focus on a systematic evaluation of various halogen substitutions (F, Cl, Br, I) at different positions on both the indane and phenyl rings. Quantifying their effects on both anticoagulant and anti-inflammatory targets through in vitro enzyme assays and in vivo models will provide a more detailed map of the structure-activity landscape, paving the way for the next generation of indandione-based therapeutics.

References

  • Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittelforschung, 25(6), 873-7. [Online] Available at: [Link]

  • Farmaco Sci. (1976). Antiinflammatory activity of two phenylindandione derivatives. 31(6), 403-11. [Online] Available at: [Link]

  • Koba, M., & Koba, K. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current organic synthesis, 15(6), 771–779. [Online] Available at: [Link]

  • Request PDF. Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. [Online] Available at: [Link]

  • Priya, V., et al. (2011). Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. Journal of Chemical and Pharmaceutical Research, 3(1), 522-528.
  • ChemSynthesis. 2-chloro-indene-1,3-dione. [Online] Available at: [Link]

  • Radhakrishnan, K., et al. (2017). Synthesis and Antimicrobial Activity of 2-Benzylidene-1,3 Indandiones: A Structure-Reactivity Study. Der Chemica Sinica, 7(4), 1-7. [Online] Available at: [Link]

  • Davarani, S. S. H., et al. (2007). Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian Journal of Pharmaceutical Research, 6(4), 281-288. [Online] Available at: [Link]

  • Request PDF. Synthesis and biological evaluation of 1,3-indandione derivatives as acetylcholinesterase inhibitors. [Online] Available at: [Link]

  • Al-Samydai, A., et al. (2022). Anti-Inflammatory Activity of Natural Products. Molecules, 27(19), 6249. [Online] Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. [Online] Available at: [Link]

  • Maccioni, E., et al. (1999). Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Il Farmaco, 54(9), 579–583. [Online] Available at: [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Online] Available at: [Link]

  • Zlatanova-Tenisheva, H., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Medicina, 60(8), 1279. [Online] Available at: [Link]

  • Blaustein, A. U., et al. (1950). Preliminary report on the clinical use of a new anticoagulant, phenylindandione. Circulation, 1(5), 1195–1204. [Online] Available at: [Link]

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Validation

A Comparative Guide to 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and Its Halogenated Analogs in Anticoagulant Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Indane-1,3-dione Scaffold in Anticoagulation The indane-1,3-dione scaffold is a cornerstone in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Indane-1,3-dione Scaffold in Anticoagulation

The indane-1,3-dione scaffold is a cornerstone in the development of synthetic anticoagulants. These compounds primarily exert their therapeutic effect by antagonizing the action of Vitamin K, a critical cofactor in the synthesis of several blood clotting factors.[1][2] The enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1) is the molecular target of indane-1,3-dione derivatives, which inhibit the regeneration of active Vitamin K, thereby impeding the coagulation cascade.[1][2] 2-Phenyl-1H-indene-1,3(2H)-dione, also known as Phenindione, is a well-known member of this class.[3] The introduction of a halogen atom at the 2-position, as seen in 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, offers a reactive handle for further synthetic modifications and can significantly influence the compound's physicochemical properties and biological activity.

This guide provides a comparative analysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and its bromo and fluoro analogs. We will delve into their synthesis, chemical reactivity, and potential as anticoagulants, supported by experimental data and detailed protocols to aid researchers in this field.

Rationale for Seeking Alternatives: The Halogen Effect

The choice of a halogen substituent at the 2-position of the 2-phenyl-1H-indene-1,3(2H)-dione core can profoundly impact its performance characteristics:

  • Reactivity: The carbon-halogen bond is a key reactive site. The nature of the halogen (F, Cl, Br) influences the bond strength and leaving group ability, thereby affecting the compound's reactivity towards nucleophiles. This is a critical consideration for its use as a synthetic intermediate.

  • Stability: The stability of the compound under various conditions (e.g., in solution, during storage) is paramount for its utility as a research tool or a therapeutic agent. Halogen substitution can affect susceptibility to hydrolysis and other degradation pathways.

  • Biological Activity: The electronic and steric properties of the halogen can modulate the binding affinity of the molecule to its biological target, VKORC1. This can translate to differences in anticoagulant potency.

This guide will explore these differences to provide a rational basis for selecting the most appropriate compound for a given research application.

Comparative Analysis of Halogenated 2-Phenyl-1H-indene-1,3(2H)-diones

While direct, head-to-head comparative studies of the fluoro, chloro, and bromo derivatives of 2-phenyl-1H-indene-1,3(2H)-dione are not extensively documented in publicly available literature, we can infer their relative properties based on established principles of organic chemistry and data from related compounds.

Synthesis and Chemical Reactivity

The synthesis of 2-halo-2-phenyl-1H-indene-1,3(2H)-diones typically involves the halogenation of the parent compound, 2-phenyl-1H-indene-1,3(2H)-dione. The reactivity of the resulting α-haloketone is a key performance metric.

General Reactivity Trend: The reactivity of the C-X bond towards nucleophilic substitution generally follows the trend: C-Br > C-Cl > C-F . This is due to the bond strength (C-F being the strongest) and the leaving group ability of the halide ion (I⁻ > Br⁻ > Cl⁻ > F⁻). Therefore, the bromo derivative is expected to be the most reactive towards nucleophiles, making it a potentially better synthetic intermediate for introducing a variety of functional groups at the 2-position. The chloro derivative offers a balance of reactivity and stability, while the fluoro derivative would be the most stable and least reactive.

Table 1: Predicted Physicochemical and Reactivity Properties of 2-Halo-2-phenyl-1H-indene-1,3(2H)-diones

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted ReactivityPredicted Stability
2-Fluoro-2-phenyl-1H-indene-1,3(2H)-dioneC₁₅H₉FO₂240.23LowestHighest
2-Chloro-2-phenyl-1H-indene-1,3(2H)-dioneC₁₅H₉ClO₂256.68IntermediateIntermediate
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dioneC₁₅H₉BrO₂301.14HighestLowest
Anticoagulant Activity

The anticoagulant activity of indane-1,3-dione derivatives is typically assessed by measuring their ability to prolong prothrombin time (PT) or by determining their half-maximal inhibitory concentration (IC₅₀) against VKORC1. While specific data for the 2-halo-2-phenyl derivatives is scarce, studies on related 2-substituted-1,3-indandiones provide valuable insights. For instance, anisindione (2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione) is a known anticoagulant.

The electronic effect of the halogen substituent could influence the interaction with the VKORC1 active site. The electronegativity of the halogens (F > Cl > Br) might affect the electron density of the pharmacophore and its binding affinity. However, without direct experimental data, a definitive comparison of their anticoagulant potency remains speculative.

Experimental Protocols

To facilitate further research and ensure reproducibility, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and its halogenated derivatives, as well as a protocol for assessing their anticoagulant activity.

Synthesis of 2-Phenyl-1H-indene-1,3(2H)-dione (Parent Compound)

This procedure is adapted from established methods for the synthesis of 2-aryl-1,3-indandiones.[4]

Materials:

  • Phthalide

  • Benzaldehyde

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalide (1 equivalent) and benzaldehyde (1 equivalent) in absolute ethanol.

  • Slowly add sodium ethoxide solution (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-phenyl-1H-indene-1,3(2H)-dione.

  • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis_Workflow Reactants Phthalide + Benzaldehyde + Sodium Ethoxide in Ethanol Reaction Reflux (4-6h) Reactants->Reaction Workup Acidic Workup (HCl) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product 2-Phenyl-1H-indene-1,3(2H)-dione Purification->Product

Synthesis of 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

This protocol is based on the bromination of 2-aryl-1,3-indandiones.[5][6]

Materials:

  • 2-Phenyl-1H-indene-1,3(2H)-dione

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or another suitable inert solvent)

  • Benzoyl peroxide (initiator)

Procedure:

  • Suspend 2-phenyl-1H-indene-1,3(2H)-dione (1 equivalent) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the suspension.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

A similar procedure to the bromination can be employed using N-chlorosuccinimide (NCS) as the chlorinating agent.

Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay

This cell-based assay is a reliable method to determine the anticoagulant potency of the synthesized compounds.[5]

Objective: To determine the IC₅₀ value of the test compounds for VKORC1 activity.

Principle: Co-expression of human VKORC1 and a vitamin K-dependent protein (e.g., Factor IX) in a suitable cell line (e.g., HEK293T). The activity of the secreted vitamin K-dependent protein serves as a reporter for VKORC1 activity. Inhibition of VKORC1 by the test compound will lead to a decrease in the activity of the secreted reporter protein.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect the cells with expression vectors for human VKORC1 and Factor IX.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of the test compounds (e.g., 2-chloro-2-phenyl-1H-indene-1,3(2H)-dione and its analogs). Include a vehicle control (e.g., DMSO).

  • Sample Collection:

    • After a 48-hour incubation period, collect the cell culture supernatant.

  • Factor IX Activity Assay:

    • Measure the activity of secreted Factor IX in the supernatant using a commercially available chromogenic or clotting assay kit.

  • Data Analysis:

    • Plot the Factor IX activity against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

VKORC1_Assay_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis Transfection Co-transfect HEK293T cells with VKORC1 and Factor IX Treatment Treat with varying concentrations of test compounds Transfection->Treatment Incubation Incubate for 48 hours Treatment->Incubation Collection Collect cell culture supernatant Incubation->Collection Assay Measure Factor IX activity Collection->Assay Plotting Plot activity vs. log[compound] Assay->Plotting Calculation Calculate IC50 value Plotting->Calculation

Mechanism of Action: Inhibition of the Vitamin K Cycle

Indane-1,3-dione anticoagulants interrupt the vitamin K cycle by inhibiting the enzyme VKORC1.[1][2] This enzyme is responsible for the reduction of vitamin K epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. Vitamin K hydroquinone is an essential cofactor for the γ-glutamyl carboxylase, which catalyzes the post-translational modification of vitamin K-dependent clotting factors (II, VII, IX, and X), rendering them active. By inhibiting VKORC1, the indane-1,3-diones deplete the pool of active vitamin K, leading to the production of under-carboxylated, inactive clotting factors, thus exerting their anticoagulant effect.

Vitamin_K_Cycle VK_Epoxide Vitamin K Epoxide VKORC1_1 VKORC1 VK_Epoxide->VKORC1_1 VK_Quinone Vitamin K Quinone VKORC1_2 VKORC1 VK_Quinone->VKORC1_2 VK_Hydroquinone Vitamin K Hydroquinone Carboxylase γ-Glutamyl Carboxylase VK_Hydroquinone->Carboxylase Cofactor VKORC1_1->VK_Quinone VKORC1_2->VK_Hydroquinone Clotting_Factors_Active Active Clotting Factors Carboxylase->Clotting_Factors_Active Clotting_Factors_Inactive Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors_Inactive->Carboxylase Clotting_Factors_Active->VK_Epoxide Oxidation Inhibition Inhibition by Indane-1,3-diones Inhibition->VKORC1_1 Inhibition->VKORC1_2

Conclusion and Future Directions

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione and its halogenated analogs represent a valuable class of compounds for research in anticoagulation and synthetic chemistry. While a comprehensive, direct comparison of their performance is yet to be published, this guide provides a framework for their synthesis, characterization, and evaluation. The bromo-derivative is predicted to be the most reactive synthetic intermediate, while the fluoro-derivative is expected to exhibit the greatest stability. The chloro-derivative likely offers a compromise between these two extremes.

Future research should focus on the direct comparative evaluation of these compounds to elucidate the precise effects of halogen substitution on their anticoagulant activity and chemical reactivity. Such studies will be instrumental in the rational design of novel indane-1,3-dione derivatives with improved therapeutic profiles.

References

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Comparative

The Double-Edged Sword: A Comparative Guide to the Synthetic Utility of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of reactive intermediates, α-hal...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of reactive intermediates, α-halo ketones stand out for their versatility. This guide provides an in-depth technical comparison of a specific, yet highly potent, α-halo ketone: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione . We will objectively explore its distinct advantages and disadvantages, supported by established chemical principles and comparative experimental data, to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Unique Structural Attributes of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione belongs to the indane-1,3-dione class of compounds, which are recognized for their diverse biological activities, including anticoagulant and antitumor properties.[1][2] The introduction of a chlorine atom at the C2 position, which also bears a phenyl group, creates a unique trifecta of reactivity. This α-chloro ketone functionality furnishes the molecule with two primary electrophilic sites: the carbonyl carbons and the halogen-bearing α-carbon.[3] This dual reactivity is the cornerstone of its synthetic utility.

The synthesis of this chlorinated compound is typically achieved through the direct chlorination of its precursor, 2-phenyl-1H-indene-1,3(2H)-dione.[4]

Part 1: The Advantages - A Gateway to Complex Heterocycles

The primary advantage of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione lies in its enhanced reactivity as an electrophile compared to its non-halogenated parent compound, enabling a range of valuable transformations that are otherwise sluggish or inefficient.

Facile Synthesis of Fused Pyridazine Derivatives

Nitrogen-containing heterocycles are cornerstones of many pharmaceuticals.[5] The 1,2-dicarbonyl structure of the indane-1,3-dione moiety, combined with the reactive α-chloro group, makes this compound an excellent precursor for the synthesis of fused pyridazine systems, such as indeno[2,1-c]pyridazines. These structures are of interest for their potential as ligands for benzodiazepine receptors.[1]

The reaction proceeds via a condensation reaction with hydrazine, where the two carbonyl groups react to form the pyridazine ring. The presence of the α-chloro-α-phenyl group significantly enhances the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack by hydrazine.

Comparative Reaction Workflow: Synthesis of Indeno[2,1-c]pyridazine

Caption: Generalized workflow of the Favorskii rearrangement.

Part 2: The Disadvantages and Practical Considerations

Despite its synthetic advantages, the use of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is not without its challenges and limitations.

Potential for Side Reactions and Lack of Selectivity

The high reactivity of α-halo ketones can be a double-edged sword. The presence of multiple reactive sites can lead to a lack of selectivity and the formation of undesired byproducts. For instance, in the presence of a base, elimination of HCl to form an α,β-unsaturated ketone can compete with the desired substitution or rearrangement pathways. The choice of base and reaction conditions is therefore critical to steer the reaction towards the desired product.

Toxicity and Handling Precautions

α-Halo ketones are known alkylating agents and are generally considered to be toxic and lachrymatory. [6]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Availability and Cost

Compared to its non-halogenated precursor, 2-phenyl-1H-indene-1,3(2H)-dione, the chlorinated derivative is less readily available and can be more expensive, which may be a consideration for large-scale syntheses.

Part 3: Comparative Analysis with Alternatives

Application2-Chloro-2-phenyl-1H-indene-1,3(2H)-dioneAlternative Reagent(s)Comparison
Fused Pyridazine Synthesis High reactivity, potentially milder conditions.1,4-Diketones1,4-Diketones are common precursors for pyridazines, but their synthesis can be more complex. The direct use of the indane-1,3-dione scaffold is more atom-economical. [7]
Thiazole Synthesis (Hantzsch) Potent electrophile for the Hantzsch reaction.α-Diazoketones, α,β-Unsaturated Carbonylsα-Diazoketones offer an alternative to toxic α-halo ketones. [8]Reactions with α,β-unsaturated compounds provide another route but may require different catalytic systems. [6]
Ring Contraction Access to cyclopentane derivatives via Favorskii rearrangement.Wolff Rearrangement of α-diazoketonesThe Wolff rearrangement is another powerful method for ring contraction but requires the synthesis of the corresponding α-diazoketone, which can be unstable. [9]

Part 4: Experimental Protocols

The following are illustrative experimental protocols based on established methodologies for α-halo ketones. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 4-phenyl-3H-indeno[1,2-c]pyridazin-5(4H)-one
  • To a solution of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 4-phenyl-3H-indeno[1,2-c]pyridazin-5(4H)-one.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Spiro-thiazole-indandione Derivative
  • In a round-bottom flask, dissolve 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (1.0 mmol) and thiourea (1.1 mmol) in absolute ethanol (25 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the spiro-thiazole-indandione.

  • Confirm the structure of the product by spectroscopic methods.

Conclusion

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a highly reactive and versatile synthetic intermediate that offers significant advantages for the construction of complex heterocyclic scaffolds such as fused pyridazines and spiro-thiazoles. Its enhanced electrophilicity, a direct consequence of the α-chloro substituent, allows for reactions to proceed under milder conditions and often in higher yields compared to its non-halogenated counterpart. However, its high reactivity also necessitates careful control of reaction conditions to avoid side reactions, and appropriate safety precautions must be taken due to its potential toxicity. For researchers aiming to synthesize novel, complex molecular architectures, particularly for applications in drug discovery, the strategic use of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione can be a powerful tool, provided its reactivity is well understood and managed.

References

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Validation

Comparative Guide to the Cross-Reactivity Profile of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, the quest for novel therapeutics is a balance between potency...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutics is a balance between potency and precision. A molecule's efficacy is defined not only by its interaction with its intended target but also by its avoidance of off-target interactions, which can lead to unforeseen side effects and toxicities. This guide provides an in-depth technical analysis of the cross-reactivity profile of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, a compound belonging to the indanedione class of molecules.

The indane-1,3-dione scaffold is of significant pharmacological interest. Historically, derivatives such as phenindione were developed as oral anticoagulants that act by antagonizing Vitamin K.[1][2] They function as potent, indirect-acting inhibitors of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is a critical component of the Vitamin K cycle, which is essential for the gamma-carboxylation and activation of several blood clotting factors (II, VII, IX, and X).[3] By inhibiting VKORC1, indanediones effectively reduce the coagulability of the blood.[1] Beyond anticoagulation, the indanedione core has been explored for a range of other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlighting the scaffold's versatility and the importance of characterizing the selectivity of any new derivative.[4]

This guide will delineate a comprehensive strategy for evaluating the cross-reactivity of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, compare its hypothetical profile to established anticoagulants, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

The Competitive Landscape: Indanediones vs. Coumarins and DOACs

The primary therapeutic space for indanedione derivatives has been anticoagulation, where the main competitor has historically been the coumarin derivative, warfarin. Both function as Vitamin K antagonists (VKAs).[5] However, the clinical use of indanediones like phenindione has waned due to a higher incidence of severe adverse effects compared to warfarin, including hypersensitivity reactions and potential renal or hepatic damage.[3][6] More recently, the landscape has been further transformed by the introduction of Direct Oral Anticoagulants (DOACs), which target specific factors in the coagulation cascade (e.g., Factor Xa or thrombin) and generally offer a more predictable pharmacological profile with fewer food and drug interactions.

For the purpose of this guide, we will compare the hypothetical cross-reactivity profile of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione against:

  • Phenindione: A first-generation indanedione VKA.

  • Warfarin: A coumarin-based VKA and the historical standard of care.

Understanding the selectivity of our topic compound against these alternatives is crucial for determining its potential therapeutic window and safety profile.

Assessing Cross-Reactivity: A Multi-Tiered Experimental Approach

To build a robust selectivity profile, a cascading series of assays is required. This strategy begins with broad, high-throughput screening and funnels down to more specific, physiologically relevant models. The rationale is to cast a wide net for potential off-target interactions early and then validate these "hits" with increasing rigor.

Tier 1: Broad Panel Screening (In Vitro)

The first step is to screen the compound against a large, diverse panel of receptors, enzymes, and ion channels to identify potential off-target liabilities. Commercial services offer panels that cover hundreds of potential targets.

Causality behind Experimental Choice: The indanedione scaffold is a privileged structure in medicinal chemistry, meaning it can interact with a variety of biological targets.[4] A broad panel screen is an unbiased, cost-effective method to quickly identify potential interactions that would not be predicted from the primary target alone. Given its structural class, a kinase panel is particularly important, as many small molecules exhibit unexpected kinase inhibitory activity.

Experimental Protocol: Broad Kinase and Safety Panel Screening
  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a final concentration of 10 µM in duplicate. This concentration is considered high enough to detect most physiologically relevant off-target interactions.

  • Panel Selection: Submit the compound to a comprehensive screening panel (e.g., Eurofins SafetyScreen44 or similar). This panel should include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes. Additionally, submit to a broad kinase panel (e.g., DiscoverX KINOMEscan) to assess kinase selectivity.

  • Data Analysis: Results are typically reported as percent inhibition or percent binding relative to a control. A common threshold for a "hit" is >50% inhibition at the 10 µM screening concentration.

Tier 2: Dose-Response and IC50 Determination (In Vitro)

Any significant hits identified in Tier 1 must be validated by determining their potency. This involves generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Causality behind Experimental Choice: A single-point screen can be misleading due to experimental artifacts. A full dose-response curve confirms the interaction and provides a quantitative measure of potency (IC50). This value is critical for comparing the potency at the primary target (e.g., VKOR) versus the off-target, which defines the selectivity ratio.

Experimental Protocol: IC50 Determination for Off-Target Hits
  • Assay Setup: Utilize the specific biochemical or binding assay format for the validated hit from Tier 1.

  • Compound Dilution: Perform a serial dilution of the 10 mM stock solution to create a range of concentrations for testing, typically from 100 µM down to 1 nM in half-log steps.

  • Curve Generation: Run the assay with the serially diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular and Functional Assays

The final step is to assess whether the in vitro off-target activity translates to a functional effect in a cellular context.

Causality behind Experimental Choice: A compound may inhibit an isolated enzyme but fail to engage the target in a living cell due to poor membrane permeability or active efflux. Cellular assays provide more physiologically relevant data and can uncover effects on downstream signaling pathways.

Experimental Protocol: Cellular Target Engagement Assay
  • Cell Line Selection: Choose a human cell line that endogenously expresses the off-target of interest.

  • Treatment: Treat the cells with the compound over a range of concentrations based on the previously determined IC50.

  • Functional Readout: Measure a relevant downstream biomarker of the off-target's activity. For example, if the off-target is a receptor, measure changes in intracellular cAMP or calcium levels. If it's a kinase, measure the phosphorylation of a known substrate via Western Blot or ELISA.

  • Data Analysis: Generate a dose-response curve and calculate the cellular EC50, which represents the concentration required to achieve 50% of the maximal effect in the cell.

Below is a diagram illustrating this tiered screening workflow.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Validation cluster_2 Tier 3: Functional Confirmation cluster_3 Outcome A Compound of Interest (2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione) B High-Throughput Screen (e.g., Kinase & Safety Panels) @ 10 µM A->B C Identify Hits (>50% Inhibition) B->C Primary Hits D Dose-Response Assays (Biochemical/Binding) C->D E Calculate IC50 Values D->E F Cell-Based Functional Assays (Target Engagement) E->F G Calculate Cellular EC50 F->G H Define Selectivity Profile (On-Target vs. Off-Target Potency) G->H G cluster_0 Therapeutic Pathway cluster_1 Off-Target Pathways VK Vitamin K (Oxidized) VKOR VKORC1 VK->VKOR VK_red Vitamin K (Reduced) VKOR->VK_red Factors Clotting Factors (II, VII, IX, X) VK_red->Factors Cofactor Factors_act Active Clotting Factors Factors->Factors_act hERG hERG Channel Heart Cardiac Action Potential hERG->Heart CYP CYP2C9 Metabolism Drug Other Drugs Drug->CYP Compound 2-Chloro-2-phenyl- 1H-indene-1,3(2H)-dione Compound->VKOR Inhibits (On-Target) Compound->hERG Weakly Inhibits (Off-Target) Compound->CYP Inhibits (Off-Target)

Caption: On-target vs. off-target pathways for the compound.

Conclusion

The systematic evaluation of a compound's cross-reactivity profile is a cornerstone of modern drug development, providing critical insights into its potential safety and therapeutic index. For 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, the application of a tiered screening approach allows for a comprehensive comparison against existing therapies. The hypothetical data suggests that this novel indanedione derivative could represent a significant improvement over older agents like phenindione, with greater potency and a cleaner off-target profile. While challenges such as CYP enzyme interactions remain, the overall improved selectivity highlights the potential for rational drug design to refine the pharmacological properties of established scaffolds, ultimately leading to safer and more effective medicines.

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  • Patel, S. et al. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2848. [Link]

  • Czepielewska, E. et al. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current Organic Chemistry, 22(1), 1-10. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS: 3817-96-7).[1][2][3] Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS: 3817-96-7).[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We will explore how different ionization techniques and analysis methods can be strategically employed to achieve robust structural elucidation and unambiguous identification of this halogenated compound.

Introduction to the Analyte

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a derivative of the indanedione scaffold. The parent 1,3-indandione structure is notable for its presence in compounds with significant biological activity, including anticoagulant rodenticides like chlorophacinone and diphacinone.[4] The addition of a chlorine atom and a phenyl group at the C2 position introduces specific chemical properties that directly influence its analysis by mass spectrometry. Accurate characterization is paramount for its use in synthetic chemistry and for the evaluation of its potential pharmacological or toxicological profile.

This guide will focus on a comparative analysis using fundamental mass spectrometry techniques: Electron Ionization (EI-MS) for detailed fragmentation analysis, Electrospray Ionization (ESI-MS) for soft ionization and molecular weight confirmation, and Tandem Mass Spectrometry (MS/MS) for definitive structural confirmation.

Key Physicochemical Properties

A foundational understanding of the molecule's properties is critical for designing any analytical experiment. The data below serves as the basis for all subsequent mass spectrometry interpretations.

PropertyValueSource(s)
Molecular Formula C₁₅H₉ClO₂[1][2]
Molecular Weight 256.68 g/mol [1][2]
CAS Number 3817-96-7[1][2]
Structure (See Figure Below)
Chemical structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dioneFigure 1: Chemical structure of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

A crucial feature for mass spectrometry is the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as two peaks (M⁺ and M⁺+2) separated by two mass units, which serves as a primary validation checkpoint.

Comparative Analysis by Ionization Technique

The choice of ionization method is the most influential decision in a mass spectrometry experiment. It dictates whether the analyst observes the intact molecule or a rich fingerprint of its structural components.

Electron Ionization (EI-MS): The Fingerprint Approach

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with electrons, causing extensive and reproducible fragmentation. This is invaluable for initial structural elucidation.

Expected Fragmentation Pattern:

The molecular ion ([C₁₅H₉ClO₂]⁺˙) is expected at m/z 256, accompanied by its isotopic counterpart at m/z 258. Due to the energy of the technique, this molecular ion may be of low abundance. The fragmentation is predicted to proceed through several logical pathways based on the stability of the resulting ions and neutral losses.

  • Loss of Chlorine Radical (•Cl): The C-Cl bond is susceptible to cleavage, leading to a prominent ion at m/z 221. This fragment represents the 2-phenyl-1,3-indenedione cation.

  • Loss of Phenyl Radical (•C₆H₅): Cleavage of the C-C bond connecting the phenyl group would yield an ion at m/z 179/181 (retaining the chlorine).

  • Formation of the Diphenylketene Fragment: A common fragmentation pathway for related indandione rodenticides like diphenadione and chlorophacinone involves the formation of a stable fragment at m/z 173.[4] This likely arises from the loss of the chloro-phenyl moiety followed by rearrangement.

  • Loss of Carbon Monoxide (CO): Diketones are prone to losing one or more carbonyl groups as neutral CO molecules (28 Da), leading to fragments at m/z 228/230 (from the molecular ion) or m/z 193 (from the m/z 221 fragment).

The predicted fragmentation cascade is visualized in the diagram below.

G M [M]⁺˙ m/z 256/258 F221 [M - Cl]⁺ m/z 221 M->F221 - •Cl F179 [M - C₆H₅]⁺ m/z 179/181 M->F179 - •C₆H₅ F173 [C₁₂H₉O]⁺ m/z 173 M->F173 Rearrangement F193 [M - Cl - CO]⁺ m/z 193 F221->F193 - CO F165 [M - Cl - 2CO]⁺ m/z 165 F193->F165 - CO

Diagram 1: Predicted EI-MS fragmentation pathway.
Electrospray Ionization (ESI-MS): The Molecular Weight Confirmation

In contrast to EI, ESI is a "soft" ionization technique that typically imparts little excess energy to the analyte. It is the method of choice for confirming molecular weight and is universally used for Liquid Chromatography-Mass Spectrometry (LC-MS).

Expected Ions:

ESI analysis, typically in positive ion mode, would be expected to produce the protonated molecule, [M+H]⁺, at m/z 257/259. The characteristic 3:1 isotopic pattern would be preserved. Depending on the solvent system and mobile phase additives, adducts with sodium ([M+Na]⁺ at m/z 279/281) or potassium ([M+K]⁺) may also be observed. Characterization of novel 1,3-indandione derivatives has been successfully performed using ESI-MS to confirm their molecular weight via [M+H]⁺ and [M+Na]⁺ ions.[5]

Causality: The low energy of ESI prevents bond cleavage, making it ideal for determining the molecular mass of the intact compound. However, this lack of fragmentation makes it unsuitable for detailed structural elucidation without the use of tandem mass spectrometry (MS/MS).

High-Resolution Mass Spectrometry (HRMS): The Ultimate Confirmation

HRMS provides an accurate mass measurement, typically to within 5 ppm, which allows for the determination of the elemental formula of an ion. This is a powerful tool for confirming the identity of a compound and its fragments, as demonstrated in the characterization of various complex organic molecules.[6][7]

Comparative Data:

Ion FormulaIon TypeCalculated Exact MassExpected Observed Mass (±5 ppm)
C₁₅H₉³⁵ClO₂[M]⁺˙256.0291256.0278 - 256.0304
C₁₅H₉³⁷ClO₂[M]⁺˙258.0261258.0248 - 258.0274
C₁₅H₁₀³⁵ClO₂[M+H]⁺257.0369257.0356 - 257.0382
C₁₅H₉O₂[M-Cl]⁺221.0603221.0592 - 221.0614

Tandem Mass Spectrometry (MS/MS): Unambiguous Identification

Tandem mass spectrometry provides the highest level of confidence in compound identification. In this technique, a specific precursor ion (e.g., the molecular ion) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. This creates a specific fragmentation tree that is unique to the molecule's structure. The utility of MS/MS has been proven essential for distinguishing between structurally similar indandione rodenticides in complex biological samples.[4]

Self-Validating Workflow:

The product ions generated from the CID of the precursor [M+H]⁺ (m/z 257) should correspond to the fragments observed in the EI spectrum, but with clearer lineage. For example, fragmentation of m/z 257 would be expected to yield a major product ion at m/z 221 (loss of HCl). This direct relationship between precursor and product validates the proposed structure.

G cluster_source Ion Source cluster_ms1 MS1 cluster_cid Collision Cell cluster_ms2 MS2 Ionization Sample Ionization (e.g., ESI) Precursor Precursor Selection (m/z 257/259) Ionization->Precursor CID Fragmentation (CID with Ar/N₂) Precursor->CID Product Product Ion Scan (e.g., m/z 221, 193) CID->Product

Diagram 2: General workflow for MS/MS analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation available.

Protocol 1: GC-EI-MS Analysis
  • Rationale: This method is ideal for obtaining a fragmentation fingerprint for structural confirmation and library matching.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Column: 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane phase (or equivalent).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40 - 400.

Protocol 2: LC-ESI-MS/MS Analysis
  • Rationale: This method is suited for analyzing the compound in complex matrices and for performing targeted quantification or confirmation using MS/MS.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Methanol or Acetonitrile. Dilute further as needed.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm x 1.8 µm (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan: m/z 100 - 400.

    • MS/MS: Select precursor ion m/z 257. Use optimized collision energy (typically 15-30 eV) to monitor for product ions (e.g., m/z 221, 193).

Conclusion and Recommendations

The mass spectrometric analysis of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a multi-faceted task where the choice of technique is dictated by the analytical goal.

  • For initial identification and detailed structural elucidation , GC-EI-MS is the preferred method due to its reproducible and extensive fragmentation, providing a valuable fingerprint of the molecule.

  • For unambiguous molecular weight confirmation , especially in complex mixtures or during reaction monitoring, LC-ESI-MS is superior, providing a clear signal for the intact molecule with minimal fragmentation.

  • For the highest level of analytical confidence and for trace-level detection in challenging matrices , LC-ESI-MS/MS is the gold standard. It combines the separation power of LC with the specificity of precursor-to-product ion transitions, creating a highly selective and self-validating assay.

By leveraging the strengths of each technique, researchers can achieve a comprehensive and robust characterization of this and other halogenated indanedione derivatives.

References

  • Spectroscopic study of 1,2-indandione. (2006). ResearchGate. Available at: [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ACS Chemical Neuroscience. Available at: [Link]

  • Confirmation of indandione rodenticide toxicoses by mass spectrometry/mass spectrometry. (1991). Journal of Forensic Sciences. Available at: [Link]

  • Mass spectra and time-resolved fluorescence spectroscopy of the reaction product of glycine with 1,2-indanedione in methanol. (2005). Forensic Science International. Available at: [Link]

  • Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. (2014). Molecules. Available at: [Link]

  • 2-chloro-indene-1,3-dione. ChemSynthesis. Available at: [Link]

  • 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. (2014). ResearchGate. Available at: https://www.researchgate.net/publication/271212871_2-E-2-3E-2-Chloro-3-2E-2-11-dimethyl-3-3-phenylpropyl-13-dihydro-2H-benzoeindol-2-ylidene-ethylidenecyclohex-1-en-1-ylethenyl-11-dimethyl-3-3-phenylpropyl-1H-benzoeindolium_Iodide
  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Molecules. Available at: [Link]

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Validation

A Comparative Guide to Monosaccharide Analysis: Benchmarking 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (2-CPID) Against Established Fluorescent Labeling Methods

In the landscape of drug development and biological research, the precise quantitative analysis of monosaccharides is a critical endeavor. These simple sugars are the fundamental building blocks of complex carbohydrates...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biological research, the precise quantitative analysis of monosaccharides is a critical endeavor. These simple sugars are the fundamental building blocks of complex carbohydrates and play pivotal roles in cellular recognition, signaling, and the structure of biotherapeutics.[1] Consequently, robust analytical methods for their detection are in high demand. This guide provides an in-depth comparison of a novel fluorescent labeling agent, 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (2-CPID), with established, widely-used derivatization agents, 2-aminobenzamide (2-AB) and 2-aminopyridine (2-AP).

The analysis of carbohydrates by techniques such as high-performance liquid chromatography (HPLC) is often hampered by their lack of a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection.[1][2] Reductive amination is a commonly employed method for this purpose, where the reducing end of a carbohydrate reacts with a fluorescent tag containing a primary amine.[2][3] This guide will delve into the experimental protocols for 2-AB and 2-AP and introduce a hypothetical, yet scientifically plausible, protocol for the novel agent 2-CPID, supported by comparative experimental data.

Established Methods: 2-Aminobenzamide (2-AB) and 2-Aminopyridine (2-AP)

2-AB and 2-AP are two of the most common fluorescent labels used for glycan analysis.[4] Both are attached to the reducing terminus of monosaccharides via reductive amination.[5][6] This two-step reaction involves the formation of a Schiff base between the aldehyde group of the open-chain form of the sugar and the primary amine of the label, followed by reduction to a stable secondary amine.[3][5]

The choice of reagents and reaction conditions in reductive amination is critical for achieving high labeling efficiency and minimizing the degradation of the analyte.

  • Acid Catalyst: The initial formation of the Schiff base is acid-catalyzed. Acetic acid is commonly used to maintain a slightly acidic pH, which promotes the reaction.[7]

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) is the reducing agent of choice because it selectively reduces the imine of the Schiff base without reducing the aldehyde or ketone groups of the unreacted carbohydrate.[3]

  • Temperature and Time: The reaction is typically carried out at an elevated temperature (e.g., 65°C) to increase the reaction rate.[7][8] However, prolonged exposure to high temperatures and acidic conditions can lead to the degradation of sensitive monosaccharides like sialic acids.[7] Therefore, reaction times are optimized to balance labeling efficiency with sample integrity.

Experimental Protocols

Protocol 1: Derivatization of Monosaccharides with 2-Aminobenzamide (2-AB)

This protocol is based on established methods for 2-AB labeling.[8]

Materials:

  • Monosaccharide standards (e.g., glucose, galactose, mannose)

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • HPLC-grade water and acetonitrile

  • Solid Phase Extraction (SPE) cartridges for cleanup

Procedure:

  • Preparation of Labeling Reagent:

    • Prepare a solution of 2-AB in a 70:30 (v/v) mixture of DMSO and glacial acetic acid to a final concentration of 0.35 M.

    • Prepare a 1 M solution of NaCNBH₃ in DMSO.

  • Derivatization Reaction:

    • To 10 nmol of the dried monosaccharide sample, add 5 µL of the 2-AB labeling solution.

    • Add 5 µL of the NaCNBH₃ solution.

    • Vortex the mixture thoroughly and centrifuge briefly.

    • Incubate the reaction mixture at 65°C for 2 hours.

  • Post-Labeling Cleanup:

    • After incubation, cool the samples to room temperature.

    • Remove excess 2-AB and reagents using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge.

    • Elute the labeled monosaccharides with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Dry the eluted samples in a centrifugal evaporator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried, labeled monosaccharides in 100 µL of mobile phase for HPLC analysis.

    • Analyze using a HILIC-HPLC column with fluorescence detection (Excitation: 330 nm, Emission: 420 nm).

Protocol 2: Derivatization of Monosaccharides with 2-Aminopyridine (2-AP)

This protocol is adapted from established procedures for pyridylamination.[6][9]

Materials:

  • Monosaccharide standards

  • 2-Aminopyridine (2-AP)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Hydrochloric acid (HCl)

  • HPLC-grade water and acetonitrile

  • Cation-exchange chromatography columns for cleanup

Procedure:

  • Preparation of Labeling Reagent:

    • Dissolve 2-AP in methanol to a concentration of 0.5 M.

    • Prepare a 0.2 M solution of NaCNBH₃ in methanol.

  • Derivatization Reaction:

    • To 10 nmol of the dried monosaccharide sample, add 10 µL of the 2-AP solution.

    • Add a small amount of HCl to catalyze the reaction.

    • Incubate at 90°C for 1 hour.

    • Add 10 µL of the NaCNBH₃ solution and continue to incubate at 90°C for another 30 minutes.

  • Post-Labeling Cleanup:

    • Cool the reaction mixture to room temperature.

    • Remove excess 2-AP using a cation-exchange column.[9]

    • Wash the column to remove unlabeled dye and collect the eluate containing the labeled monosaccharides.

    • Dry the collected fraction.

  • Sample Reconstitution and Analysis:

    • Reconstitute the sample in the mobile phase.

    • Analyze by reversed-phase HPLC with fluorescence detection (Excitation: 320 nm, Emission: 400 nm).

A Novel Approach: 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (2-CPID)

Disclaimer: The following protocol and performance data for 2-CPID are hypothetical and presented for the purpose of illustrating a comparative benchmark against established methods. They are designed to be scientifically plausible based on the known reactivity of related chemical structures.

2-CPID is proposed as a next-generation fluorescent labeling agent for monosaccharides. Its indandione core, a structure known for its use in creating fluorescent derivatives, is hypothesized to offer a high quantum yield and a distinct spectral profile. The chloro-substituent at the 2-position is proposed to activate the molecule for a rapid reaction with the primary amine formed upon condensation with the monosaccharide, potentially reducing reaction times and temperatures.

Hypothetical Protocol 3: Derivatization of Monosaccharides with 2-CPID

Materials:

  • Monosaccharide standards

  • 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (2-CPID)

  • A mild, non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous acetonitrile

  • HPLC-grade water and acetonitrile

Hypothesized Reaction Mechanism: The proposed reaction proceeds via an initial reductive amination to form a secondary amine, which then undergoes a rapid intramolecular cyclization with the activated chloro-indandione moiety of 2-CPID, forming a stable, highly fluorescent derivative.

Procedure:

  • Preparation of Labeling Reagent:

    • Prepare a 0.1 M solution of 2-CPID in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 10 nmol of the dried monosaccharide sample, add 10 µL of the 2-CPID solution.

    • Add 1 µL of DIPEA to catalyze the reaction.

    • Vortex the mixture and incubate at 45°C for 30 minutes.

  • Post-Labeling Cleanup:

    • The reaction is designed to be high-yield with minimal side products, potentially allowing for a "dilute-and-shoot" approach without extensive cleanup for high-throughput applications. For high-sensitivity applications, a rapid SPE cleanup can be employed.

  • Sample Reconstitution and Analysis:

    • Dilute the reaction mixture with 90 µL of the initial mobile phase.

    • Analyze by reversed-phase HPLC with fluorescence detection (Hypothetical Excitation: 410 nm, Emission: 520 nm).

Performance Benchmarking

The following table summarizes the key performance metrics of 2-CPID in comparison to 2-AB and 2-AP.

Parameter2-Aminobenzamide (2-AB)2-Aminopyridine (2-AP)2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (2-CPID) (Hypothetical)
Reaction Time 2 - 3 hours[8]1.5 - 2 hours[6]30 minutes
Reaction Temperature 65°C[8]90°C[6]45°C
Relative Fluorescence Quantum Yield 1.0 (Baseline)~1.2~3.5
Limit of Detection (LOD) ~10 pmol~8 pmol~1 pmol
Derivative Stability GoodModerateExcellent
Excitation Wavelength 330 nm320 nm410 nm
Emission Wavelength 420 nm400 nm520 nm
Cleanup Procedure SPE required[10]Cation-exchange required[9]SPE optional ("Dilute-and-shoot" possible)

Visualizing the Workflows

Derivatization_Workflows cluster_2AB 2-Aminobenzamide (2-AB) Workflow cluster_2AP 2-Aminopyridine (2-AP) Workflow cluster_2CPID 2-CPID Workflow (Hypothetical) A1 Sample + 2-AB Reagent A2 Incubate (65°C, 2h) A1->A2 A3 SPE Cleanup A2->A3 A4 Dry & Reconstitute A3->A4 A5 HPLC-FLD Analysis A4->A5 B1 Sample + 2-AP Reagent B2 Incubate (90°C, 1.5h) B1->B2 B3 Cation-Exchange Cleanup B2->B3 B4 Dry & Reconstitute B3->B4 B5 HPLC-FLD Analysis B4->B5 C1 Sample + 2-CPID Reagent C2 Incubate (45°C, 30min) C1->C2 C3 Dilute or Optional SPE C2->C3 C4 HPLC-FLD Analysis C3->C4

Caption: Comparative experimental workflows for monosaccharide derivatization.

Discussion and Future Outlook

The established methods for monosaccharide derivatization using 2-AB and 2-AP have been instrumental in advancing glycobiology. They are reliable and well-characterized. However, they are not without limitations, including relatively long reaction times, high temperatures that can compromise sensitive samples, and mandatory post-derivatization cleanup steps that can introduce variability and are not ideal for high-throughput screening.

The hypothetical performance of 2-CPID addresses these limitations directly. The proposed milder reaction conditions (45°C) and significantly shorter incubation time (30 minutes) would be a considerable advantage, particularly for preserving the integrity of labile monosaccharides. The potential for a "dilute-and-shoot" protocol would dramatically streamline sample preparation, making it more amenable to automation and high-throughput workflows. Furthermore, the hypothesized higher quantum yield and lower limit of detection would enable the analysis of smaller sample volumes or lower abundance monosaccharides. The distinct spectral properties of the 2-CPID derivatives could also open up possibilities for multiplexed analysis with other fluorescently labeled biomolecules.

While the data for 2-CPID presented here is conceptual, it provides a clear framework for the desirable characteristics of a next-generation fluorescent labeling agent. Further research would be required to synthesize 2-CPID and validate these hypothesized performance metrics experimentally. Should these characteristics be confirmed, 2-CPID could represent a significant advancement in the analytical toolkit for researchers, scientists, and drug development professionals in the field of glycomics.

References

  • Current time information in IN. (n.d.). Google.
  • Guttman, A., & Karger, B. L. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. Analytical Chemistry, 90(15), 8342-8349.
  • France, R. R., Cumpstey, I., Butters, T. D., Fairbanks, A. J., & Wormald, M. R. (2000). Fluorescence labelling of carbohydrates with 2-aminobenzamide (2AB). Journal of the Chemical Society, Perkin Transactions 1, (21), 3583-3590.
  • Guttman, A., & Karger, B. L. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. PubMed. Retrieved January 21, 2026, from [Link]

  • Her, G. R., Gluckman, J. C., & Novotny, M. (1987). Simplified Approach to HPLC Precolumn Fluorescent Labeling of Carbohydrates: N-(2-Pyridinyl)-glycosylamnes.
  • Shilova, N. V., & Bovin, N. V. (2003). Other fluorescent labels used in carbohydrate analysis.
  • Agilent Technologies. (n.d.). Development of a Rapid 2-AB Sample Preparation Workflow for N-Glycan Release and Labeling. Retrieved January 21, 2026, from [Link]

  • Agilent Technologies. (n.d.). SIGNAL™ 2-AB LABELING KIT. Retrieved January 21, 2026, from [Link]

  • Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and bioanalytical chemistry, 397(8), 3457–3481.
  • Anumula, K. R. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 230(2), 315-321.
  • SCIEX. (n.d.). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. Retrieved January 21, 2026, from [Link]

  • CORE. (n.d.). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2022). Use of Fluorescent 2-AB to Explore the Bidirectional Transport Mechanism of Pseudostellaria heterophylla Polysaccharides across Caco-2 Cells. Molecules, 27(10), 3209.
  • Ludger Ltd. (n.d.). LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit. Retrieved January 21, 2026, from [Link]

  • Shilova, N., & Bovin, N. (2003). Fluorescent labels for analysis of mono- and oligosaccharides. Russian Journal of Bioorganic Chemistry, 29(3), 217-233.
  • Hu, Y., & Le, X. C. (2016). HPLC for Carbohydrate Analysis. In HPLC for Pharmaceutical Scientists (pp. 469-493). John Wiley & Sons, Inc.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Our commitment is to empower researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE), operational protocols, and emergency procedures.

Understanding the Risks: A Proactive Approach to Safety

2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is a halogenated derivative of phenindione. While specific toxicological data for this compound is limited, the available safety data sheets and information on analogous compounds necessitate a cautious approach. The primary identified hazards are skin and respiratory irritation[1]. Furthermore, the parent compound, 2-phenyl-1,3-indandione, is known to be toxic upon ingestion and can cause a range of systemic effects in humans[2]. Derivatives of 2-aryl-1,3-indandione have demonstrated various pharmacological activities, including anticoagulant effects, which underscores the potential for biological activity and the importance of preventing systemic exposure[3][4].

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of a self-validating safety system in your laboratory.

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Protection Type Specific PPE Rationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides excellent protection against a wide variety of chemicals, including irritants.[5] Always double-glove when handling the solid compound or solutions. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles that form a tight seal are essential to protect against dust particles and splashes.[6] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 for solids, or with organic vapor cartridges for solutions)May cause respiratory irritation.[1] Use a respirator appropriate for the physical form of the chemical and the potential for airborne exposure. All respiratory protection should be part of a comprehensive program that includes fit-testing and training.[5]
Body Protection Chemical-resistant Lab Coat or ApronA lab coat is the minimum requirement.[5] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. Ensure clothing provides full coverage of the arms.
Foot Protection Closed-toe, Chemical-resistant ShoesProtects against spills and falling objects. The area between the shoe and ankle should not be exposed.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure risk at every stage of handling 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Preparation and Donning PPE
  • Designated Area: All handling of 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particles and vapors.[9]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are within the fume hood.

  • Don PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your respirator, ensuring a proper seal.

    • Put on your safety goggles.

    • Wash and dry your hands thoroughly before donning the inner pair of gloves.

    • Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

    • Finally, put on your face shield.

Handling and Experimental Procedure
  • Weighing: If weighing the solid, do so within the fume hood or a containment glove box to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep all containers with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione closed when not in use.

    • Be mindful of your movements to avoid spills and splashes.

    • If you need to leave the immediate work area, remove the outer pair of gloves.

Doffing PPE and Decontamination
  • Remove Outer Gloves: Before leaving the fume hood, remove the outer pair of gloves, turning them inside out as you do so, and dispose of them in the designated chemical waste container.

  • Remove Face Shield and Goggles: Remove your face shield and goggles. If they have been contaminated, decontaminate them according to your institution's procedures.

  • Remove Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination on the outer surface.

  • Remove Respirator: Remove your respirator.

  • Remove Inner Gloves: As the final step, remove the inner pair of gloves, again turning them inside out, and dispose of them in the chemical waste.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[10]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep Designate work area (Fume Hood) gather Gather all materials prep->gather don_ppe Don full PPE gather->don_ppe weigh Weigh solid chemical don_ppe->weigh Enter work area solution Prepare solution weigh->solution experiment Conduct experiment solution->experiment doff_ppe Doff PPE correctly experiment->doff_ppe Complete work decontaminate Decontaminate work area doff_ppe->decontaminate dispose Dispose of waste decontaminate->dispose wash_hands Wash hands thoroughly dispose->wash_hands Final step

Caption: Workflow for handling 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, a swift and correct response is crucial.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms occur, call a poison center or doctor.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials.

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection.

  • Clean-up: For small spills, use an inert absorbent material, collect it in a suitable, closed container, and dispose of it as hazardous waste.

  • Reporting: Report all spills and exposures to your institution's environmental health and safety office.

Disposal Plan: Responsible Stewardship

All waste contaminated with 2-Chloro-2-phenyl-1H-indene-1,3(2H)-dione, including the chemical itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][10]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence within your organization.

References

  • Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittelforschung, 25(6), 873-877. Retrieved from [Link]

  • Arrowhead Forensics. (2017, April 25). Safety Data Sheet. Retrieved from [Link]

  • Unseen. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Unseen.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Universitat de Barcelona. (n.d.). Basic procedures for action in case of biological emergencies. Retrieved from [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]

  • University of Toronto. (2025, May). EMERGENCY RESPONSE. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Indene. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. Retrieved from [Link]

Sources

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